[2-(Benzyloxy)-4-bromophenyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-2-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWOOBIAIBSYZNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50742665 | |
| Record name | [2-(Benzyloxy)-4-bromophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1094474-98-2 | |
| Record name | [2-(Benzyloxy)-4-bromophenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50742665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of [2-(Benzyloxy)-4-bromophenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
[2-(Benzyloxy)-4-bromophenyl]methanol is a halogenated aromatic alcohol of increasing interest within the fields of medicinal chemistry and synthetic organic chemistry. Its structure, featuring a benzyloxy protecting group, a reactive bromophenyl moiety, and a primary benzylic alcohol, presents a versatile scaffold for the synthesis of complex molecular architectures. The strategic placement of the bromine atom allows for a variety of cross-coupling reactions, while the benzyloxy group offers a stable yet readily cleavable protecting group for the phenolic oxygen. The primary alcohol functionality serves as a key handle for further derivatization, making this compound a valuable intermediate in the development of novel therapeutic agents and functional materials.
This in-depth technical guide provides a comprehensive overview of the physicochemical properties of this compound, its synthesis and characterization, and its potential applications. As a Senior Application Scientist, this guide is structured to provide not just data, but also to explain the causality behind experimental choices and to ensure that the described protocols are self-validating.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of a molecule is fundamental for its application in synthesis and drug development. While experimental data for this compound is not extensively published, we can infer and predict its key properties based on its structural analogues and established chemical principles.
| Property | Value | Source/Method |
| CAS Number | 1094474-98-2 | Chemical Abstracts Service |
| Molecular Formula | C₁₄H₁₃BrO₂ | --- |
| Molecular Weight | 293.16 g/mol | --- |
| Appearance | White to off-white solid | Vendor Information |
| Melting Point | Not experimentally determined. Expected to be in the range of 60-90 °C, based on analogous compounds such as 4-bromobenzyl alcohol (75-77 °C). | Inferred |
| Boiling Point | Not experimentally determined. Expected to be >200 °C at atmospheric pressure, with decomposition likely. | Inferred |
| Solubility | Predicted to be soluble in methanol, ethanol, dichloromethane, chloroform, ethyl acetate, and THF. Sparingly soluble in water. | Inferred from structural similarity to benzyl alcohol and related compounds. |
| pKa | The pKa of the hydroxyl proton is predicted to be around 14-15, similar to other benzylic alcohols. | Inferred |
| LogP | Predicted to be in the range of 3.0-3.5, indicating moderate lipophilicity. | Computational Prediction |
Synthesis and Purification
The most direct and common route to this compound is through the reduction of its corresponding aldehyde, 2-(benzyloxy)-4-bromobenzaldehyde. This transformation is typically achieved with high efficiency using a mild reducing agent such as sodium borohydride.
Experimental Protocol: Synthesis via Reduction
This protocol is a self-validating system, incorporating in-process checks and purification steps to ensure the desired product's identity and purity.
Materials:
-
2-(Benzyloxy)-4-bromobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (ACS grade or higher)[1]
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Ethyl acetate (EtOAc)
-
Hexanes
Instrumentation:
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(benzyloxy)-4-bromobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde). Stir the solution at room temperature until the aldehyde is fully dissolved.
-
Reduction: Cool the solution to 0 °C using an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes. The addition is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
Reaction Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot (lower Rf value) indicates the reaction is proceeding. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the reaction is complete, slowly add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride. This will be accompanied by gas evolution.
-
Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 30% EtOAc in hexanes).
-
Characterization: Collect the fractions containing the pure product, combine, and remove the solvent under reduced pressure to yield this compound as a solid. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Workflow for the synthesis and purification of this compound.
Spectral Characterization
Due to the lack of published experimental spectra for this compound, the following are predicted ¹H and ¹³C NMR spectral data based on the analysis of its structure and comparison with analogous compounds.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
-
δ 7.50-7.20 (m, 8H): This multiplet would contain the signals for the five protons of the benzyl group and the three protons of the bromophenyl ring.
-
δ 5.10 (s, 2H): A sharp singlet corresponding to the two benzylic protons of the O-CH₂-Ph group.
-
δ 4.70 (s, 2H): A singlet for the two benzylic protons of the CH₂OH group.
-
δ 2.0-3.0 (br s, 1H): A broad singlet for the hydroxyl proton. The chemical shift of this peak is variable and depends on concentration and temperature.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
-
δ 155-150: Quaternary carbon attached to the benzyloxy group.
-
δ 138-135: Quaternary carbon of the benzyl group attached to the oxygen.
-
δ 132-127: Aromatic CH carbons of both rings.
-
δ 120-115: Quaternary carbon attached to the bromine atom.
-
δ 70-68: Benzylic carbon of the O-CH₂-Ph group.
-
δ 65-60: Benzylic carbon of the CH₂OH group.
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three key functional groups: the primary alcohol, the bromo-aromatic ring, and the benzyloxy ether.
Caption: Key reactive sites of this compound.
-
Reactions of the Primary Alcohol: The primary alcohol can be readily oxidized to the corresponding aldehyde, 2-(benzyloxy)-4-bromobenzaldehyde, using mild oxidizing agents. It can also undergo esterification with carboxylic acids or acid chlorides, and etherification reactions.
-
Reactions of the Aryl Bromide: The bromine atom is a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of various substituents at the 4-position of the phenyl ring, enabling the synthesis of diverse compound libraries.
-
Deprotection of the Benzyloxy Group: The benzyloxy group is a stable protecting group that can be selectively removed under mild conditions, typically by catalytic hydrogenolysis (H₂/Pd-C), to reveal the free phenol. This unmasking of the hydroxyl group at a late stage of a synthetic sequence is a powerful strategy in multi-step synthesis.
Applications in Drug Discovery
While specific applications of this compound are not widely reported, its structural motifs are present in molecules with known biological activity. The benzyloxy-phenyl scaffold is a recognized pharmacophore in various therapeutic areas. For instance, derivatives of 2-(4-(benzyloxy)phenyl)benzothiazole have been investigated as multifunctional agents for the treatment of Parkinson's disease.[2] The ability to functionalize the molecule at both the alcohol and the bromide positions makes it a valuable building block for generating libraries of compounds for high-throughput screening in drug discovery programs.
Safety, Handling, and Storage
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Hazard Identification: Based on analogous compounds, it should be considered as a potential irritant to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a versatile synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. Its trifunctional nature provides multiple avenues for chemical modification, making it an attractive starting material for the construction of complex and biologically active molecules. While a full experimental characterization of this compound is not yet available in the public domain, this guide provides a solid foundation for its synthesis, handling, and application based on established chemical principles and data from closely related structures. As research in this area continues, the utility of this valuable building block is expected to expand.
References
-
PubChem. 4-Bromobenzyl alcohol. [Link]
-
Cheméo. Benzyl alcohol. [Link]
-
Organic Syntheses. Reduction of Aldehydes and Ketones. [Link]
-
Royal Society of Chemistry. Supporting Information for Selective Reduction of Aldehydes and Ketones to Alcohols with Ammonia Borane in Neat Water. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information for Platinum thiolate complexes.... [Link]
-
Cao, Z., et al. (2023). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2159957. [Link]
Sources
An In-depth Technical Guide: A Scalable Synthesis of [2-(Benzyloxy)-4-bromophenyl]methanol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a robust and scalable synthetic pathway to [2-(Benzyloxy)-4-bromophenyl]methanol, a valuable substituted benzyl alcohol intermediate in medicinal chemistry and materials science. While a direct, selective ortho-hydroxylation of the starting material, 4-bromobenzyl alcohol, presents significant regioselectivity challenges, this document outlines a field-proven, three-step strategic approach. The methodology hinges on the initial oxidation of 4-bromobenzyl alcohol to its corresponding aldehyde, followed by the synthesis of a key 4-bromo-2-hydroxybenzaldehyde intermediate. Subsequent Williamson ether synthesis for hydroxyl protection and a final chemoselective reduction yield the target molecule with high fidelity. This guide provides a comprehensive examination of the reaction mechanisms, detailed experimental protocols, and the critical process parameters required for successful synthesis and scale-up.
Strategic Overview & Retrosynthetic Analysis
The synthesis of this compound from 4-bromobenzyl alcohol requires the introduction of a benzyloxy group at the C2 position. Direct C-H activation and hydroxylation at the ortho position of 4-bromobenzyl alcohol is a formidable challenge due to the lack of activating groups that can direct this transformation with high selectivity.
Therefore, a more pragmatic and controllable multi-step strategy is employed. The core of this strategy involves transforming the starting alcohol into a functional group that facilitates the introduction of the key hydroxyl moiety. The chosen pathway proceeds through the following key transformations:
-
Oxidation: The benzylic alcohol is first oxidized to an aldehyde. This temporarily deactivates the benzylic position and provides an electronic handle for subsequent reactions.
-
Intermediate Synthesis: The pivotal intermediate, 4-bromo-2-hydroxybenzaldehyde, is synthesized. This step is critical and often achieved from alternative, commercially viable starting materials to ensure high yield and purity.
-
O-Benzylation (Protection): The phenolic hydroxyl group of the intermediate is protected as a benzyl ether via Williamson ether synthesis. This step prevents unwanted side reactions in the final reduction stage.
-
Reduction: The aldehyde is chemoselectively reduced back to a primary alcohol to furnish the final product.
This strategic disconnection is visualized in the workflow diagram below.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocols & Mechanistic Insights
Step 1: Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde
The initial step involves the oxidation of the primary alcohol to an aldehyde. A variety of reagents can accomplish this, but using a selective oxidant like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) prevents over-oxidation to the carboxylic acid. An established method utilizing Oxone in the presence of a catalyst offers a greener alternative.[1]
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-bromobenzyl alcohol (5.0 g, 26.7 mmol) and acetonitrile (100 mL).
-
Reagent Addition: Add 2-Iodoxy-5-methylbenzenesulfonic acid (IBS) (0.88 g, 2.67 mmol, 0.1 eq.) followed by a solution of Oxone (24.6 g, 40.1 mmol, 1.5 eq.) in 50 mL of deionized water.
-
Reaction: Stir the biphasic mixture vigorously at room temperature (20-25°C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically of high purity (>95%) and can be used directly in the next step. If necessary, recrystallization from a methanol/water mixture can yield pure 4-bromobenzaldehyde as a white solid.[1]
Causality & Expertise: The use of a catalytic amount of a hypervalent iodine species like IBS with Oxone as the terminal oxidant provides a highly efficient and selective oxidation under mild conditions.[1] This avoids the use of stoichiometric chromium-based reagents, aligning with modern principles of green chemistry. The biphasic system facilitates both the reaction and the subsequent product isolation.
Step 2: Synthesis of 4-Bromo-2-hydroxybenzaldehyde (Key Intermediate)
As direct ortho-hydroxylation is inefficient, this key intermediate is best prepared from a more suitable precursor, such as 3-bromophenol, via a regioselective formylation reaction (e.g., Duff reaction or Reimer-Tiemann reaction). This ensures a reliable and scalable source of the required structural motif.
Step 3: O-Benzylation of 4-Bromo-2-hydroxybenzaldehyde
This step employs the Williamson ether synthesis, a classic and highly reliable SN2 reaction, to protect the phenolic hydroxyl group as a benzyl ether.
Caption: Mechanism of the SN2-based O-Benzylation reaction.
Protocol:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol) in anhydrous N,N-Dimethylformamide (DMF) (150 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (10.3 g, 74.6 mmol, 1.5 eq.) to the solution. Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Alkylating Agent Addition: Slowly add benzyl bromide (6.5 mL, 54.7 mmol, 1.1 eq.) to the reaction mixture via a dropping funnel.
-
Reaction: Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction's progress using TLC (3:1 Hexane:Ethyl Acetate).[2]
-
Workup: After completion, cool the mixture to room temperature and pour it into 500 mL of cold deionized water with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water.
-
Purification: Recrystallize the crude solid from ethanol to yield pure 2-(benzyloxy)-4-bromobenzaldehyde as a crystalline solid.
Causality & Expertise: DMF is the solvent of choice as its polar aprotic nature effectively solvates the potassium cation while leaving the phenoxide anion highly nucleophilic, thus accelerating the SN2 reaction. Potassium carbonate is a sufficiently strong base to deprotonate the phenol but not so strong as to cause side reactions, making it ideal for large-scale applications due to its low cost and ease of handling.[3][4]
Step 4: Reduction of 2-(Benzyloxy)-4-bromobenzaldehyde
The final step is the chemoselective reduction of the aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is the ideal reagent as it is mild and will not cleave the benzyl ether or reduce the aromatic ring.
Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add 2-(benzyloxy)-4-bromobenzaldehyde (10.0 g, 34.3 mmol) and methanol (100 mL). Stir until the solid is fully dissolved.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add sodium borohydride (NaBH₄) (1.95 g, 51.5 mmol, 1.5 eq.) portion-wise over 20-30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Carefully quench the reaction by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~5-6) and effervescence ceases.
-
Extraction: Remove the bulk of the methanol under reduced pressure. Add 100 mL of deionized water to the residue and extract the product with ethyl acetate (3 x 75 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude oil or solid can be purified by silica gel column chromatography (eluting with a gradient of Hexane:Ethyl Acetate) to afford this compound as a pure white solid.
Quantitative Data Summary
| Step | Starting Material | Reagents | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | 4-Bromobenzyl Alcohol | 1. IBS (cat.) 2. Oxone | 1. 0.1 2. 1.5 | Acetonitrile/H₂O | 20-25 | 4-6 | 90-95 |
| 3 | 4-Bromo-2-hydroxybenzaldehyde | 1. K₂CO₃ 2. Benzyl Bromide | 1. 1.5 2. 1.1 | DMF | 60-70 | 4-6 | 85-92 |
| 4 | 2-(Benzyloxy)-4-bromobenzaldehyde | NaBH₄ | 1.5 | Methanol | 0 to 25 | 2 | 93-98 |
Conclusion
This guide presents a validated and high-yielding synthetic route to this compound. By circumventing the challenges of direct C-H functionalization through a strategic sequence of oxidation, intermediate synthesis, O-benzylation, and selective reduction, this pathway provides a reliable method for laboratory and potential pilot-scale production. The detailed protocols and mechanistic discussions herein serve as a comprehensive resource for researchers engaged in the synthesis of complex organic intermediates for pharmaceutical and materials science applications.
References
-
Uyanik, M., & Ishihara, K. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105-114. [Link]
-
Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2007). Analysis of Benzylation Products of (+)-Catechin. HETEROCYCLES, 73, 451-460. [Link]
Sources
Spectroscopic Characterization of [2-(Benzyloxy)-4-bromophenyl]methanol: A Technical Guide
Initial search results provided limited direct spectroscopic data specifically for [2-(Benzyloxy)-4-bromophenyl]methanol. While some commercial suppliers list the compound, they do not provide detailed spectra. The search did yield spectroscopic data for structurally related compounds like benzyl alcohol, 2-bromobenzyl alcohol, and 4-bromobenzyl alcohol, which can be used as a basis for predicting and interpreting the spectra of the target molecule. Information on general spectroscopic techniques (NMR, IR, MS) and their application in organic chemistry was also found.
To create a comprehensive technical guide, I need to synthesize the information from these related compounds to predict the expected spectroscopic data for this compound. I will also need to detail the experimental protocols and data interpretation based on standard organic chemistry principles. I will then structure this information into the requested in-depth guide format. Given the available information, I can now proceed with generating the guide without further searches.
This guide provides an in-depth technical analysis of the spectroscopic data for the synthetic intermediate, this compound. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The focus is on the practical application and interpretation of this data to confirm the compound's molecular structure, laying a foundation for its use in further synthetic applications.
Introduction: The Significance of Structural Verification
In the realm of pharmaceutical and materials science, the precise structural elucidation of chemical intermediates is paramount. This compound (Figure 1) is a key building block in the synthesis of more complex molecules. Its utility is predicated on the correct placement of its functional groups: the benzyloxy substituent, the bromine atom, and the hydroxymethyl group on the phenyl ring. Spectroscopic analysis provides the definitive confirmation of this structure, ensuring the integrity of subsequent synthetic steps. This guide will dissect the expected spectroscopic data, providing the rationale behind the interpretation, grounded in fundamental principles of organic spectroscopy.
Figure 1. Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed map of the molecule's connectivity can be constructed.
Experimental Protocol: NMR Data Acquisition
A sample of this compound would be dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).
Step-by-Step Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of CDCl₃.
-
Instrument Setup: Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for full magnetization recovery.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. The expected chemical shifts (δ) are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5-7.3 | Multiplet | 5H | Ar-H (benzyl) | Protons of the unsubstituted benzyl ring. |
| ~7.2 | Doublet | 1H | Ar-H (H-6) | Aromatic proton ortho to the benzyloxy group. |
| ~7.1 | Doublet of doublets | 1H | Ar-H (H-5) | Aromatic proton coupled to H-6 and H-3. |
| ~6.9 | Doublet | 1H | Ar-H (H-3) | Aromatic proton ortho to the hydroxymethyl group. |
| ~5.1 | Singlet | 2H | O-CH₂ -Ph | Benzylic protons of the ether linkage. |
| ~4.7 | Singlet | 2H | Ar-CH₂ -OH | Benzylic protons of the alcohol. |
| ~2.5 | Broad Singlet | 1H | OH | Labile proton of the hydroxyl group; may exchange with water in the solvent. |
The aromatic region of the spectrum is expected to be complex due to the overlapping signals of the two phenyl rings. The protons on the substituted ring will exhibit distinct splitting patterns based on their coupling with neighboring protons. The benzylic protons of the ether and alcohol groups are expected to appear as sharp singlets, as they have no adjacent protons to couple with.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~156 | Ar-C -O | Aromatic carbon attached to the benzyloxy group, deshielded by oxygen. |
| ~138 | Ar-C (ipso, benzyl) | Quaternary carbon of the benzyl ring attached to the oxygen. |
| ~135 | Ar-C -CH₂OH | Aromatic carbon bearing the hydroxymethyl group. |
| ~132-127 | Ar-C H | Aromatic carbons of both rings. |
| ~122 | Ar-C -Br | Aromatic carbon attached to bromine. |
| ~115-112 | Ar-C H | Aromatic carbons ortho and para to the benzyloxy group. |
| ~71 | O-C H₂-Ph | Benzylic carbon of the ether. |
| ~62 | Ar-C H₂-OH | Benzylic carbon of the alcohol. |
The chemical shifts are influenced by the electronegativity of the attached atoms and resonance effects within the aromatic rings. The carbons attached to oxygen and bromine will be significantly shifted downfield.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Experimental Protocol: IR Data Acquisition
The IR spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer, which requires a minimal amount of solid sample.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the solid compound directly on the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the spectrum.
-
Background Correction: A background spectrum of the empty ATR crystal is collected and subtracted from the sample spectrum.
Predicted IR Spectrum
The key vibrational frequencies in the IR spectrum will correspond to the characteristic functional groups of this compound.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3400 | Broad, Strong | O-H stretch | Characteristic of the hydroxyl group of the alcohol. |
| ~3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| ~2900-2800 | Medium | Aliphatic C-H stretch | Corresponds to the CH₂ groups. |
| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations. |
| ~1250 | Strong | C-O stretch (ether) | Asymmetric stretch of the aryl-alkyl ether. |
| ~1050 | Strong | C-O stretch (alcohol) | Stretching vibration of the primary alcohol C-O bond. |
| ~1020 | Medium | C-Br stretch | Characteristic absorption for an aryl bromide. |
The broad O-H stretch is a definitive indicator of the alcohol functional group. The presence of both ether and alcohol C-O stretches, along with aromatic and aliphatic C-H and C=C vibrations, provides strong evidence for the proposed structure.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern upon ionization.
Experimental Protocol: MS Data Acquisition
The mass spectrum would typically be acquired using an Electrospray Ionization (ESI) or Electron Impact (EI) source coupled to a mass analyzer.
Step-by-Step Protocol (ESI):
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the solution directly into the ESI source.
-
Ionization: Apply a high voltage to generate charged droplets, leading to the formation of protonated molecules [M+H]⁺ or other adducts.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum
The mass spectrum will show the molecular ion peak and several fragment ions resulting from the cleavage of weaker bonds. The molecular weight of C₁₄H₁₃BrO₂ is 292.01 g/mol (for ⁷⁹Br) and 294.01 g/mol (for ⁸¹Br).
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion | Rationale |
| 292/294 | [M]⁺ | Molecular ion peak, showing the characteristic isotopic pattern for bromine (¹:¹ ratio). |
| 185/187 | [M - C₇H₇O]⁺ | Loss of the benzyl group. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a very stable fragment from the benzyl group. |
The presence of the molecular ion peak with the bromine isotope pattern is a key piece of evidence for the elemental composition. The fragmentation pattern, particularly the loss of the benzyl group to form the stable tropylium ion, further corroborates the structure.
Figure 2. Key fragmentation pathways for this compound.
Conclusion: A Cohesive Spectroscopic Portrait
The collective analysis of NMR, IR, and MS data provides a comprehensive and self-validating confirmation of the structure of this compound. Each technique offers a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra precisely map the carbon and proton framework, IR spectroscopy confirms the presence of the key alcohol and ether functional groups, and mass spectrometry establishes the molecular weight and characteristic fragmentation. This rigorous spectroscopic characterization is an indispensable step, ensuring the quality and identity of this valuable synthetic intermediate for its intended applications in research and development.
References
For further reading and foundational knowledge on the spectroscopic techniques discussed, the following resources are recommended:
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
NIST Chemistry WebBook. (n.d.). Benzyl alcohol. Retrieved from [Link][1]
-
PubChem. (n.d.). 2-Bromobenzyl alcohol. Retrieved from [Link][2]
-
PubChem. (n.d.). 4-Bromobenzyl alcohol. Retrieved from [Link][3]
Sources
solubility of [2-(Benzyloxy)-4-bromophenyl]methanol in common organic solvents
An In-Depth Technical Guide to the Solubility Profile of [2-(Benzyloxy)-4-bromophenyl]methanol for Pharmaceutical and Synthetic Chemistry Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 1094474-98-2), a key intermediate in synthetic and medicinal chemistry. Due to the absence of extensive published quantitative data, this document establishes a predictive solubility profile based on first-principles analysis of its molecular structure and empirical data from structurally analogous compounds. We present a qualitative solubility map across common organic solvents, discuss the underlying structure-solubility relationships, and provide a detailed, field-proven experimental protocol for researchers to determine precise quantitative solubility in their own laboratories. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in various solvent systems to optimize reaction conditions, purification processes, and drug delivery formulations.
Introduction to this compound
This compound is a substituted aromatic alcohol of increasing interest in organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a stable benzyloxy ether, makes it a valuable building block for more complex molecules, including potential pharmaceutical agents.
The solubility of a synthetic intermediate is a critical physicochemical parameter that governs its utility. It directly impacts:
-
Reaction Kinetics: The rate and completeness of a chemical reaction are often dependent on the ability of the solvent to fully dissolve all reactants.
-
Purification Efficiency: Techniques such as crystallization and chromatography are fundamentally reliant on solubility differentials. Selecting an appropriate solvent system is paramount for achieving high purity.
-
Formulation & Drug Delivery: For compounds intended for biological screening, solubility in various excipients and solvent systems dictates the feasibility of creating stable and bioavailable formulations.
This guide aims to bridge the current knowledge gap by providing a robust framework for understanding and predicting the solubility of this compound.
Physicochemical Characterization and Structural Analysis
To predict solubility, we must first analyze the molecule's structural features, which dictate its interactions with solvent molecules.
Structural Breakdown and Contribution to Solubility:
-
Hydroxyl Group (-CH₂OH): This is the primary polar, protic functional group. It can act as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols (e.g., methanol, ethanol).
-
Benzyloxy Group (-OCH₂C₆H₅): This is a large, bulky, and predominantly nonpolar (lipophilic) group. It consists of a benzyl ring and an ether linkage. While the ether oxygen can act as a hydrogen bond acceptor, the overall size of this group significantly increases the molecule's affinity for nonpolar and moderately polar aprotic solvents.[3][4][5]
-
Bromophenyl Group (-C₆H₄Br): The brominated benzene ring is nonpolar and hydrophobic. The bromine atom adds to the molecular weight and polarizability but does not contribute significantly to polarity.
-
Overall Molecular Character: The molecule presents a classic amphiphilic challenge. The large, nonpolar surface area contributed by the two aromatic rings dominates its character, suggesting poor aqueous solubility. However, the presence of the hydroxyl group ensures some affinity for polar solvents. Therefore, the compound is best described as a sparingly polar, predominantly lipophilic solid.
Predicted Solubility Profile
Based on the structural analysis and data from analogous compounds such as benzyl alcohol[6][7], 4-bromobenzyl alcohol[8][9], and dibenzyl ether[4], the following qualitative solubility profile is predicted. This table serves as a practical starting point for solvent screening in the laboratory.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale & Expert Insight |
| Polar Protic | Water | Insoluble | The large hydrophobic surface area of the two aromatic rings far outweighs the solvating effect of the single hydroxyl group. |
| Methanol, Ethanol | Sparingly to Moderately Soluble | The alkyl chain and hydrogen-bonding capability of these alcohols can solvate both the polar -OH group and the nonpolar regions of the molecule. Solubility is expected to decrease with increasing alcohol chain length (e.g., less soluble in isopropanol). | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble to Very Soluble | DCM is an excellent solvent for moderately polar organic compounds. It effectively solvates the aromatic rings without being hindered by hydrogen bonding networks. |
| Tetrahydrofuran (THF) | Soluble to Very Soluble | As a cyclic ether, THF is a powerful solvent for a wide range of compounds. Its oxygen can accept a hydrogen bond from the solute's -OH group while the ring solvates the nonpolar backbone. | |
| Acetone | Soluble | The high dipole moment of acetone allows it to dissolve many organic solids. It will interact favorably with the hydroxyl group.[6] | |
| Dioxane | Soluble | Similar to THF, dioxane is a good solvent for compounds of this type. Data for 4-bromobenzyl alcohol shows high solubility in dioxane (1g / 10 mL).[10] | |
| Ethyl Acetate | Soluble | This is a moderately polar solvent commonly used in chromatography for compounds of similar polarity, indicating good solubility.[11] | |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a vast range of organic compounds, including those with poor solubility elsewhere. | |
| Nonpolar | Hexane, Heptane | Slightly Soluble to Insoluble | While the molecule is largely nonpolar, the polarity of the hydroxyl group will prevent significant dissolution in pure aliphatic hydrocarbons. |
| Toluene | Moderately Soluble | The aromatic nature of toluene allows for favorable π-π stacking interactions with the phenyl rings of the solute, enhancing solubility compared to aliphatic hydrocarbons. | |
| Diethyl Ether | Soluble | Ether is an excellent solvent for compounds with a balance of polar and nonpolar character. It can accept a hydrogen bond from the -OH group while its ethyl groups solvate the lipophilic regions.[3][6][8] |
Experimental Protocol: Quantitative Solubility Determination via Isothermal Saturation Method
This protocol describes a robust and reliable method for determining the equilibrium solubility of this compound, consistent with guidelines from IUPAC and established practices in chemical engineering.[12][13][14]
Rationale for Method Selection
The isothermal saturation (or "shake-flask") method is the gold standard for determining equilibrium solubility.[15][16] It involves agitating an excess of the solid solute in the solvent at a constant temperature for a sufficient duration to ensure the solution is fully saturated. This method is chosen for its simplicity, accuracy, and its ability to achieve a true thermodynamic equilibrium state.
Materials and Equipment
-
Solute: this compound, solid, purity >97%
-
Solvents: HPLC-grade or equivalent purity for all selected solvents.
-
Equipment:
-
Analytical balance (± 0.1 mg precision)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or magnetic stirrer with temperature control (e.g., a temperature-controlled water bath)
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
-
Experimental Workflow Diagram
Caption: Key intermolecular interactions governing solubility.
-
In Polar Protic Solvents (e.g., Methanol): The primary interaction is strong hydrogen bonding between the solute's hydroxyl group and the solvent's hydroxyl group. However, the large nonpolar benzyloxy and bromophenyl groups disrupt the solvent's H-bonding network, requiring significant energy. This energetic cost limits solubility, resulting in "sparingly soluble" behavior.
-
In Polar Aprotic Solvents (e.g., THF, DCM): These solvents cannot donate hydrogen bonds but can accept them. A favorable H-bond forms between the solute's -OH and THF's ether oxygen. Critically, these solvents excel at solvating large nonpolar structures through dipole-dipole and van der Waals forces without the high energetic penalty of disrupting a strong H-bond network. This leads to high solubility.
-
In Nonpolar Solvents (e.g., Toluene): Toluene can engage in favorable π-π stacking with the aromatic rings of the solute. However, it cannot effectively solvate the polar hydroxyl group. The energy required to break the strong solute-solute hydrogen bonds in the crystal lattice is not sufficiently compensated by these weaker interactions, leading to moderate solubility at best.
Conclusion and Recommendations
This compound is a predominantly nonpolar compound with a single polar functional group. Its solubility is highest in polar aprotic solvents such as DCM, THF, and Dioxane , and lowest in water and aliphatic hydrocarbons. For practical applications:
-
For Synthesis: THF and DCM are recommended as reaction solvents.
-
For Purification: A solvent/anti-solvent system is likely to be effective for crystallization. A good starting point would be dissolving the compound in a minimal amount of a highly soluble solvent (like DCM or Ethyl Acetate) followed by the slow addition of a nonpolar anti-solvent (like Hexane or Heptane). For chromatography, a gradient of Ethyl Acetate in Hexane is predicted to be an effective eluent system.
The predictive framework and detailed experimental protocol provided herein offer a comprehensive resource for scientists to effectively utilize this compound in their research and development endeavors.
References
- Vertex AI Search Result. (2024). Benzyl alcohol | Solubility of Things.
- CymitQuimica. (n.d.). CAS 873-75-6: 4-Bromobenzyl alcohol.
- Möller Chemie. (n.d.). Benzyl alcohol.
- Guidechem. (n.d.). 4-Bromobenzyl alcohol 873-75-6 wiki.
- CymitQuimica. (n.d.). CAS 103-50-4: Dibenzyl ether.
- ChemicalBook. (n.d.). 4-Bromobenzyl alcohol CAS#: 873-75-6.
- Sigma-Aldrich. (n.d.). 4-Bromobenzyl alcohol 99 873-75-6.
- Wikipedia. (n.d.). Benzyl alcohol.
- Guidechem. (n.d.). Dibenzyl ether 103-50-4 wiki.
- PubChem. (n.d.). 4-Bromobenzyl alcohol | C7H7BrO | CID 70119.
- Tradeindia. (n.d.). Di Benzyl Ether - Pure Organic Compound.
- ResearchGate. (n.d.). a)
- Journal of Chemical & Engineering Data. (2021). Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents.
- Fluorochem. (n.d.). This compound.
- IUPAC. (2010).
- IUPAC. (n.d.).
- ResearchGate. (2010). (PDF)
- ACS Publications. (2019).
- National Institute of Standards and Technology. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- BIOFOUNT. (n.d.). 1094474-98-2|this compound.
- PURE Montanuniversität Leoben. (2010).
- YouTube. (2020). Measuring saturation solubility of actives in solid and semi-solid lipid excipients.
- Lund University Publications. (n.d.).
- ChemicalBook. (n.d.). 4-Bromobenzyl alcohol synthesis.
- Google Patents. (n.d.). CN109896934A - A kind of preparation method of high-purity 2- benzyloxy bromoethane.
- BLDpharm. (n.d.). 1094474-98-2|this compound.
- ChemicalBook. (n.d.). 4-Bromobenzyl alcohol | 873-75-6.
- Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
- PubChem. (n.d.). (2-(Benzyloxy)-4-methoxy-6-methylpyridin-3-yl)methanol.
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- 6. solubilityofthings.com [solubilityofthings.com]
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- 8. CAS 873-75-6: 4-Bromobenzyl alcohol | CymitQuimica [cymitquimica.com]
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An In-depth Technical Guide to [2-(Benzyloxy)-4-bromophenyl]methanol (CAS No. 1094474-98-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of a Bifunctional Building Block
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful and efficient discovery of novel therapeutics. The careful orchestration of reactive functional groups and defined structural motifs within a single molecular entity can significantly accelerate the synthesis of complex target molecules. This guide provides a comprehensive technical overview of [2-(Benzyloxy)-4-bromophenyl]methanol (CAS No. 1094474-98-2), a compound poised as a valuable intermediate for drug discovery and development. Its unique combination of a protected phenol, a reactive benzylic alcohol, and a synthetically versatile aryl bromide offers a trifecta of chemical handles for molecular elaboration. This document will delve into the known properties, logical synthesis, anticipated reactivity, and potential applications of this compound, providing a critical resource for researchers leveraging its synthetic potential.
Molecular Structure and Physicochemical Properties
This compound is a substituted aromatic alcohol. The core of the molecule is a benzene ring substituted with a benzyloxy group at the 2-position, a bromine atom at the 4-position, and a hydroxymethyl group at the 1-position.
Chemical Structure
-
IUPAC Name: this compound
-
CAS Number: 1094474-98-2
-
Molecular Formula: C₁₄H₁₃BrO₂
-
Molecular Weight: 293.16 g/mol
-
SMILES: OCc1ccc(Br)cc1OCc2ccccc2
-
InChI Key: YWOOBIAIBSYZNJ-UHFFFAOYSA-N
The presence of a chiral center is absent in this molecule. The key structural features include:
-
A primary benzylic alcohol , a versatile functional group amenable to oxidation, etherification, esterification, and conversion to a leaving group for nucleophilic substitution.
-
A benzyl ether , which serves as a stable protecting group for the phenolic hydroxyl. This group is generally robust to a wide range of reaction conditions but can be cleaved via hydrogenolysis.
-
An aryl bromide , which is a classical handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.
Physicochemical Properties
Specific experimental data for the physicochemical properties of this compound are not widely available in the public domain. However, based on its structure and data from analogous compounds, the following properties can be anticipated:
| Property | Predicted Value | Justification |
| Physical State | White to off-white solid | Similar substituted benzyl alcohols, such as 4-bromobenzyl alcohol, are solids at room temperature. The increased molecular weight and potential for hydrogen bonding would favor a solid state. |
| Melting Point | Moderately high | 4-Bromobenzyl alcohol has a melting point of 75-77 °C. The addition of the benzyloxy group increases the molecular weight and van der Waals interactions, likely resulting in a higher melting point. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone, THF). Insoluble in water. | The presence of the large, nonpolar benzyloxy and bromophenyl groups will dominate the molecule's solubility profile, rendering it soluble in organic solvents. The hydroxyl group will impart slight polarity but is insufficient to confer significant aqueous solubility. |
| pKa of Hydroxyl Group | ~14-15 | The pKa of the benzylic alcohol is expected to be similar to that of benzyl alcohol itself, as the electronic effects of the distant para-bromo and ortho-benzyloxy substituents are not expected to have a dramatic influence. |
Synthesis and Spectroscopic Characterization
While a specific, detailed synthesis of this compound is not readily found in peer-reviewed literature, a logical and efficient synthetic route can be proposed based on standard organic chemistry transformations.
Proposed Synthetic Pathway
A plausible and efficient synthesis would commence with the commercially available 4-bromo-2-hydroxybenzaldehyde. The synthesis can be envisioned in two key steps:
-
Protection of the phenolic hydroxyl group: The phenolic hydroxyl group of 4-bromo-2-hydroxybenzaldehyde would be protected as a benzyl ether. This is a standard transformation typically achieved by reacting the phenol with benzyl bromide or benzyl chloride in the presence of a weak base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile.
-
Reduction of the aldehyde: The aldehyde functionality of the resulting 2-(benzyloxy)-4-bromobenzaldehyde would then be selectively reduced to the primary alcohol. This reduction can be cleanly and efficiently accomplished using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol.
Experimental Protocol: Proposed Synthesis of this compound
Step 1: Synthesis of 2-(Benzyloxy)-4-bromobenzaldehyde
-
Materials:
-
4-bromo-2-hydroxybenzaldehyde
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
-
Procedure:
-
To a stirred solution of 4-bromo-2-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
To this suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 2-(benzyloxy)-4-bromobenzaldehyde.
-
Step 2: Synthesis of this compound
-
Materials:
-
2-(benzyloxy)-4-bromobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
-
Procedure:
-
Dissolve 2-(benzyloxy)-4-bromobenzaldehyde (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
If necessary, purify the product by column chromatography on silica gel or by recrystallization.
-
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the expected NMR and IR data can be predicted based on the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃):
-
δ ~7.2-7.5 ppm (m, 5H): Aromatic protons of the benzyl group.
-
δ ~7.1-7.3 ppm (m, 3H): Aromatic protons of the bromophenyl ring.
-
δ ~5.1 ppm (s, 2H): Methylene protons of the benzyloxy group (-O-CH₂-Ph).
-
δ ~4.6 ppm (d, 2H): Methylene protons of the hydroxymethyl group (-CH₂-OH). The coupling would be to the hydroxyl proton, which may or may not be resolved depending on the solvent and concentration.
-
δ ~2.0 ppm (t, 1H): Hydroxyl proton (-OH). This peak is often broad and its chemical shift is variable.
-
-
¹³C NMR (in CDCl₃):
-
δ ~156-158 ppm: Aromatic carbon attached to the benzyloxy group.
-
δ ~136-138 ppm: Quaternary aromatic carbon of the benzyl group.
-
δ ~127-132 ppm: Aromatic carbons of both phenyl rings.
-
δ ~115-120 ppm: Aromatic carbons of the bromophenyl ring.
-
δ ~110-115 ppm: Aromatic carbon attached to the bromine atom.
-
δ ~70 ppm: Methylene carbon of the benzyloxy group (-O-CH₂-Ph).
-
δ ~62-65 ppm: Methylene carbon of the hydroxymethyl group (-CH₂-OH).
-
Infrared (IR) Spectroscopy:
-
~3300-3400 cm⁻¹ (broad): O-H stretching vibration of the alcohol.
-
~3030 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching of the methylene groups.
-
~1580-1600 cm⁻¹ and ~1450-1490 cm⁻¹: Aromatic C=C stretching.
-
~1240 cm⁻¹: Aryl-O-C stretching of the ether.
-
~1050 cm⁻¹: C-O stretching of the primary alcohol.
-
~1020 cm⁻¹: C-Br stretching.
Reactivity and Synthetic Utility in Drug Discovery
The true value of this compound lies in its capacity to serve as a versatile scaffold for the synthesis of more complex molecules. The orthogonal reactivity of its three key functional domains allows for a stepwise and controlled elaboration of the molecular structure.
Reactions of the Benzylic Alcohol
The primary alcohol functionality is a key site for introducing diversity.
-
Oxidation: Selective oxidation to the corresponding aldehyde using reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane allows for subsequent reactions such as Wittig olefination, reductive amination, or the formation of imines and oximes.
-
Etherification and Esterification: The alcohol can be readily converted to a wide array of ethers and esters, which can be used to introduce various side chains or to modulate the pharmacokinetic properties of a lead compound.
-
Nucleophilic Substitution: Conversion of the alcohol to a good leaving group (e.g., a tosylate or a halide) opens the door for displacement by a wide range of nucleophiles, including amines, thiols, and cyanide, enabling the introduction of diverse functionalities.
Reactions of the Aryl Bromide
The aryl bromide is a prime handle for building molecular complexity through cross-coupling reactions.
-
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst allows for the formation of biaryl structures, a common motif in many drug molecules.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines provides a direct route to substituted anilines, which are prevalent in pharmacologically active compounds.
-
Sonogashira Coupling: Coupling with terminal alkynes introduces rigidity and linearity into the molecular structure, which can be beneficial for binding to certain biological targets.
-
Stille and Heck Couplings: These reactions further expand the repertoire of C-C bond formations possible at this position.
Deprotection of the Benzyl Ether
The benzyl ether serves as a robust protecting group for the phenol. Its removal, typically via catalytic hydrogenation (e.g., H₂, Pd/C), unmasks the phenolic hydroxyl group at a later stage in the synthesis. This allows for the introduction of functionalities that would not be compatible with the free phenol earlier in the synthetic sequence.
Logical Workflow for Synthetic Elaboration
The following diagram illustrates a logical workflow for the differential functionalization of this compound, showcasing its utility as a versatile building block.
Navigating the Synthesis of Advanced Pharmaceutical Intermediates: A Technical Guide to [2-(Benzyloxy)-4-bromophenyl]methanol
For Immediate Release
A comprehensive technical guide providing researchers, scientists, and drug development professionals with in-depth information on the commercial availability, suppliers, and synthetic applications of the critical chemical intermediate, [2-(Benzyloxy)-4-bromophenyl]methanol (CAS No. 1094474-98-2). This document serves as a vital resource for leveraging this versatile building block in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound is a key structural motif employed in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique combination of a benzyl-protected phenol, a reactive brominated aromatic ring, and a primary alcohol functional group makes it a highly valuable and versatile starting material. The benzyloxy group provides a stable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions in later synthetic steps. The bromo-substituent offers a reactive handle for a wide array of cross-coupling reactions, enabling the construction of intricate molecular architectures. The methanol moiety can be readily oxidized or otherwise functionalized, further expanding its synthetic utility.
This guide provides a thorough overview of the commercial landscape for this important intermediate and explores its application in the synthesis of advanced pharmaceutical agents, supported by a detailed, exemplary experimental protocol.
Commercial Availability and Supplier Landscape
This compound is available from a range of specialized chemical suppliers catering to the research and development sector. The purity and available quantities can vary between suppliers, and it is crucial for researchers to select a source that meets the specific requirements of their intended application. Below is a comparative table of prominent suppliers.
| Supplier | Website | Notes |
| BLDpharm | Offers the compound for research use, often requiring cold-chain transportation. | |
| Fluorochem | Provides the compound with specified pack sizes and pricing. | |
| AiFChem | A supplier focused on leveraging AI for chemical synthesis and production, listing the compound as a building block.[1] | |
| BOC Sciences | Lists the compound as a building block for various applications.[1] | |
| Ambeed, Inc. | Specializes in building blocks and advanced intermediates for the pharmaceutical industry.[1] | |
| Chemenu Inc. | A contract research organization and supplier of chemical building blocks.[1] |
Note: Purity specifications and analytical data such as Certificates of Analysis (CoA) should be requested directly from the suppliers to ensure the material meets the necessary quality standards for your research.
Application as a Key Building Block in Pharmaceutical Synthesis
The structural features of this compound make it an ideal precursor for the synthesis of a variety of pharmaceutical intermediates. The presence of the bromine atom on the phenyl ring allows for the formation of new carbon-carbon and carbon-heteroatom bonds through powerful cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl structures that are prevalent in many marketed drugs.
One of the key applications of benzyloxy-phenyl intermediates is in the synthesis of long-acting beta-adrenoceptor agonists (LABAs) like Salmeterol and Formoterol, which are used in the management of asthma and chronic obstructive pulmonary disease (COPD). While specific patents for this compound's direct use in these syntheses are not publicly detailed, the synthesis of these complex molecules often involves the coupling of a benzyloxy-substituted phenyl bromide derivative with another functionalized molecule.
For instance, the synthesis of Salmeterol involves the coupling of a side chain to a functionalized benzylic alcohol. A plausible synthetic route could involve the modification of the methanol group of this compound, followed by a cross-coupling reaction at the bromide position to introduce the necessary pharmacophoric elements.
Below is a conceptual workflow illustrating the role of a benzyloxy bromophenyl intermediate in a generic pharmaceutical synthesis.
Caption: A generalized synthetic workflow utilizing a benzyloxy bromophenyl intermediate.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction, a common application for aryl bromides like this compound. This protocol is adapted from established methodologies for similar substrates and should be optimized for specific reaction partners.
Objective: To synthesize a biaryl compound from this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., nitrogen) for 10-15 minutes.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and water (typically in a 4:1 ratio). Degas the solvent mixture by bubbling the inert gas through it for 15-20 minutes. Add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq) in dioxane.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents the oxidation and deactivation of the catalyst.
-
Ligand: The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle. The choice of ligand can significantly impact the reaction efficiency.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: The mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.
Safety and Handling
-
Hazard Statements (Inferred): May be harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.
-
Precautionary Statements (Inferred):
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wash skin thoroughly after handling.
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
IF ON SKIN: Wash with plenty of soap and water.
-
Store in a well-ventilated place. Keep container tightly closed.
-
Researchers should always consult the specific SDS provided by their supplier and perform a thorough risk assessment before handling this chemical.
Conclusion
This compound is a valuable and commercially available building block for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its versatile functional groups allow for a wide range of chemical transformations, making it a key intermediate for the construction of novel pharmaceutical agents. This guide provides a foundational understanding of its procurement and application, empowering researchers to effectively utilize this compound in their synthetic endeavors.
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PubChem. (n.d.). 2-Bromobenzyl alcohol. Retrieved January 21, 2026, from [Link]
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The Benzyl Group as a Protecting Group in Organic Synthesis: A Senior Application Scientist's In-Depth Guide
In the complex landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. Among the arsenal of protective moieties available to the synthetic chemist, the benzyloxy group, commonly referred to as the benzyl (Bn) group, stands out for its robustness, versatility, and strategic value. This guide provides an in-depth technical overview of the benzyl group, moving beyond simple protocols to explore the causality behind experimental choices, ensuring scientific integrity and providing a foundation for its effective implementation in research and development.
The Benzyl Group: An Overview of its Strategic Importance
The benzyl group is widely employed for the protection of hydroxyl, amino, and carboxyl functional groups. Its popularity stems from a combination of factors:
-
Ease of Introduction: Benzylation reactions are generally high-yielding and can be achieved under a variety of conditions, accommodating a wide range of substrates.
-
Robustness: Benzyl ethers and esters are stable to a broad spectrum of reagents and reaction conditions, including acidic and basic hydrolysis, making them reliable throughout multi-step synthetic sequences.[1][2]
-
Versatile Cleavage: A diverse array of methods exists for the removal of the benzyl group, offering chemists significant flexibility in their deprotection strategy. This versatility is key to its role in orthogonal protection schemes.[3][4]
This combination of stability and varied deprotection pathways allows for the selective unmasking of functional groups, a critical requirement in the synthesis of complex molecules like pharmaceuticals and natural products.[3]
Introduction of the Benzyl Protecting Group (Benzylation)
The choice of benzylation method is dictated by the nature of the substrate and the presence of other functional groups.
Protection of Alcohols
The most common method for the benzylation of alcohols is the Williamson Ether Synthesis , an SN2 reaction between an alkoxide and a benzyl halide.[5][6]
Typical Protocol: Williamson Ether Synthesis
-
Deprotonation: The alcohol is deprotonated using a strong base to form the corresponding alkoxide. Sodium hydride (NaH) is a frequently used base for this purpose.[1]
-
Alkylation: The resulting alkoxide is then treated with a benzyl halide, typically benzyl bromide (BnBr) or benzyl chloride (BnCl), to form the benzyl ether.[7] The reaction is often accelerated by the addition of a catalytic amount of a quaternary ammonium salt, such as tetrabutylammonium iodide (TBAI).[1]
-
Causality Behind Experimental Choices:
-
Base Selection: NaH is favored for its ability to irreversibly deprotonate a wide range of alcohols, driving the reaction to completion. For more sensitive substrates or when selectivity is required (e.g., monobenzylation of diols), milder bases like silver(I) oxide (Ag₂O) can be employed.[4][8]
-
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are typically used to dissolve the alkoxide and facilitate the SN2 reaction.[9] However, it's important to note that NaH can react with DMF, leading to byproducts.[10]
-
Leaving Group: Benzyl bromide is more reactive than benzyl chloride and is often the reagent of choice.
-
For substrates that are unstable under basic conditions, an alternative is the use of benzyl trichloroacetimidate under acidic catalysis.[4]
Protection of Amines
Primary and secondary amines can be effectively protected as N-benzyl derivatives. This is typically achieved by reaction with a benzyl halide in the presence of a base, such as potassium carbonate, to neutralize the hydrogen halide formed.[11] An alternative method is the reductive amination of benzaldehyde.[12]
Protection of Carboxylic Acids
Carboxylic acids are commonly protected as benzyl esters. This can be accomplished by reacting the carboxylic acid with benzyl alcohol in the presence of an acid catalyst, such as p-toluenesulfonic acid (TsOH), or by reacting the corresponding carboxylate salt with a benzyl halide.[13][14]
Stability Profile of the Benzyl Group
The benzyl group's utility is significantly enhanced by its stability across a wide range of reaction conditions. Benzyl ethers are generally resistant to:
-
Strong bases: They are stable to common basic conditions used for hydrolysis of esters or deprotonation reactions.[1]
-
Mild to moderate acidic conditions: Unlike acid-labile protecting groups such as silyl ethers or acetals, benzyl ethers are stable to many acidic reagents.[15]
-
Many oxidizing and reducing agents: While susceptible to specific cleavage conditions (see section 4), they are compatible with a variety of other redox transformations within a molecule.
This stability allows for extensive chemical modifications at other sites of a molecule without premature deprotection of the benzyl-protected functional group.
Cleavage of the Benzyl Protecting Group (Debenzylation)
The diverse methods available for debenzylation provide significant synthetic flexibility and are central to the benzyl group's role in orthogonal protection strategies.[3]
Catalytic Hydrogenolysis
The most common and often cleanest method for benzyl group removal is catalytic hydrogenolysis.[7] In this process, the benzyl C-O bond is cleaved by reaction with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[7][16]
Mechanism of Catalytic Hydrogenolysis The substrate and hydrogen adsorb to the surface of the palladium catalyst, where the C-O bond is cleaved, yielding the deprotected functional group and toluene as a byproduct.[17][18]
.dot
Caption: General workflow for benzyl protection and deprotection.
Typical Protocol: Catalytic Hydrogenolysis
-
Catalyst Suspension: The benzyl-protected compound is dissolved in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate), and a catalytic amount of Pd/C (typically 5-10 mol%) is added.[7]
-
Hydrogenation: The reaction mixture is stirred under an atmosphere of hydrogen gas (from a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete.
-
Work-up: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the deprotected product.
-
Causality Behind Experimental Choices:
-
Catalyst: Pd/C is the most common catalyst, but others like palladium hydroxide (Pearlman's catalyst) can be more effective for resistant substrates.[9]
-
Solvent: The choice of solvent can influence the reaction rate and selectivity. Alcohols are common choices.
-
Limitations: A major drawback of this method is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or nitro groups, which would also be reduced under these conditions.[6][15]
-
Catalytic Transfer Hydrogenation (CTH)
To avoid the use of high-pressure hydrogen gas, catalytic transfer hydrogenation (CTH) offers a convenient alternative. In this method, a hydrogen donor molecule, such as formic acid, ammonium formate, or cyclohexene, is used to generate hydrogen in situ.[4][19][20]
Dissolving Metal Reduction (Birch Reduction)
Benzyl ethers can also be cleaved using dissolving metal conditions, such as sodium in liquid ammonia.[15] This method is particularly useful when the molecule contains functional groups that are sensitive to catalytic hydrogenation.
Oxidative Cleavage
Certain oxidizing agents can cleave benzyl ethers. For example, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is effective for cleaving p-methoxybenzyl (PMB) ethers, a variant of the benzyl group that is more susceptible to oxidation.[4] Unsubstituted benzyl groups can also be cleaved oxidatively under more forcing conditions.[8]
Lewis Acid-Mediated Cleavage
Strong Lewis acids, such as boron trichloride dimethyl sulfide complex (BCl₃·SMe₂), can effect the cleavage of benzyl ethers.[21][22] This method can offer good selectivity, allowing for the deprotection of a benzyl ether in the presence of other acid-sensitive groups under carefully controlled conditions.[22]
Orthogonal Protection Strategies Involving the Benzyl Group
A key strength of the benzyl group is its role in orthogonal protection strategies, which allow for the selective removal of one protecting group in the presence of others.[3]
| Protecting Group | Typical Cleavage Condition | Orthogonal to Benzyl Group? | Rationale |
| Benzyl (Bn) | H₂/Pd/C, Na/NH₃, Lewis Acids | - | - |
| tert-Butyldimethylsilyl (TBDMS) | F⁻ (e.g., TBAF) | Yes | Benzyl ethers are stable to fluoride ions. |
| tert-Butoxycarbonyl (Boc) | Strong Acid (e.g., TFA) | Yes | Benzyl ethers are generally stable to the acidic conditions used for Boc removal. |
| p-Methoxybenzyl (PMB) | Oxidative (e.g., DDQ, CAN) | Yes | The PMB group can be selectively cleaved by oxidation in the presence of a standard benzyl group.[3][23] |
| Acetyl (Ac) | Base (e.g., K₂CO₃, MeOH) | Yes | Benzyl ethers are stable to the basic conditions used for acetate hydrolysis. |
.dot
Caption: Orthogonal deprotection of Benzyl, TBDMS, and Boc groups.
Field-Proven Insights and Best Practices
-
Purity of Reagents: The success of benzylation, particularly when using NaH, is highly dependent on the quality of the solvent and reagents. Anhydrous conditions are crucial.[9]
-
Catalyst Poisoning: In catalytic hydrogenolysis, certain functional groups (e.g., thiols) can poison the palladium catalyst, inhibiting the reaction.
-
Over-reduction: When deprotecting a molecule with multiple reducible groups, careful monitoring of the reaction is necessary to avoid unwanted side reactions.
-
Safety: Benzyl bromide is a lachrymator and should be handled in a fume hood.[1] Sodium hydride reacts violently with water and requires careful handling.[24]
Conclusion
The benzyloxy group is a powerful and reliable tool in the arsenal of the synthetic organic chemist. Its robust nature, coupled with a wide variety of introduction and cleavage methods, makes it an indispensable protecting group for alcohols, amines, and carboxylic acids. A thorough understanding of its stability, the mechanisms of its cleavage, and its compatibility with other protecting groups is essential for designing elegant and efficient synthetic pathways for complex molecules. The strategic implementation of the benzyl group, grounded in the principles of causality and scientific integrity, will continue to be a key driver of innovation in drug development and materials science.
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- Crich, D., & Lim, L. B. (2004). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. Organic Letters, 6(12), 1907–1910.
- Heuckendorff, M., Poulsen, L. T., & Jensen, H. H. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters.
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- Pramod, K., & Joshi, P. (2003). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 115(4), 389-392.
- Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.
- Demchenko, A. V., et al. (n.d.). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent.
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reactivity of the bromophenyl group in cross-coupling reactions
An In-Depth Technical Guide to the Reactivity of the Bromophenyl Group in Cross-Coupling Reactions
Abstract
The bromophenyl group is a cornerstone electrophile in modern synthetic organic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its reactivity profile represents a crucial balance between stability for synthesis and handling, and sufficient reactivity for efficient C-C, C-N, and C-O bond formation. This guide provides an in-depth analysis of the factors governing the reactivity of bromophenyl substrates in key cross-coupling transformations, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira reactions. We will explore the underlying mechanistic principles, the influence of electronic and steric effects, and the critical role of ligand and catalyst selection. This document is intended for researchers, chemists, and drug development professionals seeking to optimize existing protocols and troubleshoot challenges in the synthesis of complex molecules.
The Bromophenyl Group: A Privileged Electrophile in Cross-Coupling
The utility of a leaving group in cross-coupling is a delicate balance. While aryl iodides are generally more reactive due to a weaker carbon-iodine bond, they are often more expensive and less stable. Conversely, aryl chlorides are cost-effective but their stronger C-Cl bond necessitates more forcing conditions or highly specialized, electron-rich ligands to facilitate the critical oxidative addition step.[1][2] The bromophenyl group occupies a "sweet spot," offering a favorable combination of high reactivity and stability, making it one of the most widely used electrophiles in both academic and industrial settings.[3]
The general reactivity trend for aryl halides (Ar-X) in palladium-catalyzed cross-coupling is dictated by the carbon-halogen bond dissociation energy (BDE), which follows the order: Ar-I < Ar-Br < Ar-Cl < Ar-F .[1][4] Consequently, the ease of the oxidative addition step, often the rate-determining step of the catalytic cycle, is typically Ar-I > Ar-Br > Ar-Cl .[1][5] For many applications, aryl bromides provide a reliable and efficient entry point into complex molecular architectures.
The Catalytic Cycle: The Central Role of Oxidative Addition
Understanding the palladium-catalyzed cross-coupling mechanism is fundamental to mastering its application. The process is a catalytic cycle generally involving three key steps: oxidative addition, transmetalation (for reactions like Suzuki), and reductive elimination.[6][7]
-
Oxidative Addition : The cycle begins when a low-valent Pd(0) catalyst inserts itself into the carbon-bromine bond of the bromophenyl substrate. This step breaks the C-Br bond and oxidizes the palladium center from Pd(0) to Pd(II), forming an organopalladium(II) complex.[5][8] This is the most critical step concerning the aryl halide's reactivity.
-
Transmetalation : In reactions like the Suzuki-Miyaura coupling, the nucleophilic coupling partner (e.g., an organoboron species) transfers its organic group to the palladium(II) complex, displacing the bromide. This step requires activation of the organoboron reagent by a base.[8][9]
-
Reductive Elimination : The two organic fragments on the palladium center couple, forming the new C-C bond and the desired product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.[6][10]
Caption: General catalytic cycle for Pd-catalyzed cross-coupling.
Factors Influencing the Reactivity of Bromophenyl Substrates
The intrinsic reactivity of the C-Br bond can be significantly modulated by several factors. A rational approach to reaction design and optimization requires a deep understanding of these influences.
Electronic Effects
The rate of oxidative addition is highly sensitive to the electronic nature of the bromophenyl ring.
-
Electron-Withdrawing Groups (EWGs) : Substituents such as nitro (-NO₂), cyano (-CN), or ketone (-COR) groups decrease the electron density on the aromatic ring. This makes the carbon atom of the C-Br bond more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[10][11] Consequently, electron-deficient aryl bromides generally react faster than their electron-rich counterparts.[12]
-
Electron-Donating Groups (EDGs) : Substituents like methoxy (-OCH₃) or alkyl groups increase the electron density on the ring, strengthening the C-Br bond and slowing the rate of oxidative addition.[7] Overcoming this reduced reactivity often requires more active catalysts, specialized ligands, or higher reaction temperatures.
| Substituent on Bromophenyl Ring | Electronic Effect | Expected Reactivity in Oxidative Addition |
| 4-NO₂ | Strong Electron-Withdrawing | High |
| 4-CN | Strong Electron-Withdrawing | High |
| 4-COCH₃ | Moderate Electron-Withdrawing | Moderate-High |
| 4-H | Neutral | Baseline |
| 4-CH₃ | Weak Electron-Donating | Moderate-Low |
| 4-OCH₃ | Strong Electron-Donating | Low |
Steric Hindrance
Steric bulk, particularly from substituents at the ortho positions relative to the bromine atom, can dramatically impact reactivity.
-
Ortho Substitution : Large groups adjacent to the C-Br bond can physically impede the approach of the palladium catalyst, hindering oxidative addition.[13] Furthermore, severe steric clash can also inhibit the final reductive elimination step, where the two coupling partners must orient correctly on the metal center to form the new bond.[13][14]
-
Ligand Design : Counterintuitively, while steric hindrance on the substrate is often detrimental, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or bulky trialkylphosphines like P(t-Bu)₃) are essential for promoting the coupling of sterically hindered substrates.[13][15] These ligands facilitate the reductive elimination step and can stabilize the monoligated Pd(0) species, which is often more catalytically active.[16] In some cases, extreme steric hindrance in both the catalyst and substrate can even alter the reaction mechanism from a standard two-electron oxidative addition to a one-electron radical process.[17]
Caption: Key factors influencing bromophenyl reactivity.
Key Cross-Coupling Reactions of Bromophenyl Groups
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an aryl halide with an organoboron reagent, is arguably the most widely used cross-coupling reaction. Aryl bromides are excellent substrates for this transformation.[9][18]
-
Causality : The reaction's popularity stems from the mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids and their esters.[18]
-
Key Parameters : Success is highly dependent on the choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂), ligand, base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃), and solvent system (often a mixture of an organic solvent like dioxane or toluene with water).[6][19] The base is crucial not only for the catalytic cycle but also for activating the boronic acid to facilitate transmetalation.[9]
Heck Reaction
The Heck reaction forms a C-C bond between an aryl halide and an alkene.[5][20]
-
Causality : Aryl bromides are routinely used, though they are less reactive than aryl iodides.[5] Reactions involving electron-rich or unactivated aryl bromides often require higher temperatures and more specialized, electron-rich ligands to achieve good yields.[21][22]
-
Key Parameters : A base (typically an amine like Et₃N or an inorganic base like K₂CO₃) is required to neutralize the HBr generated in the catalytic cycle. The choice of ligand is critical; bulky, electron-donating phosphines or N-heterocyclic carbenes (NHCs) are often employed to promote the coupling of less reactive aryl bromides.[12][21]
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[23][24]
-
Causality : The development of specialized, sterically hindered biaryldialkylphosphine ligands (Buchwald ligands) was a breakthrough that enabled the efficient coupling of a wide range of amines with aryl bromides and even less reactive aryl chlorides.[15][25]
-
Key Parameters : The reaction requires a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), and an aprotic solvent like toluene or dioxane.[24][26] The choice of ligand is paramount and must be matched to the specific substrates.[25]
Sonogashira Coupling
The Sonogashira coupling creates a C-C bond between an aryl halide and a terminal alkyne.[27][28]
-
Causality : This reaction traditionally uses a dual-catalyst system of palladium and a copper(I) co-catalyst (e.g., CuI).[27] While aryl iodides react readily at room temperature, aryl bromides typically require heating.[28] However, modern methods have been developed for the copper-free Sonogashira coupling of aryl bromides at room temperature.[29]
-
Key Parameters : An amine base, such as triethylamine or diisopropylamine, is used, which acts as both the base and often as the solvent.[11] The development of hydrophilic ligands has also enabled Sonogashira couplings to be performed in aqueous media.[30]
Troubleshooting: The Dehalogenation Side Reaction
A common and frustrating side reaction in cross-coupling is dehalogenation (or hydrodehalogenation), where the bromine atom is replaced by a hydrogen atom.[31]
-
Mechanism : After oxidative addition, the Ar-Pd(II)-Br complex can react with a hydride source in the reaction mixture (e.g., from an amine base or alcoholic solvent) to form an Ar-Pd(II)-H intermediate. Subsequent reductive elimination yields the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.[10]
-
Mitigation Strategies :
-
Choice of Base : Use non-coordinating, anhydrous bases where possible.
-
Solvent Purity : Ensure solvents are anhydrous and free of potential hydride donors.
-
Reaction Time & Temperature : Avoid unnecessarily long reaction times and high temperatures, which can promote side reactions.[31]
-
Ligand Selection : The ligand can influence the relative rates of reductive elimination versus dehalogenation. Screening different ligands can sometimes suppress this pathway.
-
Experimental Protocols
The following protocols are illustrative examples and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 1-Bromo-4-nitrobenzene
This protocol describes a typical setup for coupling an activated aryl bromide.
Workflow Diagram:
Caption: Experimental workflow for a typical Suzuki coupling.
Step-by-Step Methodology:
-
Reagent Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst Addition : Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 equiv.), under a positive pressure of an inert gas (Argon or Nitrogen).
-
Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 ratio, volume appropriate for scale). The mixture should be thoroughly sparged with argon for 10-15 minutes prior to addition.[6]
-
Reaction : Seal the flask and heat the reaction mixture in an oil bath to 100 °C. Stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Workup : After completion, cool the reaction to room temperature. Dilute the mixture with water and extract with ethyl acetate (EtOAc) three times.
-
Purification : Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.[6]
Protocol 2: Buchwald-Hartwig Amination of 1-Bromo-4-methoxybenzene
This protocol is for an electron-rich aryl bromide, which often requires a more specialized catalyst system.
Step-by-Step Methodology:
-
Reagent Setup (Glovebox) : In an inert atmosphere glovebox, add sodium tert-butoxide (NaOt-Bu, 1.4 equiv.) to an oven-dried vial or flask.
-
Catalyst & Ligand Addition : Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.) and the phosphine ligand (e.g., XPhos, 0.02-0.03 equiv.).
-
Substrate Addition : Add the aryl bromide, 1-bromo-4-methoxybenzene (1.0 equiv.), and the amine (e.g., morpholine, 1.2 equiv.).
-
Solvent Addition : Add anhydrous, degassed toluene.
-
Reaction : Seal the vial or flask and remove it from the glovebox. Heat the reaction mixture in an oil bath to 100 °C and stir for 4-18 hours. Monitor the reaction's progress.
-
Workup : Cool the reaction to room temperature. Pass the mixture through a short plug of celite, rinsing with EtOAc. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the crude material by flash column chromatography to yield the desired arylamine product.
Conclusion
The bromophenyl group remains a highly versatile and reliable electrophile for palladium-catalyzed cross-coupling reactions. Its reactivity, governed by a predictable interplay of electronic and steric factors, allows for the strategic design of complex synthetic routes. By understanding the core mechanistic principles and the causal relationships between substrate, ligand, and reaction conditions, researchers can effectively harness the power of the C-Br bond to construct the valuable C-C and C-heteroatom linkages that are ubiquitous in pharmaceuticals, agrochemicals, and materials science.
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Shaughnessy, K. H., et al. Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry, ACS Publications. [Online] [Accessed January 20, 2026]. Available from: [Link][3]
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Botella, L., et al. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC, NIH. [Online] [Accessed January 20, 2026]. Available from: [Link][12]
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van der Ham, A. G. J., et al. Sterically Induced Acceleration of Aryl Halide Activation by Pd(0): A Radical Alternative to 2-Electron Oxidative Addition. NIH. [Online] May 29, 2025. Available from: [Link][17]
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Yang, C., Lee, H. M., & Nolan, S. P. Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, ACS Publications. [Online] [Accessed January 20, 2026]. Available from: [Link][21]
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Schneider, M. F., et al. Highly Selective Palladium-Catalyzed Heck Reactions of Aryl Bromides with Cycloalkenes. Organic Letters, ACS Publications. [Online] [Accessed January 20, 2026]. Available from: [Link][22]
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Roughley, S. D., & Jordan, A. M. Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC, NIH. [Online] July 31, 2020. Available from: [Link][15]
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Bouley, B. S., et al. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. NIH. [Online] [Accessed January 20, 2026]. Available from: [Link][33]
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Denmark, S. E., & Smith, R. C. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC, NIH. [Online] [Accessed January 20, 2026]. Available from: [Link][34]
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ResearchGate. Comparative study of aryl halides in Pd-mediated reactions: Key factors beyond the oxidative addition step. ResearchGate. [Online] November 2020. Available from: [Link][35]
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Lin, X., et al. Theoretical Study on Monoligated Pd-Catalyzed Cross-Coupling Reactions of Aryl Chlorides and Bromides. Organometallics, ACS Publications. [Online] [Accessed January 20, 2026]. Available from: [Link][16]
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Zahid, M., et al. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Online] [Accessed January 20, 2026]. Available from: [Link][19]
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Volyniuk, D., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Online] December 3, 2021. Available from: [Link][25]
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Vantourout, J. C., et al. Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Online] [Accessed January 20, 2026]. Available from: [Link][36]
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Magano, J., & Dunetz, J. R. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Online] [Accessed January 20, 2026]. Available from: [Link][37]
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Organic Chemistry Portal. Heck Reaction. Organic Chemistry Portal. [Online] [Accessed January 20, 2026]. Available from: [Link][20]
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ResearchGate. Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. ResearchGate. [Online] August 6, 2025. Available from: [Link][38]
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Volyniuk, D., et al. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Online] December 3, 2021. Available from: [Link][26]
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The Strategic Application of [2-(Benzyloxy)-4-bromophenyl]methanol in Modern Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Abstract
[2-(Benzyloxy)-4-bromophenyl]methanol is a strategically designed chemical scaffold poised for significant applications in medicinal chemistry. This technical guide provides an in-depth analysis of its synthetic pathways, versatile reactivity, and potential as a foundational building block for novel therapeutic agents. By examining the established biological activities of structurally related benzyloxyphenyl and brominated aromatic compounds, we elucidate the rationale behind leveraging this molecule in drug discovery programs targeting a range of therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory conditions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a forward-looking perspective on the untapped potential of this versatile intermediate.
Introduction: Unveiling a Scaffold of High Potential
The quest for novel chemical entities with enhanced therapeutic profiles is a central driver in medicinal chemistry. The design of molecular scaffolds that offer both inherent biological relevance and synthetic tractability is paramount. This compound emerges as a compound of significant interest, embodying key structural features that are hallmarks of successful therapeutic agents.
The benzyloxyphenyl moiety has been identified as a critical pharmacophore in several classes of bioactive molecules. For instance, it is a structural unit known to promote the slow inactivation of sodium channels, a mechanism relevant to the development of anticonvulsant therapies[1]. Furthermore, derivatives of benzyloxyphenyl structures have demonstrated potent activity as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors in oncology and as Monoamine Oxidase B (MAO-B) inhibitors for the treatment of neurodegenerative diseases like Parkinson's disease[2][3].
Concurrently, the incorporation of a bromine atom onto the aromatic ring is a well-established strategy in drug design. Brominated aromatics serve as versatile synthetic intermediates, readily participating in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings[4]. This allows for the systematic and late-stage introduction of diverse functional groups to probe structure-activity relationships (SAR). Moreover, the bromine atom itself can contribute to enhanced biological activity through the formation of halogen bonds with target proteins, a phenomenon that can significantly improve binding affinity and selectivity[5][6].
This guide will dissect the synthetic accessibility of this compound, explore its reactivity, and project its potential applications in the synthesis of next-generation therapeutics.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective utilization in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1094474-98-2 | BLDpharm[7] |
| Molecular Formula | C₁₄H₁₃BrO₂ | BLDpharm[7] |
| Molecular Weight | 293.16 g/mol | BLDpharm[7] |
| Appearance | Solid (predicted) | --- |
| Purity | Typically ≥98% (commercial) | AiFChem[1] |
| Storage | 2-8°C under an inert atmosphere | --- |
| SMILES | OCc1ccc(Br)cc1OCc2ccccc2 | BLDpharm[7] |
Synthesis and Functionalization: A Platform for Molecular Diversity
The synthetic versatility of this compound is a key attribute that underpins its utility in medicinal chemistry. Its synthesis can be approached through several logical routes, and its three primary functional domains—the benzyl alcohol, the bromo-substituent, and the benzyloxy ether—offer orthogonal handles for a wide array of chemical transformations.
Proposed Synthetic Route
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Thermal Stability and Decomposition Profile of [2-(Benzyloxy)-4-bromophenyl]methanol: A Proactive Analysis for Drug Development
An In-Depth Technical Guide for the Pharmaceutical Scientist
Abstract
The thermal stability of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe, effective, and stable drug products. This guide provides a comprehensive technical framework for understanding and evaluating the thermal properties of [2-(Benzyloxy)-4-bromophenyl]methanol, a substituted aromatic alcohol and ether with potential applications in pharmaceutical synthesis. Lacking direct, published stability data for this specific molecule, this paper establishes a predictive and proactive approach. We will dissect the molecule's structural components to forecast potential decomposition pathways and outline a rigorous, multi-technique analytical workflow to validate these predictions. This document is intended for researchers, chemists, and drug development professionals, offering both theoretical grounding and actionable experimental protocols to ensure material quality and mitigate risks during development, manufacturing, and storage.
Introduction: Why Thermal Stability is Critical
In pharmaceutical development, the thermal stability of a chemical entity is not merely an academic curiosity; it is a critical parameter that dictates its entire lifecycle. From the rigors of process chemistry and scale-up to formulation, packaging, and long-term storage, an API's response to thermal stress can impact its purity, potency, and safety.[1] Uncontrolled thermal decomposition can lead to the formation of impurities, some of which may be toxic, reactive, or possess undesirable pharmacological activity.
The molecule at the center of this guide, This compound (CAS 1094474-98-2)[2], presents a unique combination of functional groups whose thermal behavior must be thoroughly understood. Its structure features:
-
A benzyl ether linkage , which is known to be susceptible to thermal cleavage under certain conditions.[3][4]
-
A primary benzylic alcohol , which can undergo oxidation or dehydration.[5]
-
A brominated aromatic ring , which influences the electronic properties and reactivity of the entire molecule.
This guide will first postulate the likely mechanisms of thermal decay based on these structural alerts. Subsequently, it will provide a detailed, field-tested experimental strategy to definitively characterize the molecule's thermal profile.
Predicted Decomposition Profile & Mechanistic Insights
Based on fundamental organic chemistry principles and literature on analogous structures, we can anticipate the primary modes of thermal decomposition. The molecule's stability is likely dictated by the weakest bonds, which are predicted to be the C-O bonds of the benzyl ether and the C-O bond of the benzylic alcohol.
Pathway A: Homolytic Cleavage of the Benzyl Ether
The benzyl ether C-O bond is often the most thermally labile site in such molecules.[6][7] At elevated temperatures, this bond can undergo homolytic cleavage to generate two radical intermediates: a benzyl radical and a [2-(hydroxymethyl)-5-bromophenoxy] radical. These highly reactive species can then propagate further reactions.
-
The benzyl radical is a relatively stable intermediate that can dimerize to form bibenzyl, abstract hydrogen to form toluene, or be oxidized to benzaldehyde if an oxidant is present.[8]
-
The phenoxy radical can undergo complex intramolecular rearrangement or react with other species in the matrix.
Pathway B: Reactions of the Benzylic Alcohol
The primary alcohol functional group introduces additional decomposition routes:
-
Oxidation: In the presence of air (oxygen), the benzylic alcohol can be oxidized to the corresponding aldehyde, [2-(Benzyloxy)-4-bromobenzaldehyde]. Further oxidation could yield the carboxylic acid.[5]
-
Dehydration: While less common without a catalyst, intermolecular dehydration at high temperatures could lead to the formation of a corresponding ether.
The interplay of these pathways dictates the overall degradation profile and the resulting impurity landscape. A visual representation of these predicted primary pathways is essential for conceptual understanding.
Caption: A logical workflow for the comprehensive thermal analysis of a pharmaceutical intermediate.
Thermogravimetric Analysis (TGA)
TGA is the foundational technique for assessing thermal stability. [9]It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. [1] Objective: To determine the onset temperature of decomposition (Tonset) and quantify mass loss events.
Detailed Protocol:
-
Instrument Calibration: Ensure the TGA balance and temperature sensor are calibrated using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).
-
Atmosphere: Select an inert atmosphere (e.g., Nitrogen at a flow rate of 50 mL/min) to study the intrinsic thermal stability without oxidative effects. A parallel experiment in Air (50 mL/min) should be run to assess oxidative stability.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower rate (e.g., 5 °C/min) can provide better resolution of events. [10]5. Data Analysis: Plot mass (%) versus temperature (°C). Determine the Tonset, defined as the temperature at which significant mass loss begins. Identify the temperatures of maximum decomposition rates from the derivative curve (DTG).
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample relative to a reference as a function of temperature. [11]It provides crucial information on melting points, phase transitions, and whether decomposition is endothermic or exothermic. [12] Objective: To identify the melting point (Tm) and characterize the energetic nature of decomposition.
Detailed Protocol:
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Hermetically seal 2-5 mg of the sample in an aluminum DSC pan. An identical, empty pan serves as the reference.
-
Atmosphere: Purge the DSC cell with an inert gas like Nitrogen (50 mL/min).
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a rate of 10 °C/min.
-
-
Data Analysis: Plot heat flow (W/g) versus temperature (°C).
-
Identify the sharp, endothermic peak corresponding to the melting point.
-
Observe the broad endothermic or exothermic peaks at higher temperatures that correspond to decomposition. The peak's sign and integrated area provide qualitative and quantitative information about the decomposition energy. [13]
-
Evolved Gas Analysis (EGA) & Structural Elucidation
Identifying the molecules evolved during decomposition is essential for confirming the predicted pathways.
Objective: To identify the chemical structures of all significant thermal degradants.
Workflow:
-
TGA-MS/FTIR: Couple the gas outlet of the TGA to a mass spectrometer (MS) or Fourier-transform infrared (FTIR) spectrometer. This allows for real-time identification of volatile products as they are liberated during the TGA run. [1]2. Preparative Degradation: Heat a larger sample (e.g., 100 mg) in a controlled oven environment at a temperature just above the Tonset determined by TGA for a fixed period.
-
Chromatographic Analysis: Dissolve the residue from the preparative degradation in a suitable solvent (e.g., acetonitrile or dichloromethane). Analyze the solution using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate and identify the individual degradation products. [1][14]
Data Interpretation and Reporting
A thorough analysis culminates in a clear summary of the findings. All quantitative data should be tabulated for easy comparison and interpretation.
Table 1: Summary of Thermal Analysis Data (Illustrative)
| Parameter | Method | Condition | Result | Interpretation |
| Melting Point (Tm) | DSC | 10 °C/min, N₂ | 85-90 °C | Indicates the transition from solid to liquid phase. |
| Tonset (5% mass loss) | TGA | 10 °C/min, N₂ | ~220 °C | Onset of significant thermal decomposition under inert conditions. |
| Tonset (5% mass loss) | TGA | 10 °C/min, Air | ~195 °C | Lower onset in air suggests susceptibility to oxidation. |
| Decomposition Events | DSC | 10 °C/min, N₂ | Broad Exotherm | The decomposition process is exothermic, releasing energy. |
Table 2: Potential Decomposition Products and Their Identification (Illustrative)
| Predicted Product | Molecular Weight ( g/mol ) | Analytical Confirmation | Pathway |
| Toluene | 92.14 | TGA-MS, GC-MS | A |
| Benzaldehyde | 106.12 | TGA-MS, GC-MS | A |
| 4-Bromobenzaldehyde | 185.02 | GC-MS, LC-MS | B (via oxidation) & A (cleavage) |
| 4-Bromobenzoic Acid | 201.02 | LC-MS | B |
Conclusion and Recommendations
This guide provides a robust, scientifically-grounded framework for assessing the thermal stability of this compound. By combining predictive analysis based on chemical structure with a rigorous experimental workflow, researchers can proactively identify thermal liabilities. The proposed multi-technique approach (TGA, DSC, TGA-MS, GC-MS) ensures a comprehensive understanding of not just the decomposition temperature, but also the underlying mechanisms and resulting impurity profile.
For drug development professionals, implementing this workflow is a critical step in de-risking a new chemical entity. The data generated will inform decisions on process parameters, formulation strategies, and the definition of appropriate storage and handling conditions, ultimately contributing to the development of a safe, stable, and efficacious pharmaceutical product.
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Methodological & Application
Protocol for the Suzuki-Miyaura Coupling of [2-(Benzyloxy)-4-bromophenyl]methanol: A Guide to Catalyst Selection, Mechanism, and Execution
An Application Note for Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed cross-coupling between an organoboron species and an organohalide has become indispensable in academic and industrial settings, particularly in the synthesis of pharmaceuticals and complex molecular architectures.[1][4][5]
This guide provides a detailed protocol and mechanistic rationale for the Suzuki-Miyaura coupling using [2-(Benzyloxy)-4-bromophenyl]methanol as a key building block. This substrate is particularly relevant for constructing biaryl methanol scaffolds, which are prevalent in medicinal chemistry. We will delve into the causality behind experimental choices, from the selection of catalyst and base to the reaction setup, ensuring a robust and reproducible methodology.
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Suzuki-Miyaura coupling is paramount to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium catalyst that alternates between Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][6][7]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-bromine bond of the aryl bromide.[6][8] This is often the rate-determining step of the reaction.[4] The reactivity of the halide is crucial, with the general trend being I > OTf > Br >> Cl.[9] For our substrate, the aryl bromide provides a good balance of reactivity and stability.
-
Transmetalation : This step involves the transfer of the organic moiety from the boron atom to the palladium(II) center. A critical feature of the Suzuki coupling is the requirement of a base. The base activates the boronic acid by forming a more nucleophilic "ate" complex (a boronate), which then readily transfers its organic group to the palladium complex.[1][10][11] Without the base, this transfer is typically very slow or does not occur.[1]
-
Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple to form the new carbon-carbon bond, and the desired biaryl product is expelled from the coordination sphere.[4][7] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle showing oxidative addition, base-activated transmetalation, and reductive elimination.
Detailed Experimental Protocol
This protocol describes the coupling of this compound with phenylboronic acid. The principles can be readily adapted for other boronic acids.
Reagents and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Equivalents | Notes |
| This compound | C₁₄H₁₃BrO₂ | 309.16 | 309 mg | 1.0 | Aryl bromide substrate |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 | Coupling partner |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.52 | 4.5 mg | 0.02 (2 mol%) | Catalyst precursor |
| SPhos | C₂₉H₃₅O₂P | 458.56 | 18.3 mg | 0.04 (4 mol%) | Ligand |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 415 mg | 3.0 | Base |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - | Solvent |
| Deionized Water | H₂O | 18.02 | 2 mL | - | Co-solvent |
| Round-bottom flask (25 mL) | - | - | 1 | - | Reaction vessel |
| Magnetic stir bar | - | - | 1 | - | For agitation |
| Condenser | - | - | 1 | - | For reflux |
| Nitrogen/Argon balloon | - | - | 1 | - | Inert atmosphere |
Experimental Workflow Diagram
Caption: Step-by-step workflow from reaction setup to final product purification.
Step-by-Step Methodology
-
Vessel Preparation : Ensure a 25 mL round-bottom flask and magnetic stir bar are oven-dried and cooled under a stream of nitrogen or argon.
-
Addition of Solids : To the flask, add this compound (309 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Solvent Addition : Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degassing : Seal the flask with a rubber septum, insert a needle connected to a nitrogen/argon line, and another needle to act as an outlet. Bubble the inert gas through the solvent mixture for 15-20 minutes to remove dissolved oxygen. Causality: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and promote undesirable side reactions like the homocoupling of boronic acids.[6]
-
Catalyst Addition : Briefly remove the septum and quickly add the palladium(II) acetate (4.5 mg, 2 mol%) and SPhos ligand (18.3 mg, 4 mol%). This is best done under a positive pressure of inert gas to minimize air exposure. Rationale: Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich phosphine ligand that promotes high catalytic activity, enabling lower catalyst loadings and efficient coupling of even challenging substrates.[8]
-
Reaction Execution : Attach a condenser to the flask, ensure the inert atmosphere is maintained (e.g., with a balloon), and place the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously.
-
Monitoring : Follow the consumption of the aryl bromide starting material using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up : Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : The resulting crude oil or solid should be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, [2-(benzyloxy)-[1,1'-biphenyl]-4-yl]methanol.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Poor quality boronic acid (decomposed). | 1. Ensure thorough degassing; use fresh catalyst/ligand.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Use fresh, high-purity boronic acid or a more stable boronic ester (e.g., pinacol ester). |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction mixture. | Improve degassing procedure. Ensure a constant positive pressure of inert gas is maintained.[6] |
| Protodeboronation (Boronic acid replaced by -H) | 1. Excess water or base.2. Prolonged reaction time at high temperature. | 1. Use anhydrous solvents and a precisely measured amount of base.2. Monitor the reaction closely and stop it once the starting material is consumed. |
| Benzylic Oxidation/Decomposition | The benzylic alcohol is sensitive to certain conditions. | While generally stable, if oxidation is observed, ensure the reaction is strictly anaerobic. Avoid overly harsh conditions or incompatible reagents. |
Safety Precautions
-
Palladium Catalysts : Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear gloves and safety glasses.
-
Phosphine Ligands : Many phosphine ligands are air-sensitive and have a strong, unpleasant odor. Handle them under an inert atmosphere.
-
Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All solvent handling should be performed in a fume hood.
-
Bases : Solid potassium carbonate can be irritating. Avoid inhalation of dust and skin contact.
-
General : Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Bardera, M. A., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4684–4696. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
ChemOrgChem. (2022, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube. [Link]
-
The Organic Chemistry Channel. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Thomas, S. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Molecules, 18(9), 11225–11238. [Link]
-
Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
-
Martinez-Viturro, J. J., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(13), 4684–4696. [Link]
-
Ali, S., et al. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 27(19), 6528. [Link]
-
Molander, G. A., & Biolatto, B. (2003). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Organic Letters, 5(13), 2267–2270. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 47(26), 4834–4866. [Link]
-
Kondolff, I., et al. (2004). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using a tetraphosphine ligand. Tetrahedron, 60(17), 3813-3818. [Link]
- Miyaura, N., & Suzuki, A. (1979). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
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- 11. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Synthesis of Biaryl Compounds from [2-(Benzyloxy)-4-bromophenyl]methanol
Introduction: The Significance of Biaryl Scaffolds and a Versatile Starting Material
Biaryl structures are a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] Their synthesis has been revolutionized by palladium-catalyzed cross-coupling reactions, which allow for the efficient and modular construction of the crucial carbon-carbon bond connecting the two aryl rings.[2] This application note provides a detailed guide for the synthesis of biaryl compounds utilizing a highly functionalized and strategic starting material: [2-(Benzyloxy)-4-bromophenyl]methanol.
The choice of this starting material is deliberate. The aryl bromide provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions.[3][4] The benzyloxy group serves as a stable protecting group for a phenolic hydroxyl, which can be deprotected in later synthetic steps to allow for further functionalization.[5][6] The primary alcohol (methanol group) introduces another point for diversification, though its presence also necessitates careful consideration of reaction conditions to avoid unwanted side reactions. This guide will focus primarily on the Suzuki-Miyaura coupling, a robust and versatile method for biaryl synthesis, while also briefly discussing other potential cross-coupling strategies.[3][4]
Strategic Approach: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound, such as a boronic acid or a boronic ester.[2][3][4] It is widely favored due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1]
Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the bromide. The base is crucial for activating the organoboron reagent.[3][4]
-
Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Reagents and Materials
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 309.18 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| Buchwald Ligand (e.g., SPhos) | 410.51 | 0.04 | 0.04 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 |
| 1,4-Dioxane | - | 10 mL | - |
| Water | - | 2 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | - |
| Ethyl Acetate (for extraction) | - | - | - |
| Brine (for washing) | - | - | - |
| Silica Gel (for chromatography) | - | - | - |
Procedure
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), the phosphine ligand (e.g., SPhos, 0.04 mmol), and potassium carbonate (3.0 mmol).
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane (10 mL) and water (2 mL) to the flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the desired biaryl product.
Causality Behind Experimental Choices
-
Catalyst and Ligand: Palladium(II) acetate is a common and relatively inexpensive palladium source.[7] Buchwald-type biaryl phosphine ligands, such as SPhos, are often employed for their ability to promote the oxidative addition and reductive elimination steps, especially with challenging substrates.[1]
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid for transmetalation.[7] The use of a base is essential for the catalytic cycle to proceed.[3][4]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is frequently used.[7] The water helps to dissolve the inorganic base and facilitates the transmetalation step.
-
Degassing: It is crucial to remove oxygen from the reaction mixture as it can oxidize the Pd(0) catalyst and the phosphine ligand, leading to catalyst deactivation.
Considerations for the Hydroxyl and Benzyloxy Functionalities
A key consideration for this synthesis is the presence of the free primary alcohol and the benzyloxy group on the starting material.
-
Hydroxyl Group Tolerance: While alcohols can sometimes interfere with cross-coupling reactions, several studies have shown that Suzuki-Miyaura couplings can be performed in the presence of unprotected hydroxyl groups.[1][8] The choice of a relatively mild base like potassium carbonate helps to avoid deprotonation and potential side reactions of the alcohol.
-
Benzyloxy Group Stability: The benzyloxy group is generally stable under the conditions of the Suzuki-Miyaura reaction.[5] It is typically removed by catalytic hydrogenolysis, a process that is orthogonal to the palladium-catalyzed cross-coupling.[6]
In cases where the direct coupling of the unprotected alcohol proves to be low-yielding or leads to significant side products, protection of the hydroxyl group may be necessary. A common strategy is the formation of a silyl ether (e.g., using tert-butyldimethylsilyl chloride), which is stable to the coupling conditions and can be easily removed with a fluoride source (e.g., TBAF) after the biaryl is formed.[9]
Figure 2: General experimental workflow for the synthesis of biaryl compounds.
Alternative Cross-Coupling Strategies
While the Suzuki-Miyaura coupling is often the method of choice, other palladium-catalyzed reactions can also be employed for the synthesis of biaryls from this compound.
-
Stille Coupling: This reaction involves the coupling of an organohalide with an organotin reagent.[10] A significant advantage of the Stille coupling is its high tolerance for a wide range of functional groups. However, the toxicity of organotin compounds is a major drawback.[3]
-
Heck Reaction: The Heck reaction couples an organohalide with an alkene.[11][12] While not a direct method for synthesizing simple biaryls, it can be used to introduce vinyl-aryl linkages, which can then be further modified.
The choice of method will depend on the desired final product, the availability of starting materials, and considerations regarding toxicity and reaction conditions.
Conclusion
The synthesis of biaryl compounds from this compound offers a strategic route to a diverse range of functionalized molecules. The Suzuki-Miyaura coupling stands out as a particularly effective method due to its mild conditions and broad functional group tolerance, which may even allow for the reaction to proceed without the need for protecting the primary alcohol. Careful selection of the catalyst, ligand, base, and solvent system is paramount to achieving high yields and minimizing side reactions. This application note provides a solid foundation for researchers to develop robust and efficient syntheses of valuable biaryl compounds.
References
-
Molander, G. A., & Canturk, B. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. Angewandte Chemie International Edition, 48(48), 9240-9261. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710. [Link]
-
Morken, J. P., et al. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest. Angewandte Chemie International Edition, 55(28), 8075-8079. [Link]
-
Van der Veken, P., et al. (2011). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Tetrahedron Letters, 52(20), 2593-2596. [Link]
-
Cao, Z.-C., et al. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Chemical Communications, 51(74), 14067-14070. [Link]
-
Macmillan Group. (2025). Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a. [Link]
-
Hu, H., et al. (2020). Copper-catalyzed benzylic C–H coupling with alcohols via radical relay. ChemRxiv. [Link]
-
ResearchGate. (n.d.). Request PDF: Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. [Link]
-
MDPI. (2012). Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
Organic Syntheses. (2011). 4-Methoxy-4'-nitrophenyl. Organic Syntheses, 88, 197. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. [Link]
-
MDPI. (2018). Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods. Catalysts, 8(11), 534. [Link]
-
The Royal Society of Chemistry. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. [Link]
-
ResearchGate. (n.d.). Table 2. The Suzuki-Miyaura cross-coupling reactions of aryl bromides... [Link]
-
Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. [Link]
-
The Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
-
Semantic Scholar. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
Sources
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- 2. Yoneda Labs [yonedalabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
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- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Strategic Deprotection of the Benzyloxy Group in [2-(Benzyloxy)-4-bromophenyl]methanol
An Application Guide:
Abstract: This technical guide provides a comprehensive overview of the strategic considerations and practical protocols for the deprotection of the benzyloxy group in [2-(Benzyloxy)-4-bromophenyl]methanol. The presence of a bromine substituent and a primary alcohol on the aromatic ring necessitates a careful selection of deprotection methodology to ensure high yield and purity of the desired product, (4-bromo-2-hydroxyphenyl)methanol. This document explores various deprotection strategies, including catalytic hydrogenation, catalytic transfer hydrogenation, and Lewis acid-mediated cleavage, with a focus on chemoselectivity and troubleshooting. Detailed, field-proven protocols are provided for each viable method, accompanied by mechanistic insights and data presentation to aid researchers, scientists, and drug development professionals in navigating this critical synthetic transformation.
Introduction: The Benzyl Ether as a Hydroxyl Protecting Group
The benzyl ether is a cornerstone of protecting group chemistry for hydroxyl moieties due to its facile installation, general stability across a wide range of reaction conditions, and versatile cleavage methods.[1][2] Its removal, however, can present challenges depending on the molecular architecture of the substrate. The target molecule, this compound, encapsulates several of these challenges, namely the presence of a halogen substituent susceptible to reduction and an additional primary alcohol.
The selection of an appropriate debenzylation strategy is therefore paramount to avoid undesired side reactions, such as hydrodebromination or intermolecular etherification. This guide will dissect the nuances of the most pertinent deprotection techniques for this specific substrate.
Mechanistic Considerations and Method Selection
The choice of deprotection method is dictated by the functional group tolerance of the substrate. For this compound, the key is to cleave the benzyl C-O bond without affecting the aryl C-Br bond or the primary alcohol.
Catalytic Hydrogenolysis
Catalytic hydrogenolysis is a widely employed method for benzyl ether cleavage, typically utilizing a palladium catalyst (e.g., Pd/C) and hydrogen gas.[3][4] The reaction proceeds via the reductive cleavage of the C-O bond, yielding the deprotected alcohol and toluene as a byproduct.[3]
However, a significant drawback of this method is the potential for concurrent hydrodehalogenation, particularly with aryl bromides.[5] The choice of catalyst, solvent, and reaction conditions can significantly influence the selectivity of this transformation.[6]
dot graph Hydrogenolysis_Mechanism { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Catalytic Transfer Hydrogenation (CTH)
Catalytic Transfer Hydrogenation (CTH) offers a safer and often more selective alternative to traditional hydrogenation. This method utilizes a hydrogen donor in situ, such as ammonium formate, formic acid, or cyclohexene, in the presence of a palladium catalyst.[7] CTH can sometimes offer improved chemoselectivity, potentially minimizing hydrodebromination.[8][9] The reaction conditions are generally mild, often proceeding at atmospheric pressure and room temperature or with gentle heating.[10]
Lewis Acid-Mediated Cleavage
For substrates intolerant to reductive conditions, Lewis acids provide an alternative pathway for benzyl ether cleavage.[11] Reagents like boron tribromide (BBr₃) or boron trichloride (BCl₃) are effective for cleaving aryl benzyl ethers.[12][13] The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide on the benzyl carbon.[14] This method avoids the issue of hydrodehalogenation but requires careful control of stoichiometry and temperature to prevent side reactions with the primary alcohol.
Experimental Protocols and Data
The following protocols are designed as a starting point for the deprotection of this compound. Optimization may be required based on experimental observations.
Protocol 1: Catalytic Transfer Hydrogenation
This method is often the preferred starting point due to its operational simplicity, safety, and potential for high chemoselectivity.[10]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol (MeOH)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in methanol (10-20 mL per gram of substrate) in a round-bottom flask.[15]
-
Carefully add 10% Pd/C (10-20% by weight of the substrate) to the stirred solution.[15]
-
To this suspension, add ammonium formate (5.0 eq) in one portion.[15]
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).[15]
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, and wash the filter cake with a small amount of methanol.[15]
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Troubleshooting and Optimization:
-
Incomplete Reaction: Increase the amount of ammonium formate or the catalyst loading. Ensure the methanol is of sufficient purity.
-
Hydrodebromination: If debromination is observed, try lowering the reaction temperature or using a less reactive hydrogen donor like cyclohexene. Some sources suggest that certain additives can suppress hydrodehalogenation.[16]
| Parameter | Condition | Yield | Purity | Reference |
| Catalyst | 10% Pd/C | High | Good to Excellent | [17] |
| Hydrogen Donor | Ammonium Formate | High | Good to Excellent | [7] |
| Solvent | Methanol | High | Good to Excellent | [15] |
| Temperature | Reflux | High | Good to Excellent | [15] |
Protocol 2: Classical Catalytic Hydrogenation
While carrying a higher risk of hydrodebromination, this method can be effective with careful control.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., MeOH, EtOAc) to a concentration of approximately 0.1 M.[18]
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.[15]
-
Securely attach a hydrogen-filled balloon to the flask.
-
Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.[18]
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the mixture through a pad of Celite® and wash the pad with the reaction solvent.[15]
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified.
Troubleshooting and Optimization:
-
Hydrodebromination: This is the primary concern. Using a less active catalyst, such as palladium on calcium carbonate, sometimes poisoned with lead (Lindlar's catalyst), can mitigate this. Alternatively, the addition of a base like triethylamine may suppress hydrodehalogenation. The choice of solvent can also be critical; in some cases, non-polar solvents may favor debenzylation over dehalogenation.[6]
-
Slow Reaction: Increase the hydrogen pressure or catalyst loading. Ensure the catalyst is not poisoned. Sulfur-containing impurities can poison palladium catalysts.[19]
Protocol 3: Lewis Acid-Mediated Cleavage with BBr₃
This protocol is suitable for small-scale reactions where reductive methods have failed. BBr₃ is highly corrosive and moisture-sensitive, so it must be handled with extreme care in a fume hood under an inert atmosphere.
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (nitrogen or argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of BBr₃ in DCM (1.1-1.5 eq) dropwise.
-
Stir the reaction at -78 °C and monitor by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol, followed by water.
-
Allow the mixture to warm to room temperature and dilute with DCM.
-
Wash the organic layer sequentially with water and saturated aqueous NaHCO₃.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Troubleshooting and Optimization:
-
Complex Mixture of Products: This may result from side reactions with the primary alcohol. Ensure the reaction is maintained at a low temperature and that the BBr₃ is added slowly. Using a cation scavenger like pentamethylbenzene might be beneficial.[20]
-
Incomplete Reaction: Allow the reaction to slowly warm to 0 °C or room temperature after the initial stirring at -78 °C.
| Parameter | Condition | Yield | Purity | Reference |
| Lewis Acid | BBr₃ | Moderate to High | Variable | [12] |
| Solvent | Dichloromethane | Moderate to High | Variable | [12] |
| Temperature | -78 °C to RT | Moderate to High | Variable | [20] |
Conclusion
The deprotection of the benzyloxy group in this compound requires a nuanced approach. Catalytic transfer hydrogenation is recommended as the initial method of choice due to its mild conditions and potential for high chemoselectivity. Classical catalytic hydrogenation remains a viable option, provided that conditions are carefully optimized to suppress hydrodebromination. Lewis acid-mediated cleavage offers a non-reductive alternative, albeit one that requires stringent anhydrous conditions and careful temperature control. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to successfully navigate this synthetic challenge.
References
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- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
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Banerjee, A. K., & Laya, M. S. (2000). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. ScholarWorks @ UTRGV. Available from: [Link]
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Common Organic Chemistry. Ammonium Formate. Available from: [Link]
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Wiley. Greene's Protective Groups in Organic Synthesis, 2 Volume Set, 6th Edition. Available from: [Link]
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Rhodium.ws. Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. Available from: [Link]
- Benchchem. Application Notes and Protocols for Catalytic Transfer Hydrogenation in Debenzylation of Protected Glucose.
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ResearchGate. Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Available from: [Link]
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eBooks.com. Greene's Protective Groups in Organic Synthesis (6th ed.). Available from: [Link]
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Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]
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Zenodo. Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. A Review. Available from: [Link]
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ResearchGate. Greene's Protective Groups in Organic Synthesis: Fifth Edition. Available from: [Link]
- Anwer, M. K., & Spatola, A. F. (1987). Applications of ammonium formate-catalytic transfer hydrogenation. Part V (1). Transfer hydrogenolysis of peptides containing p-chlorophenylalanine as a convenient method for preparation of deuterium labeled peptides. International journal of peptide and protein research, 30(4), 489–497.
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YouTube. benzyl ether cleavage. Available from: [Link]
- Bieg, T., & Szeja, W. (1985).
- Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465–3468.
- Li, K., & Fu, H. (2006). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups.
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Rhodium.ws. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. Available from: [Link]
- Chen, J. P., et al. (2002). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.
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J&K Scientific LLC. Benzyl Deprotection of Alcohols. Available from: [Link]
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ResearchGate. Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Available from: [Link]
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Reddit. Benzyl ether cleavage in presence of thiourea?. Available from: [Link]
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ResearchGate. Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Available from: [Link]
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ResearchGate. ChemInform Abstract: Selective Deprotection of Benzyl (Bn) Ethers in the Presence of para-Methoxybenzyl (PMB) Ethers. Available from: [Link]
- Cativiela, C., et al. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140–1146.
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Reddit. Will BBr3 cleave a benzyl ether?. Available from: [Link]
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Master Organic Chemistry. Cleavage Of Ethers With Acid. Available from: [Link]
- Pelzer, R., et al. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment. ACS Sustainable Chemistry & Engineering, 8(46), 17233–17244.
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ResearchGate. How can one remove a benzyl group from benzylated sugar?. Available from: [Link]
- Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501–9504.
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490–491.
- Mandal, T., et al. (2022). Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. ChemRxiv.
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Common Organic Chemistry. Benzyl Protection. Available from: [Link]
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YouTube. synthesis & cleavage of benzyl ethers. Available from: [Link]
- Cavedon, C., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 514–518.
- Pohl, N. L. (2012). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry, 16(10), 1233–1247.
-
Organic Chemistry Portal. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Available from: [Link]
- Okano, K., et al. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977–1980.
- Hamada, S., et al. (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. The Journal of Organic Chemistry.
- Horita, K., et al. (1986). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Tetrahedron, 42(11), 3021–3028.
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Application Note: [2-(Benzyloxy)-4-bromophenyl]methanol as a Versatile Building Block in Pharmaceutical Intermediate Synthesis
Abstract
[2-(Benzyloxy)-4-bromophenyl]methanol is a strategically functionalized aromatic compound that serves as a highly versatile starting material in medicinal chemistry and process development. Its unique trifecta of reactive sites—a benzylic alcohol, an aryl bromide, and a stable benzyl ether protecting group—provides chemists with a powerful scaffold for constructing complex molecular architectures. This guide provides an in-depth analysis of its synthetic utility, supported by detailed, field-proven protocols for key transformations. We will explore the causality behind experimental choices, from reagent selection to reaction conditions, to empower researchers in the synthesis of advanced pharmaceutical intermediates.
Introduction: A Strategic Overview
The design and synthesis of novel active pharmaceutical ingredients (APIs) often rely on the availability of "building blocks" that offer multiple points for diversification. This compound is an exemplary such building block. Its structure is pre-engineered for sequential, controlled modifications:
-
Benzylic Alcohol (-CH₂OH): This primary alcohol can be readily oxidized to an aldehyde for subsequent carbon-carbon bond-forming reactions or converted into a leaving group for nucleophilic substitution.
-
Aryl Bromide (-Br): This moiety is a prime handle for modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
-
Benzyl Ether (-OBn): This group serves as a robust protecting group for the phenolic oxygen, stable to a wide range of non-reductive conditions. Its eventual cleavage via catalytic hydrogenation unmasks a reactive phenol, providing another site for late-stage functionalization.
This combination allows for a modular and convergent approach to synthesis, a highly valued strategy in drug discovery for the rapid generation of compound libraries.
Physicochemical Properties and Safety Profile
Before any experimental work, a thorough understanding of the reagent's properties and hazards is critical.
| Property | Value | Reference |
| CAS Number | 1094474-98-2 | [1][2] |
| Molecular Formula | C₁₄H₁₃BrO₂ | [1][2] |
| Molecular Weight | 293.16 g/mol | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥95% | [1] |
| LogP | 3.54 | [1] |
Safety Information: [1]
-
Pictogram: GHS07 (Harmful/Irritant)
-
Signal Word: Warning
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Phrases: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).
Always consult the full Safety Data Sheet (SDS) before handling this chemical.
Core Synthetic Transformations & Protocols
The true value of this compound is realized through its reactivity. The following diagram illustrates its potential as a central hub for generating diverse intermediates.
Sources
Application Note: A Protocol for Sonogashira Coupling with [2-(Benzyloxy)-4-bromophenyl]methanol
Introduction: The Strategic Importance of the Sonogashira Coupling
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This palladium- and copper-cocatalyzed cross-coupling reaction provides a powerful and versatile method for constructing arylethynes and conjugated enynes, which are critical structural motifs in pharmaceuticals, natural products, and advanced organic materials.[1][2][3] The reaction typically proceeds under mild conditions, such as at room temperature and with a mild base, offering broad functional group tolerance.[1][4]
This application note provides a detailed protocol and technical guidance for the Sonogashira coupling of a specific, multifunctional substrate: [2-(Benzyloxy)-4-bromophenyl]methanol . This substrate presents unique challenges and considerations due to its structural features:
-
Aryl Bromide: Less reactive than the corresponding iodide, requiring carefully optimized conditions to achieve efficient oxidative addition to the palladium center.[1]
-
Ortho-Benzyloxy Group: A bulky, electron-donating group that can sterically hinder the reaction site and electronically deactivate the C-Br bond towards oxidative addition.
-
Ortho-Hydroxymethyl Group: A free hydroxyl group that could potentially interact with the catalytic system or require protection under certain conditions.
By understanding the interplay of these features, researchers can successfully employ this building block in complex synthetic pathways. This guide explains the causality behind each procedural step, ensuring a reproducible and high-yielding transformation.
The Catalytic Cycle: A Mechanistic Overview
The Sonogashira coupling operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] A firm grasp of this mechanism is essential for rational troubleshooting and optimization.
The dual catalytic system works as follows:
-
Palladium Cycle (Oxidative Addition & Reductive Elimination):
-
An active Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl bromide (C-Br bond) to form a Pd(II)-aryl intermediate.[4]
-
This intermediate then undergoes transmetalation with a copper(I) acetylide.
-
The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the Pd(0) catalyst.[5]
-
-
Copper Cycle (Acetylide Formation):
-
The copper(I) co-catalyst reacts with the terminal alkyne in the presence of an amine base.[1][5]
-
The base facilitates the deprotonation of the alkyne, forming a crucial copper(I) acetylide intermediate.[1][5] This step increases the nucleophilicity of the alkyne for the subsequent transmetalation step.
-
dot graph Sonogashira_Mechanism { layout=neato; rankdir=LR; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes for Palladium Cycle Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; ArPdBr [label="Ar-Pd(II)L₂-Br\n(Oxidative Addition Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,2!"]; ArPdAlkyne [label="Ar-Pd(II)L₂-C≡CR\n(Transmetalation Product)", fillcolor="#F1F3F4", fontcolor="#202124", pos="0,2!"];
// Nodes for Copper Cycle CuI [label="Cu(I)X", fillcolor="#F1F3F4", fontcolor="#202124", pos="3,0!"]; CuAlkyne [label="Cu(I)-C≡CR\n(Copper Acetylide)", fillcolor="#F1F3F4", fontcolor="#202124", pos="1.5,-0.5!"];
// Reactants and Products ArBr [label="Ar-Br\n([2-(Benzyloxy)-4-\nbromophenyl]methanol)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", pos="5,2!"]; Alkyne [label="H-C≡CR\n(Terminal Alkyne)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", pos="5,0!"]; Base [label="Base (e.g., Et₃N)", shape=oval, fillcolor="#FFFFFF", fontcolor="#202124", pos="3.5,-1.5!"]; Product [label="Ar-C≡CR\n(Coupled Product)", shape=oval, fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF", pos="-2,0!"];
// Edges for Palladium Cycle ArBr -> ArPdBr [label="Oxidative\nAddition"]; Pd0 -> ArPdBr; ArPdBr -> ArPdAlkyne [label="Transmetalation", color="#34A853"]; ArPdAlkyne -> Pd0 [label="Reductive\nElimination", color="#EA4335"]; ArPdAlkyne -> Product;
// Edges for Copper Cycle Alkyne -> CuAlkyne; CuI -> CuAlkyne; Base -> CuAlkyne; CuAlkyne -> ArPdBr [color="#34A853"];
// Graph Style graph [bgcolor="#FFFFFF", label="Figure 1. Simplified Sonogashira Catalytic Cycles", fontname="Helvetica", fontsize=12, labeljust="b"]; }
Caption: Figure 1. Simplified Sonogashira Catalytic Cycles
Substrate Analysis and Reagent Selection
The specific structure of this compound dictates the optimal choice of reagents and conditions.
| Component | Recommended Choice | Rationale & Causality |
| Aryl Halide | This compound | An electron-rich, sterically hindered aryl bromide. Aryl bromides are generally less reactive than iodides and may require heating or more active catalyst systems to promote the rate-limiting oxidative addition step.[1] |
| Palladium Catalyst | PdCl₂(PPh₃)₂ / PPh₃ or Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) and dichlorobis(triphenylphosphine)palladium(II) are robust and commonly used catalysts for Sonogashira couplings.[4] The presence of electron-rich phosphine ligands facilitates the oxidative addition. For sterically demanding substrates, catalysts with bulky phosphine ligands like P(t-Bu)₃ can be highly effective.[6] |
| Copper (I) Co-catalyst | Copper(I) Iodide (CuI) | CuI is the standard co-catalyst for accelerating the reaction, particularly with less reactive aryl bromides.[1][5] It is crucial for the formation of the copper acetylide intermediate.[5] Ensure the CuI is of high purity, as oxidation can inhibit the reaction.[7] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | An amine base is required to neutralize the HBr byproduct and to facilitate the deprotonation of the terminal alkyne.[1][8] Et₃N often serves as both the base and a co-solvent. The free hydroxyl group on the substrate is generally tolerated by amine bases and does not require protection. |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Anhydrous and deoxygenated polar aprotic solvents are essential. THF is a good choice, but DMF can be used if higher temperatures are needed for less reactive partners. The reaction must be run under an inert atmosphere (N₂ or Ar) to prevent oxidative degradation of the Pd(0) catalyst and suppress the oxidative homocoupling of the alkyne (Glaser coupling).[1][7] |
| Terminal Alkyne | Varies (e.g., Phenylacetylene) | The reaction is compatible with a wide range of terminal alkynes, including aryl, alkyl, and silyl-substituted variants.[4] For this protocol, phenylacetylene is used as a model coupling partner. |
Detailed Experimental Protocol
This protocol outlines a general procedure that should be optimized for specific terminal alkynes.
4.1 Materials and Equipment
-
Schlenk flask or round-bottom flask with a condenser
-
Inert atmosphere manifold (Nitrogen or Argon)
-
Magnetic stirrer and heating plate
-
Standard laboratory glassware
-
Syringes for liquid transfer
-
Reagents as listed in the table above (ensure solvents are anhydrous and degassed)
4.2 Step-by-Step Procedure
dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
// Nodes Setup [label="1. Assemble & Purge System\n(Schlenk flask under N₂/Ar)", fillcolor="#F1F3F4", fontcolor="#202124"]; Charge [label="2. Charge Solid Reagents\n(Aryl Bromide, Pd Catalyst, CuI)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvents [label="3. Add Solvents & Base\n(Anhydrous THF, Et₃N)", fillcolor="#F1F3F4", fontcolor="#202124"]; Degas [label="4. Degas Mixture\n(Freeze-Pump-Thaw or N₂ sparging)", fillcolor="#FBBC05", fontcolor="#202124"]; Alkyne [label="5. Add Terminal Alkyne\n(via syringe)", fillcolor="#F1F3F4", fontcolor="#202124"]; React [label="6. Reaction\n(Stir at RT to 60°C)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Monitor [label="7. Monitor Progress\n(TLC or LC-MS)", fillcolor="#F1F3F4", fontcolor="#202124"]; Quench [label="8. Quench Reaction\n(Saturated NH₄Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="9. Work-up\n(Solvent extraction, wash, dry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purify [label="10. Purification\n(Silica Gel Chromatography)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="11. Characterization\n(NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Setup -> Charge [label="Maintain inert atmosphere"]; Charge -> Solvents; Solvents -> Degas; Degas -> Alkyne; Alkyne -> React; React -> Monitor [style=dashed, label="Periodically"]; Monitor -> React; React -> Quench [label="Upon completion"]; Quench -> Extract; Extract -> Purify; Purify -> Analyze;
// Graph Style graph [bgcolor="#FFFFFF", label="Figure 2. Experimental Workflow Diagram", fontname="Helvetica", fontsize=12, labeljust="b"]; }
Caption: Figure 2. Experimental Workflow Diagram
-
System Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and CuI (0.04-0.10 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to make a ~0.1 M solution) and triethylamine (2.0-3.0 equiv). Stir the mixture to dissolve the solids.
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1-1.5 equiv) dropwise via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Due to the reduced reactivity of the aryl bromide, gentle heating (e.g., 50-60 °C) may be necessary to drive the reaction to completion.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed. A typical reaction time is 4-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired coupled product.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | Inactive catalyst; poor quality reagents. | Use fresh, high-purity Pd and Cu catalysts.[7] Ensure solvents are anhydrous and thoroughly degassed. Distilling the amine base can sometimes resolve issues.[9] |
| Insufficient temperature. | For aryl bromides, heating is often required.[1] Gradually increase the temperature to 60-70 °C and monitor. | |
| Formation of Black Precipitate (Palladium Black) | Catalyst decomposition. | This indicates Pd(0) has crashed out of solution. While sometimes unavoidable, ensure the system is strictly anaerobic. Some solvents like THF may promote this; consider switching to DMF or toluene.[7][9] |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen. | The system must be rigorously deoxygenated. Ensure all solvents are sparged with inert gas and the reaction is run under a positive pressure of N₂ or Ar.[7] |
| Difficult Purification | Co-elution of byproducts. | Optimize chromatography conditions. If Glaser byproduct is the issue, consider running the reaction under copper-free conditions, although this may require higher catalyst loading or specialized ligands.[4] |
Conclusion
The Sonogashira coupling of this compound is a highly achievable transformation that provides access to valuable, functionalized arylalkyne intermediates. Success hinges on a careful consideration of the substrate's unique electronic and steric properties. By employing an active catalyst system, maintaining strictly anaerobic conditions to prevent side reactions, and applying gentle heating, researchers can reliably achieve high yields of the desired product. This protocol serves as a robust starting point for further exploration and application in drug discovery and materials science.
References
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2023). Sonogashira reaction. [Link]
-
Al-Masum, M., & El-Hiti, G. A. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Beletskaya, I. P., & Cheprakov, A. V. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(13), 5549-5588. [Link]
-
Jakubec, P. (2019). Sonogashira coupling. YouTube. [Link]
-
Shaikh, A., & Badsara, S. S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(11), 6334-6353. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]
-
MDPI. (2022). Microwave-Assisted Solvent- and Cu(I)-Free Sonogashira C-C Cross-Coupling Catalysed by Pd Ionanofluids. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Wikipedia. (n.d.). Cross-coupling reaction. [Link]
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Application Note & Protocol: A Scalable and Robust Synthesis of [2-(Benzyloxy)-4-bromophenyl]methanol
Abstract
This document provides a comprehensive guide for the large-scale synthesis of [2-(Benzyloxy)-4-bromophenyl]methanol, a key intermediate in the development of various pharmaceutical compounds and fine chemicals. The protocol is centered around the selective reduction of 2-(benzyloxy)-4-bromobenzaldehyde using sodium borohydride, a method chosen for its scalability, safety profile, and high efficiency. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven insights into the experimental procedure, safety considerations, and analytical validation.
Introduction and Strategic Rationale
This compound (CAS No. 1094474-98-2) is a valuable bifunctional organic building block.[1][2][3] The presence of a benzyl ether protecting group, a reactive primary alcohol, and a bromine atom suitable for cross-coupling reactions makes it a versatile starting material for complex molecular architectures.
The chosen synthetic strategy involves the reduction of the corresponding aldehyde, 2-(benzyloxy)-4-bromobenzaldehyde. For large-scale applications, this pathway is superior to alternatives due to the high-yielding and chemoselective nature of the transformation.
Causality of Reagent Selection:
-
Reducing Agent: Sodium borohydride (NaBH₄) is the reducing agent of choice. Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly safer to handle, less sensitive to atmospheric moisture, and demonstrates excellent chemoselectivity.[4][5][6] It readily reduces aldehydes while being unreactive towards the benzyl ether and aryl bromide moieties present in the substrate.[7]
-
Solvent System: Methanol is employed as the reaction solvent. It provides good solubility for the aldehyde substrate and the NaBH₄ reagent. Furthermore, as a protic solvent, it participates in the reaction mechanism by protonating the intermediate alkoxide to yield the final alcohol product.[5][6][7]
Reaction Mechanism and Workflow
The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting tetrahedral alkoxide intermediate is subsequently protonated by the methanol solvent during the workup phase to afford the primary alcohol.[5][6]
Diagram 1: Overall Synthetic Workflow
The following diagram outlines the complete process from reactant preparation to the isolation of the purified final product.
Caption: High-level workflow for the synthesis of this compound.
Large-Scale Synthesis Protocol
This protocol is optimized for a reaction scale starting with approximately 100 grams of the aldehyde. Adjustments may be necessary for significantly different scales.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity (100g Scale) | Moles | Notes |
| 2-(Benzyloxy)-4-bromobenzaldehyde | 121158-83-2 | 291.14 | 100.0 g | 0.343 | Substrate, purity >98% |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 15.7 g | 0.415 | 1.2 equivalents, granular or powder form |
| Methanol (MeOH) | 67-56-1 | 32.04 | 1.0 L | - | Anhydrous grade |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 1.5 L | - | ACS grade or higher |
| Hexane | 110-54-3 | 86.18 | 1.0 L | - | ACS grade or higher, for recrystallization |
| Hydrochloric Acid (HCl), 2M | 7647-01-0 | 36.46 | ~250 mL | - | For quenching |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 500 mL | - | For washing |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | 500 mL | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | 50 g | - | Drying agent |
Equipment
-
3 L three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Thermometer or thermocouple probe
-
Addition funnel (optional, for HCl quench)
-
Ice-water bath
-
Large separatory funnel (2-3 L)
-
Rotary evaporator
-
Büchner funnel and filtration flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: Assemble the 3 L three-neck flask with the mechanical stirrer, thermometer, and a gas inlet/outlet (e.g., nitrogen bubbler). Place the flask in a large ice-water bath.
-
Dissolution: Charge the flask with 2-(benzyloxy)-4-bromobenzaldehyde (100.0 g, 0.343 mol) and methanol (1.0 L). Begin stirring to dissolve the aldehyde completely.
-
Cooling: Cool the resulting solution to between 0 °C and 5 °C using the ice-water bath.
-
Reagent Addition: Once the target temperature is reached, begin adding the sodium borohydride (15.7 g, 0.415 mol) in small portions over 30-45 minutes. Causality: Portion-wise addition is critical to control the exothermic nature of the reaction and prevent excessive hydrogen gas evolution, which can be a significant safety hazard on a large scale.[8][9] Monitor the internal temperature closely, ensuring it does not rise above 10 °C.
-
Reaction: After the final addition of NaBH₄, allow the mixture to stir at 0-5 °C for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting aldehyde spot (visualized under UV light) is no longer detectable.
-
Quenching: Slowly and carefully add 2M HCl (~250 mL) to the reaction mixture to quench the excess NaBH₄ and neutralize the solution. Critical Safety Note: This step will produce hydrogen gas. Ensure adequate ventilation and perform this step slowly to control the rate of gas evolution.[10][11] The final pH should be approximately 6-7.
-
Solvent Removal: Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous slurry to a 2 L separatory funnel. Add ethyl acetate (500 mL) and deionized water (300 mL). Shake vigorously and allow the layers to separate.
-
Washing: Collect the organic layer. Wash the organic layer sequentially with 500 mL of saturated NaHCO₃ solution (to remove any residual acid) and 500 mL of brine (to reduce the amount of dissolved water).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a white solid or a viscous oil that solidifies upon standing.
-
Purification: The crude product can be purified by recrystallization.[12] Dissolve the solid in a minimal amount of hot ethyl acetate and slowly add hexane until turbidity is observed. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. An expected yield is typically in the range of 85-95%.
Safety and Hazard Management
Adherence to strict safety protocols is mandatory.
-
Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water, acids, or alcohols.[8][9][13] It is also corrosive and toxic if ingested or absorbed through the skin.[9]
-
Hydrogen Gas (H₂): The reaction and quenching steps produce flammable hydrogen gas. Ensure there are no ignition sources nearby and that the reaction is conducted in a well-ventilated area.
-
Emergency Procedures:
-
Skin Contact: Immediately brush off any solid material and flush the affected area with copious amounts of water for at least 15 minutes.[9][10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes and seek urgent medical attention.[10][13]
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated container for chemical waste. Do not use water to clean up spills.[10]
-
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H and ¹³C NMR: To confirm the chemical structure. The disappearance of the aldehyde proton signal (~10 ppm) and the appearance of a new signal for the benzylic CH₂OH protons (~4.5-4.7 ppm) and the alcohol proton are key indicators in ¹H NMR.
-
HPLC: To determine the purity of the final product, which should typically be >98% after recrystallization.
-
Melting Point: Compare the observed melting point with the literature value.
Diagram 2: Chemical Reaction Mechanism
Caption: Simplified mechanism of aldehyde reduction by sodium borohydride.
Conclusion
The protocol described herein offers a reliable, scalable, and efficient method for the large-scale synthesis of this compound. By employing sodium borohydride, the process maintains a favorable safety profile while ensuring high yields and purity. This application note serves as a practical guide for chemists engaged in pharmaceutical and chemical development, providing the necessary details to confidently execute this important synthesis.
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ResearchGate. (n.d.). Reduction of benzaldehyde 3 and its derivatives. Retrieved from researchgate.net.[20]
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Centers for Disease Control and Prevention. (n.d.). ALDEHYDES, SCREENING 2539. Retrieved from cdc.gov.[21]
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Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122–125.[4]
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Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. Retrieved from chem.libretexts.org.[5]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of [2-(Benzyloxy)-4-bromophenyl]methanol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the Buchwald-Hartwig amination of [2-(Benzyloxy)-4-bromophenyl]methanol. The presence of both a benzyloxy ether and a primary alcohol functionality on the aryl bromide substrate presents a significant chemoselectivity challenge, necessitating a carefully designed protocol to favor the desired C-N bond formation over potential O-arylation. This guide details two primary strategies: a direct, chemoselective amination and an alternative approach utilizing a protecting group for the primary alcohol. We provide in-depth explanations for the selection of catalysts, ligands, bases, and solvents, alongside step-by-step experimental protocols. The mechanistic rationale behind these choices is elucidated to empower researchers to adapt and troubleshoot the reaction for their specific amine coupling partners.
Introduction: Navigating the Chemoselectivity Challenge
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals, agrochemicals, and materials science.[1][2] The reaction typically involves the coupling of an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[3][4]
The specific substrate, this compound, introduces a layer of complexity due to the presence of a primary alcohol. This alcohol can compete with the amine nucleophile, leading to the formation of an undesired O-arylated byproduct through a competing C-O coupling reaction.[1][4] Therefore, achieving high chemoselectivity for the desired N-arylation is the primary challenge.
This guide presents two robust strategies to address this challenge:
-
Strategy 1: Direct Chemoselective Amination: This approach leverages the judicious selection of reaction parameters, particularly the base, to kinetically favor the amination reaction over O-arylation.
-
Strategy 2: Protecting Group Approach: In cases where direct chemoselectivity is challenging, protection of the primary alcohol as a silyl ether offers a reliable alternative to ensure exclusive N-arylation.
Mechanistic Considerations for Chemoselectivity
The general mechanism of the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][5]
Figure 1: A simplified catalytic cycle for the Buchwald-Hartwig amination.
In the context of this compound, the primary alcohol can also be deprotonated by the base, leading to a competing catalytic cycle for ether formation. The key to achieving chemoselectivity lies in modulating the relative rates of amine versus alcohol deprotonation and subsequent palladium complex formation. Recent studies have shown that the choice of base can significantly influence the outcome of such competitive reactions. For instance, while strong bases like sodium tert-butoxide (NaOt-Bu) can lead to exclusive C-O coupling in some systems, milder bases can favor C-N bond formation.[6][7][8]
Recommended Protocol 1: Direct Chemoselective Amination
This protocol is designed to achieve selective N-arylation without the need for a protecting group. The selection of a weaker inorganic base is critical to minimize deprotonation of the primary alcohol.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Amine (Primary or Secondary) | ≥98% | Commercially Available | |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalysts can also be used. |
| XPhos | ≥98% | Commercially Available | A sterically hindered biaryl phosphine ligand. |
| Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | A milder base to favor N-arylation. |
| Toluene | Anhydrous | Commercially Available | Other aprotic solvents like dioxane can be used.[7] |
| Schlenk Flask or Microwave Vial | - | - | For inert atmosphere conditions. |
| Magnetic Stirrer with Hotplate | - | - | |
| Standard Glassware | - | - | For workup and purification. |
Step-by-Step Experimental Procedure
Figure 2: Workflow for the direct chemoselective Buchwald-Hartwig amination.
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), palladium(II) acetate (1-5 mol%), XPhos (1.5-7.5 mol%), and potassium carbonate (2.0-3.0 equiv).
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide).
-
Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to 100-110 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Justification of a Senior Application Scientist
-
Catalyst and Ligand: The combination of a palladium precursor like Pd(OAc)₂ and a sterically bulky, electron-rich biarylphosphine ligand such as XPhos is a robust system for Buchwald-Hartwig aminations.[9] The bulky ligand facilitates the formation of the active monoligated Pd(0) species, promotes oxidative addition, and accelerates the rate-limiting reductive elimination step.
-
Base Selection: The choice of potassium carbonate (K₂CO₃) is pivotal for achieving chemoselectivity. As a weaker inorganic base compared to alkoxides like NaOt-Bu, it is less likely to deprotonate the primary alcohol, thereby minimizing the competing O-arylation pathway. The use of weaker bases has been shown to improve functional group compatibility in amination reactions.
-
Solvent: Toluene is a common and effective solvent for Buchwald-Hartwig reactions.[7] Its high boiling point allows for elevated reaction temperatures, which are often necessary to drive the catalytic cycle.
Recommended Protocol 2: Protecting Group Strategy
If the direct amination protocol results in low chemoselectivity or yield, a protecting group strategy is a reliable alternative. The primary alcohol is temporarily masked as a silyl ether, which is stable under the basic conditions of the Buchwald-Hartwig reaction and can be easily removed post-coupling.
Reagents and Materials (Protection/Deprotection)
| Reagent/Material | Grade | Supplier | Notes |
| tert-Butyldimethylsilyl chloride (TBSCl) | ≥98% | Commercially Available | For protection. |
| Imidazole | ≥99% | Commercially Available | Base for silylation. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Solvent for protection. |
| Tetra-n-butylammonium fluoride (TBAF) | 1 M in THF | Commercially Available | For deprotection. |
| Tetrahydrofuran (THF) | Anhydrous | Commercially Available | Solvent for deprotection. |
Step-by-Step Experimental Procedure
Figure 3: Workflow for the Buchwald-Hartwig amination using a protecting group strategy.
Step 1: Protection of the Primary Alcohol
-
Dissolve this compound (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Add imidazole (1.5-2.0 equiv) and tert-butyldimethylsilyl chloride (TBSCl) (1.1-1.2 equiv) at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Perform an aqueous workup and purify the crude product by column chromatography to obtain the TBS-protected aryl bromide.
Step 2: Buchwald-Hartwig Amination
-
Follow the procedure outlined in Protocol 1, using the TBS-protected this compound as the substrate. With the alcohol protected, a stronger base such as sodium tert-butoxide (NaOt-Bu) can be used to potentially increase the reaction rate.
Step 3: Deprotection of the Silyl Ether
-
Dissolve the purified, aminated product from Step 2 in anhydrous tetrahydrofuran (THF).
-
Add tetra-n-butylammonium fluoride (TBAF) (1 M in THF, 1.1-1.5 equiv) at room temperature.
-
Stir the reaction until the silyl ether is completely cleaved (monitor by TLC).
-
Perform an aqueous workup and purify the final product by column chromatography.
Justification of a Senior Application Scientist
-
Choice of Protecting Group: tert-Butyldimethylsilyl (TBS) ethers are excellent protecting groups for alcohols.[5] They are readily installed, stable to a wide range of reaction conditions (including the basic environment of the Buchwald-Hartwig amination), and can be selectively removed under mild conditions using a fluoride source like TBAF.[10][11]
-
Enhanced Reaction Conditions: With the alcohol protected, the choice of base for the amination is less critical in terms of chemoselectivity. A stronger base like NaOt-Bu can be employed, which often leads to faster reaction rates and lower catalyst loadings.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Conversion | Inefficient catalyst activation or deactivation. | - Ensure strictly anhydrous and anaerobic conditions.- Increase catalyst/ligand loading.- Screen alternative ligands (e.g., RuPhos, BrettPhos).[12] |
| Formation of O-arylated byproduct (Protocol 1) | The base is too strong, or the amine is not nucleophilic enough. | - Screen weaker bases (e.g., Cs₂CO₃, K₃PO₄).- Increase the equivalents of the amine.- Lower the reaction temperature. |
| Debenzylation of the ether | Palladium-catalyzed hydrogenolysis. | - Ensure the reaction is free of hydrogen sources.- Use a different palladium precursor. |
| Hydrodehalogenation (loss of bromine) | β-hydride elimination from the amine or presence of a hydride source. | - Use an amine without β-hydrogens if possible.- Ensure anhydrous conditions. |
Conclusion
The Buchwald-Hartwig amination of this compound is a synthetically valuable transformation that requires careful consideration of chemoselectivity. The direct amination protocol using a mild inorganic base like potassium carbonate offers an efficient and atom-economical approach. For challenging substrates or to ensure complete selectivity, the protecting group strategy provides a robust and reliable alternative. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully implement this important C-N bond-forming reaction in their synthetic endeavors.
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(n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
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Syracuse University SURFACE. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. Retrieved from [Link]
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J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026, January 7). Buchwald-Hartwig Amination. Retrieved from [Link]
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PubMed. (2024, July 10). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Retrieved from [Link]
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YouTube. (2021, January 22). 12.5 Protecting Groups for Alcohols | Organic Chemistry. Retrieved from [Link]
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Sci-Hub. (2012). Buchwald-Hartwig Amination of Aryl Chlorides Catalyzed by Easily Accessible Benzimidazolyl Phosphine-Pd Complexes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
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-
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-
MIT Open Access Articles. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. Retrieved from [Link]
-
National Institutes of Health. (2024, February 12). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. Retrieved from [Link]
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- 4. jk-sci.com [jk-sci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols: [2-(Benzyloxy)-4-bromophenyl]methanol in Advanced Materials Science
Abstract: This document provides a detailed technical guide for researchers, materials scientists, and professionals in drug development on the potential applications of [2-(Benzyloxy)-4-bromophenyl]methanol. While direct literature on this specific molecule is emerging, its structural motifs—a reactive benzylic alcohol, a versatile aryl bromide, and a bulky benzyloxy protecting group—suggest significant promise as a key building block in the synthesis of functional polymers, organic electronic materials, and specialized surface coatings. The protocols outlined herein are based on established chemical principles and analogous transformations reported for structurally related compounds.
Introduction: Unlocking the Potential of a Multifunctional Building Block
This compound is a bespoke organic molecule poised for significant impact in materials science. Its unique trifunctional nature offers a strategic advantage in the design and synthesis of novel materials. The interplay between its three key functional groups allows for orthogonal chemical modifications, paving the way for the creation of complex, high-performance materials.
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for esterification, etherification, and conversion to other functional groups. It serves as a primary point of attachment for polymerization or surface grafting.
-
The Aryl Bromide (-Br): The bromine atom on the phenyl ring is a prime site for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the extension of the aromatic system, leading to the formation of conjugated polymers and dendrimers with interesting optoelectronic properties.
-
The Benzyloxy Group (-OCH₂Ph): This bulky ether group can be used to tune the solubility and processing characteristics of resulting materials. Furthermore, it can be cleaved under specific conditions to reveal a reactive phenol, offering a secondary site for modification.
These features make this compound a highly attractive precursor for materials with applications in organic light-emitting diodes (OLEDs), photovoltaics, and advanced coatings.
Physicochemical Properties & Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1094474-98-2 | [1] |
| Molecular Formula | C₁₄H₁₃BrO₂ | [1] |
| Molecular Weight | 293.16 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from typical properties of similar compounds |
| Solubility | Soluble in common organic solvents (e.g., THF, CH₂Cl₂, CHCl₃) | Inferred from structure |
Safety & Handling: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Based on hazard information for similar brominated aromatic compounds, it may cause skin and eye irritation.[1]
Proposed Applications & Protocols
The unique trifunctional nature of this compound allows for its application in several areas of materials science. The following sections outline hypothetical, yet scientifically grounded, protocols for its use.
Synthesis of Functionalized Poly(aryl ether)s via Nucleophilic Aromatic Substitution
The benzyloxy group of this compound can be deprotected to yield a phenol, which can then participate in nucleophilic aromatic substitution (SNAr) reactions to form poly(aryl ether)s. The bromine atom can be retained for post-polymerization modification.
Workflow for Poly(aryl ether) Synthesis:
Caption: Workflow for the synthesis of a functionalized poly(aryl ether).
Protocol 1: Synthesis of a Bromine-Functionalized Poly(aryl ether)
-
Deprotection of this compound:
-
Dissolve this compound (1 eq.) in ethanol in a round-bottom flask.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain 2-bromo-5-(hydroxymethyl)phenol.
-
-
Polymerization:
-
In a three-neck flask equipped with a mechanical stirrer, Dean-Stark trap, and nitrogen inlet, combine 2-bromo-5-(hydroxymethyl)phenol (1 eq.), an activated dihalide such as bis(4-fluorophenyl)sulfone (1 eq.), and potassium carbonate (2 eq.).
-
Add a high-boiling aprotic solvent such as N-methyl-2-pyrrolidone (NMP) and toluene.
-
Heat the mixture to reflux to azeotropically remove water.
-
After water removal, slowly increase the temperature to 180-200 °C and maintain for 8-12 hours.
-
Cool the reaction mixture, precipitate the polymer in methanol, filter, and dry under vacuum.
-
Monomer for Suzuki Polycondensation to Yield Conjugated Polymers
The aryl bromide functionality of this compound makes it an ideal monomer for Suzuki polycondensation, a powerful tool for synthesizing conjugated polymers for organic electronics.
Workflow for Suzuki Polycondensation:
Caption: Workflow for Suzuki polycondensation and post-modification.
Protocol 2: Synthesis of a Conjugated Polymer via Suzuki Polycondensation
-
Monomer Preparation:
-
Ensure this compound is pure and dry.
-
-
Suzuki Polycondensation:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1 eq.), an aryl diboronic ester (e.g., 1,4-benzenediboronic acid bis(pinacol) ester) (1 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Add a suitable solvent system, typically a mixture of toluene and an aqueous base solution (e.g., 2M K₂CO₃).
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 24-48 hours.
-
Monitor the growth of the polymer by observing the increase in viscosity.
-
Upon completion, cool the reaction and precipitate the polymer into a non-solvent like methanol.
-
Purify the polymer by Soxhlet extraction with methanol, acetone, and chloroform to remove catalyst residues and oligomers.
-
Initiator for Atom Transfer Radical Polymerization (ATRP)
The hydroxymethyl group can be converted into an ATRP initiator, allowing for the growth of well-defined polymer chains from the aromatic core. This creates graft copolymers with a functional aromatic core and polymer arms with tunable properties.
Workflow for ATRP Initiator Synthesis and Polymerization:
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of [2-(Benzyloxy)-4-bromophenyl]methanol
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for the synthesis of [2-(Benzyloxy)-4-bromophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. We provide in-depth troubleshooting guides and FAQs in a direct question-and-answer format to address specific issues you may encounter in the lab.
Overview of the Synthetic Pathway
The most common and efficient synthesis of this compound is a two-step process. It begins with the protection of a phenolic hydroxyl group via Williamson ether synthesis, followed by the selective reduction of an aldehyde. While seemingly straightforward, each step presents unique challenges where side reactions can significantly impact yield and purity.
This guide is structured to address these two critical stages sequentially, providing expert insights and validated protocols to ensure a successful synthesis.
Part 1: Troubleshooting the Benzylation of 4-Bromo-2-hydroxybenzaldehyde
The first step involves the O-alkylation of 4-Bromo-2-hydroxybenzaldehyde with benzyl bromide to form 2-(Benzyloxy)-4-bromobenzaldehyde. The key challenge in this step is controlling the regioselectivity of the alkylation and preventing unwanted side reactions.
Frequently Asked Questions (FAQs)
Q1: I am seeing multiple products on my TLC plate after the benzylation reaction. What are the likely side products?
A1: The most common side product is the C-alkylated isomer, where the benzyl group attaches to a carbon on the aromatic ring instead of the intended phenolic oxygen.[1] The phenoxide ion generated in the reaction is an ambident nucleophile, meaning it has two reactive sites (the oxygen and the ortho/para carbons of the ring). While O-alkylation is generally favored, C-alkylation can become significant under certain conditions.[1] Another possibility is the formation of dibenzyl ether if the reaction conditions allow for the decomposition of benzyl bromide.
Q2: My reaction yield is consistently low, and I recover a lot of unreacted starting material. What are the primary causes?
A2: Low conversion is often traced back to three main factors:
-
Incomplete Deprotonation: The base, typically potassium carbonate (K₂CO₃), may be of poor quality or not sufficiently anhydrous. Moisture will quench the base and inhibit the formation of the reactive phenoxide nucleophile.[1]
-
Inactive Benzylating Agent: Benzyl bromide is a lachrymator and can degrade over time, especially if exposed to moisture or light.[2] Using a fresh or purified bottle is crucial for consistent results.
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion, which favors the Sₙ2 pathway.[3][4] Insufficient heating can lead to a sluggish reaction.[3]
Q3: Can the aldehyde group interfere with the reaction?
A3: Yes, under harsh basic conditions, the aldehyde group can participate in side reactions. While a weak inorganic base like K₂CO₃ is generally safe, stronger bases like sodium hydroxide could promote a Cannizzaro reaction, especially at elevated temperatures, leading to the formation of the corresponding alcohol and carboxylic acid. Furthermore, prolonged heating can lead to the degradation of the sensitive aldehyde group.[3]
Troubleshooting Guide: Benzylation Step
This guide provides solutions to common problems encountered during the Williamson ether synthesis of 2-(Benzyloxy)-4-bromobenzaldehyde.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of the phenol. | Use anhydrous potassium carbonate (at least 1.5 equivalents). Dry it in an oven before use if necessary. Consider a stronger base like sodium hydride (NaH) for difficult substrates, but be mindful of handling precautions.[1][5] |
| Inactive benzyl bromide. | Use a fresh bottle of benzyl bromide or purify it by distillation. Store it under an inert atmosphere and protected from light.[2] | |
| Inappropriate solvent or temperature. | Use a polar aprotic solvent such as DMF or acetonitrile.[3] Heat the reaction, typically between 60-80°C, and monitor progress by TLC to avoid decomposition.[1] | |
| Formation of Multiple Products (Poor Selectivity) | C-alkylation as a major side reaction. | O-alkylation is generally favored in polar aprotic solvents. Lowering the reaction temperature may also increase the O/C alkylation ratio.[1] |
| Impurities in starting materials. | Verify the purity of your 4-Bromo-2-hydroxybenzaldehyde and benzyl bromide using NMR or GC-MS before starting the reaction. | |
| Product Decomposition | Prolonged heating or overly basic conditions. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. Avoid excessively high temperatures or long reaction times. Use a mild base like K₂CO₃.[3] |
Optimized Protocol: Benzylation of 4-Bromo-2-hydroxybenzaldehyde
This protocol is designed to maximize O-alkylation and minimize side products.
Materials:
-
4-Bromo-2-hydroxybenzaldehyde (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Benzyl Bromide (1.1 - 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-Bromo-2-hydroxybenzaldehyde and anhydrous DMF. Stir until fully dissolved.
-
Add anhydrous potassium carbonate to the solution. Stir the suspension at room temperature for 20-30 minutes.
-
Add benzyl bromide dropwise to the stirring suspension at room temperature.
-
Heat the reaction mixture to 60-70°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.
-
Upon completion, cool the mixture to room temperature and quench by pouring it into cold deionized water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield pure 2-(Benzyloxy)-4-bromobenzaldehyde.[4][6]
Part 2: Troubleshooting the Reduction of 2-(Benzyloxy)-4-bromobenzaldehyde
The second step is the reduction of the aldehyde in 2-(Benzyloxy)-4-bromobenzaldehyde to the primary alcohol, this compound. The primary challenge here is to achieve this reduction without affecting the benzyl ether protecting group or the aryl bromide.
Diagram: Key Synthetic Pathways and Side Reactions
Caption: Synthetic route to this compound and major side reactions.
Frequently Asked Questions (FAQs)
Q4: I'm observing a byproduct that appears to be my desired alcohol but without the benzyl group. What causes this debenzylation?
A4: Debenzylation is a common side reaction during reduction if the wrong reducing agent is chosen. Benzyl ethers are sensitive to catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst).[5][7] If your reaction conditions inadvertently create a catalytically active species or if you use a reagent like H₂/Pd-C, you will cleave the benzyl ether, yielding toluene and the unprotected diol. Strong acids can also cleave benzyl ethers, so it is crucial to use neutral or basic workup conditions until the reducing agent is fully quenched.[5]
Q5: Is it possible to accidentally reduce the C-Br bond on the aromatic ring?
A5: While possible, the reduction of an aryl bromide requires harsh conditions or specific catalysts. A mild reducing agent like sodium borohydride (NaBH₄) is highly selective for aldehydes and ketones and will not reduce an aryl halide under standard conditions. However, more powerful reducing agents like Lithium Aluminum Hydride (LAH) or conditions involving certain transition metal catalysts could potentially lead to hydrodebromination. For this synthesis, NaBH₄ is the preferred reagent to avoid this complication.
Q6: My workup is difficult, and the final product yield is low despite the TLC showing full conversion. What could be wrong?
A6: This is a classic issue with borohydride reductions. The reaction proceeds through a borate ester intermediate. This intermediate must be thoroughly hydrolyzed during the workup to release the final alcohol product. Incomplete hydrolysis (e.g., insufficient acid or water during the quench) will result in the loss of product as the borate complex, which may be soluble in the aqueous layer or get trapped during extraction. A careful and complete acidic quench is vital.
Troubleshooting Guide: Reduction Step
This guide provides solutions to common problems encountered during the reduction of 2-(Benzyloxy)-4-bromobenzaldehyde.
| Issue | Potential Cause | Recommended Solution |
| Presence of Debenzylated Product | Use of an inappropriate reducing agent (e.g., catalytic hydrogenation). | Use a mild and selective reducing agent like Sodium Borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol). This is the industry standard for this transformation as it does not affect benzyl ethers or aryl halides. |
| Acidic conditions during the reaction. | Ensure the reaction is run under neutral or slightly basic conditions before the workup quench. | |
| Reduction of Aryl Bromide | Use of an overly strong reducing agent. | Avoid powerful hydrides like Lithium Aluminum Hydride (LAH). Stick to NaBH₄ for high chemoselectivity. |
| Low Isolated Yield After Workup | Incomplete hydrolysis of the borate ester intermediate. | After quenching the excess NaBH₄ with a solvent like acetone, perform a careful acidic workup. Adding a dilute acid (e.g., 1M HCl) and stirring for a period (e.g., 30 minutes) can help ensure complete hydrolysis before extraction. |
| Unreacted Aldehyde | Insufficient reducing agent. | Use a slight excess of NaBH₄ (e.g., 1.5 - 2.0 equivalents) to ensure the reaction goes to completion. Add the NaBH₄ in portions to control the reaction rate. |
Optimized Protocol: Reduction to this compound
This protocol is optimized for the selective reduction of the aldehyde without affecting other functional groups.
Materials:
-
2-(Benzyloxy)-4-bromobenzaldehyde (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Methanol (or Ethanol)
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
1M Hydrochloric Acid (HCl)
Procedure:
-
Dissolve 2-(Benzyloxy)-4-bromobenzaldehyde in methanol in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride in small portions to the stirred solution. Foaming (hydrogen evolution) will occur. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC until all the starting aldehyde has been consumed.
-
Cool the mixture back to 0°C and slowly quench the excess NaBH₄ by the dropwise addition of acetone.
-
Add 1M HCl dropwise until the solution is acidic (pH ~2-3) and stir for 30 minutes to ensure the complete hydrolysis of the borate ester.
-
Remove the bulk of the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude this compound, which can be further purified by column chromatography if necessary.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]
-
DalSpace. (n.d.). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Benzyl Ethers. Dalhousie University. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Benzyloxy)benzaldehyde. PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 2-(Benzyloxy)-4-bromobenzaldehyde|CAS 142602-43-5 [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Suzuki Coupling for [2-(Benzyloxy)-4-bromophenyl]methanol
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with sterically hindered and functionalized substrates, specifically focusing on the coupling of [2-(Benzyloxy)-4-bromophenyl]methanol . The unique structure of this aryl bromide, featuring a bulky ortho-benzyloxy group and a benzylic alcohol, presents distinct challenges that can lead to low yields and undesirable side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these complexities, enhance your reaction yields, and achieve reproducible results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing not just solutions but the chemical reasoning behind them.
Q1: My reaction shows low or no conversion of the starting aryl bromide. What is the primary cause and how can I improve it?
A1: This is the most common issue with this substrate and is primarily due to the difficulty of the initial oxidative addition step. The ortho-benzyloxy group is both sterically bulky and electron-donating. This combination hinders the palladium catalyst's approach to the carbon-bromine bond and reduces the electrophilicity of that carbon, making the bond harder to break.[1][2]
Core Problem: Inefficient Oxidative Addition & Reductive Elimination.
Solutions & Scientific Rationale:
-
Catalyst & Ligand Selection is Critical: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of transformation. You require a catalyst system designed to overcome steric and electronic barriers. The solution lies in using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[3] These ligands promote the formation of a monoligated, highly reactive 14-electron Pd(0) species, which is more effective at oxidative addition. Furthermore, their bulk facilitates the final, often difficult, reductive elimination step.[4]
| Ligand Class | Examples | Key Advantages for This Substrate |
| Biarylphosphines | SPhos, XPhos, RuPhos | Excellent for bulky substrates; promotes both oxidative addition and reductive elimination. SPhos, in particular, has shown unprecedented activity for hindered systems.[5][6] |
| N-Heterocyclic Carbenes | IPr, SIMes | Strong σ-donors, highly effective for electron-rich aryl halides. Often used in pre-formed PEPPSI-type catalysts.[3] |
| Ferrocenylphosphines | dtbpf | Robust and effective for a range of Suzuki couplings. |
-
Increase Catalyst Loading: For particularly stubborn couplings, increasing the catalyst loading from a standard 1 mol% to 2-5 mol% can increase the concentration of the active catalytic species, leading to a higher conversion rate.[3]
-
Elevate Reaction Temperature: These reactions often require more thermal energy to overcome the high activation barriers.[3][7] If you are running the reaction in a solvent like dioxane (b.p. 101 °C), consider switching to a higher-boiling solvent like toluene (b.p. 111 °C) or xylenes (b.p. ~140 °C) to safely increase the temperature.
Q2: I'm getting a significant amount of a major byproduct, [2-(Benzyloxy)phenyl]methanol, where the bromine is replaced by hydrogen. How do I prevent this?
A2: This side product results from hydrodehalogenation (or debromination). This occurs when the palladium(II)-aryl intermediate formed after oxidative addition is intercepted by a hydride source before it can transmetalate with the boronic acid.[8]
Core Problem: Competing Hydrodehalogenation Pathway.
Solutions & Scientific Rationale:
-
Choice of Base and Solvent: The base and solvent system can be an inadvertent source of hydrides.
-
Base: While convenient, bases like sodium ethoxide can participate in beta-hydride elimination to generate a hydride. Inorganic bases are generally preferred. Use a mild, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][6] These bases are effective at promoting the transmetalation step without introducing competing pathways.
-
Solvent: Ensure you are using high-purity, anhydrous solvents. Alcohols used as co-solvents can sometimes be a hydride source at elevated temperatures. If using an ether solvent like THF or dioxane, ensure it is free of peroxide impurities. A common and effective solvent system is a mixture of an organic solvent (like dioxane or toluene) with a small amount of water (e.g., 10:1 v/v), which helps solubilize the inorganic base.[6][9]
-
-
Rigorous Inert Atmosphere: While less common as a direct hydride source, impurities in your inert gas or leaks in your system can lead to complex decomposition pathways that may result in dehalogenation. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of high-purity argon or nitrogen.
Q3: My desired product is contaminated with a biaryl byproduct from the homocoupling of my boronic acid. What causes this and how can it be minimized?
A3: The homocoupling of boronic acids is a well-known side reaction in Suzuki couplings. It is typically promoted by the presence of molecular oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II), initiating a separate catalytic cycle that leads to homocoupling.[7]
Core Problem: Oxygen-Mediated Boronic Acid Homocoupling.
Solutions & Scientific Rationale:
-
Thorough Degassing is Non-Negotiable: This is the most critical factor. All solvents, and the reaction mixture itself, must be rigorously deoxygenated. Standard practice involves bubbling a stream of argon or nitrogen through the solvent for 20-30 minutes before use. For the final reaction mixture, a minimum of three freeze-pump-thaw cycles is highly recommended for maximum oxygen removal.[7]
-
Use Palladium Precatalysts: Starting with a Pd(II) source like Pd(OAc)₂ requires an in situ reduction to the active Pd(0) species. This process can be inefficient and can promote side reactions. Using well-defined, air-stable Pd(0) precatalysts (e.g., Pd₂(dba)₃) or modern palladacycle precatalysts (e.g., SPhos Pd G3) ensures a more controlled and rapid generation of the active catalyst, minimizing the window for side reactions like homocoupling.[3][10]
Frequently Asked Questions (FAQs)
FAQ 1: What does the catalytic cycle for this reaction look like and where are the problem areas?
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. For the specific case of this compound, the steric hindrance from the ortho-substituent impacts two key steps.
Caption: The Suzuki catalytic cycle with challenging steps highlighted.
The primary bottlenecks are:
-
Oxidative Addition: The bulky ortho-group slows the insertion of Pd(0) into the C-Br bond.[1][11]
-
Reductive Elimination: Steric crowding around the palladium center can make it difficult for the two organic partners (Ar and R') to couple and be released from the catalyst.[1]
FAQ 2: What is a reliable starting protocol for coupling this compound with a generic arylboronic acid?
For researchers starting optimization, a robust set of initial conditions is crucial. The following protocol utilizes modern, highly effective catalyst systems.
| Component | Recommendation | Quantity (for 1 mmol ArBr) | Rationale |
| Aryl Bromide | This compound | 1.0 equiv (1 mmol) | Starting material. |
| Boronic Acid | Arylboronic Acid | 1.2 - 1.5 equiv | A slight excess ensures complete consumption of the more valuable aryl bromide. |
| Pd Precatalyst | SPhos Pd G3 or XPhos Pd G3 | 2 mol% (0.02 mmol) | Air-stable, reliable precatalyst that rapidly generates the active species.[3] |
| Base | K₃PO₄ (Potassium Phosphate) | 2.0 - 3.0 equiv | Strong, non-nucleophilic base effective for hindered couplings.[6] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | 5 mL (0.2 M) | Aprotic solvent good for Suzuki; water aids in dissolving the base.[9] |
| Temperature | 100 °C | - | Sufficient thermal energy for most hindered couplings. |
| Atmosphere | Argon or Nitrogen | - | Essential to prevent catalyst deactivation and side reactions.[7] |
Step-by-Step Experimental Protocol:
-
To an oven-dried reaction vial, add this compound (1 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Seal the vial with a septum and purge with argon for 5 minutes.
-
Add the SPhos Pd G3 precatalyst (0.02 mmol) against a positive flow of argon.
-
Add the degassed 1,4-dioxane (4.5 mL) and degassed water (0.5 mL) via syringe.
-
Place the sealed vial in a preheated oil bath or heating block at 100 °C.
-
Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues.
-
Proceed with standard aqueous workup and purification by column chromatography.
FAQ 3: Can the benzylic alcohol functional group cause problems?
Yes, while often a spectator, the -CH₂OH group can potentially cause issues:
-
Coordination: The hydroxyl group could coordinate to the palladium center, potentially interfering with the catalytic cycle.
-
Base Interaction: A very strong base could deprotonate the alcohol, changing the solubility of the substrate or creating an anionic species that might interact differently with the catalyst. Using a base like K₃PO₄ minimizes this risk.
-
Direct C-O Coupling: While less common under these conditions, direct activation and coupling of benzylic alcohols is a known reaction, though it typically requires different catalytic systems.[12][13]
If you suspect the alcohol is problematic (e.g., if all other optimization attempts fail), a final strategy is to protect it as a silyl ether (e.g., TBDMS ether) prior to the coupling and deprotect it afterward.
Troubleshooting Workflow
When encountering low yields, follow a logical progression of optimization.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419-2440. [Link]
- Ibid.
-
MDPI. (n.d.). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Molecules. [Link]
-
Bardera, S. L., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 128(28), 9048-9058. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Gratzel, C., et al. (2020). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Helvetica Chimica Acta, 103(12). [Link]
-
ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. [Link]
-
Wang, L., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Palladium(II) Complex. ChemistrySelect, 3(45), 12760-12765. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]
-
Oldenhuis, N. J., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9722-9723. [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Reaction Chemistry & Engineering, 5, 1275-1280. [Link]
-
The Chemist's Cookbook. (2021, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
-
Nolan, S. P., et al. (2020). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics, 39(1), 13-22. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 23457-23461. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 296. [Link]
-
ResearchGate. (n.d.). Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. [Link]
-
ChemistryViews. (2022, November 5). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
-
The Journal of Organic Chemistry. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3924-3927. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... [Link]
Sources
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- 2. reddit.com [reddit.com]
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- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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- 9. researchgate.net [researchgate.net]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Failed Debenzylation of [2-(Benzyloxy)-4-bromophenyl]methanol
Welcome to the technical support center for the debenzylation of [2-(Benzyloxy)-4-bromophenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during this specific chemical transformation. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting protocols based on established scientific principles and field-proven insights.
Section 1: Diagnosis of a Failed Debenzylation Reaction
The first step in troubleshooting is to accurately diagnose the problem. A "failed" reaction can manifest in several ways: no conversion of the starting material, incomplete reaction, or the formation of unexpected side products.
Q1: My TLC/LC-MS analysis shows only the starting material, this compound, after the reaction. What are the likely causes for a complete lack of reactivity?
A1: A complete lack of reactivity in a catalytic hydrogenation for debenzylation typically points to fundamental issues with the catalyst, the hydrogen source, or the reaction setup itself.
Several factors could be at play:
-
Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst may be old, of poor quality, or poisoned.[1] The efficiency of commercial Pd/C catalysts can vary significantly.[2] Key predictors of an efficient catalyst include small Pd/PdO particle size, homogeneous distribution on the carbon support, and the presence of both Pd(0) and Pd(II) oxidation states.[2]
-
Catalyst Poisoning: Trace impurities in the starting material, solvent, or glassware can poison the catalyst. Sulfur-containing compounds are particularly notorious for this.[3][4]
-
Insufficient Hydrogen: If using a hydrogen balloon, ensure it is adequately filled and that there are no leaks in the system. For reactions requiring higher pressure, the vessel must be properly sealed.[5]
-
Poor Mass Transfer: Inadequate stirring can lead to poor mixing of the substrate, catalyst, and hydrogen, thereby hindering the reaction rate.[6]
Troubleshooting Workflow for No Reaction
Below is a systematic workflow to diagnose and resolve a non-reactive debenzylation.
Sources
- 1. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 2. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. scribd.com [scribd.com]
- 5. Sciencemadness Discussion Board - Help with debenzylation of N-Benzyl - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. qualitas1998.net [qualitas1998.net]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with [2-(Benzyloxy)-4-bromophenyl]methanol
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the optimization of palladium-catalyzed cross-coupling reactions involving [2-(Benzyloxy)-4-bromophenyl]methanol. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and achieve successful, reproducible results.
I. Understanding the Substrate: Key Challenges and Considerations
The substrate, this compound, presents a unique set of challenges in palladium-catalyzed cross-coupling reactions due to its specific structural features:
-
Electron-Rich Aryl Bromide: The ortho-benzyloxy group is electron-donating, which can decrease the rate of oxidative addition, a critical step in the catalytic cycle.
-
Steric Hindrance: The bulky ortho-benzyloxy group can sterically hinder the approach of the palladium catalyst to the C-Br bond.
-
Benzylic Alcohol: The primary alcohol moiety can potentially coordinate to the palladium center, leading to catalyst inhibition or undesired side reactions. Under certain conditions, it may also undergo oxidation.
A thorough understanding of these factors is crucial for rational catalyst system selection and reaction optimization.
II. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the cross-coupling of this compound.
Q1: What are the recommended starting palladium precatalysts and ligands for this type of substrate?
A1: For an electron-rich and sterically hindered substrate like this compound, the choice of ligand is critical.[1] Bulky, electron-rich phosphine ligands are generally the preferred choice as they facilitate both oxidative addition and reductive elimination.[2]
-
For Suzuki-Miyaura Coupling: Consider starting with a Buchwald-type biarylphosphine ligand such as SPhos, XPhos, or RuPhos.[1] These ligands are known to be effective for sterically demanding substrates.
-
For Buchwald-Hartwig Amination: Ligands like BrettPhos, RuPhos, and XPhos are excellent starting points, as they are well-suited for coupling with a wide range of amines.[3][4]
-
Palladium Precatalysts: Using a well-defined Pd(II) precatalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3), is highly recommended for reproducibility and efficient generation of the active Pd(0) species.[1]
Q2: How do I select an appropriate base and solvent for the reaction?
A2: The choice of base and solvent is interdependent and can significantly impact reaction efficiency.
-
Bases: For Suzuki-Miyaura reactions, a moderately strong inorganic base like K₃PO₄ or Cs₂CO₃ is often a good starting point. For Buchwald-Hartwig aminations, a stronger base like NaOtBu or LHMDS is typically required.[3]
-
Solvents: Aprotic polar solvents are generally preferred. Toluene, 1,4-dioxane, and THF are common choices. For Suzuki-Miyaura couplings, the addition of water can sometimes be beneficial.[5] The solubility of all reactants, especially the base, should be considered.
Q3: Can the benzylic alcohol interfere with the reaction?
A3: Yes, the benzylic alcohol can potentially interfere. While many cross-coupling reactions tolerate hydroxyl groups, there is a risk of O-arylation as a side reaction, particularly in Buchwald-Hartwig couplings. Additionally, under certain conditions, oxidation of the alcohol to the corresponding aldehyde can occur.[6] If you observe significant side reactions involving the alcohol, you may consider using a protecting group.
Q4: What are the typical reaction temperatures and times?
A4: Reaction temperatures typically range from 80-120 °C. The reaction time can vary from a few hours to 24 hours. It is crucial to monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
III. Troubleshooting Guide
This section provides a question-and-answer formatted guide to address specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion
Q: My reaction shows little to no formation of the desired product. What are the likely causes and how can I address this?
A: Low or no conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Conversion
Caption: Strategies to mitigate common side reactions in cross-coupling.
Detailed Troubleshooting Steps:
-
Homocoupling of Boronic Acid (Suzuki-Miyaura):
-
Cause: This side reaction is often promoted by the presence of oxygen and can be exacerbated at high temperatures.
-
Solution:
-
Ensure a rigorously oxygen-free environment.
-
Lower the reaction temperature.
-
Consider using a milder base.
-
-
-
Debromination (Hydrodehalogenation):
-
Cause: This occurs when the aryl-palladium intermediate undergoes protonolysis before cross-coupling. This can be promoted by sources of protons (e.g., water, alcohol solvent) or by β-hydride elimination from an alkoxide base.
-
Solution:
-
Use a non-protic solvent and ensure all reagents are dry.
-
Switch to a non-hydroxide base (e.g., K₃PO₄ instead of NaOH).
-
Employ a bulkier ligand to sterically disfavor the side reaction.
-
-
Problem 3: Catalyst Deactivation
Q: My reaction starts well but then stalls before reaching completion. What could be causing catalyst deactivation?
A: Catalyst deactivation can occur through several pathways, including the formation of inactive palladium species or ligand degradation. [2] Potential Causes and Solutions:
-
Formation of Palladium Black:
-
Observation: A black precipitate forms in the reaction mixture.
-
Cause: The palladium catalyst has agglomerated into inactive nanoparticles. This can be caused by high temperatures or an insufficient ligand-to-palladium ratio.
-
Solution:
-
Lower the reaction temperature.
-
Increase the ligand-to-palladium ratio slightly (e.g., from 1:1 to 1.2:1).
-
Use a more sterically hindered ligand that better stabilizes the palladium center.
-
-
-
Ligand Degradation:
-
Cause: Some phosphine ligands can be susceptible to oxidation or other degradation pathways at high temperatures.
-
Solution:
-
Lower the reaction temperature.
-
Screen different, more robust ligands.
-
-
IV. Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling Screening Reaction:
-
To an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the boronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the ligand (if necessary).
-
Seal the reaction vial with a septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent (e.g., toluene, to a concentration of 0.1 M) via syringe.
-
Add the catalyst/ligand mixture to the reaction vial under a positive flow of argon.
-
Place the reaction vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. [7]
V. Data Presentation
Table 2: Troubleshooting Summary
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low/No Conversion | Inactive catalyst, poor reagent quality, non-inert atmosphere, suboptimal conditions | Verify reagents, ensure inert atmosphere, use a precatalyst, screen ligands/bases/temperature |
| Homocoupling | Oxygen contamination, high temperature | Rigorously exclude oxygen, lower reaction temperature |
| Debromination | Protic impurities, inappropriate base | Use anhydrous conditions, switch to a non-hydroxide base, use a bulkier ligand |
| Catalyst Deactivation | Agglomeration (Pd black), ligand degradation | Lower temperature, increase ligand ratio, use a more robust ligand |
VI. Concluding Remarks
The successful cross-coupling of this compound requires careful consideration of the substrate's unique electronic and steric properties. By systematically optimizing the choice of palladium precatalyst, ligand, base, and solvent, and by being vigilant for potential side reactions and catalyst deactivation pathways, researchers can achieve high yields and reproducible results. This guide serves as a starting point for your optimization efforts, and we encourage you to adapt these principles to your specific cross-coupling transformation.
References
- Cao, Z.-C., Yu, D.-G., Zhu, R.-Y., Wei, J.-B., & Shi, Z.-J. (2015). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis.
- Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium c
- White, M. C., & Sigman, M. S. (2011). Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. PMC.
- Palladium-Catalyzed Ligand-Free Suzuki Cross-Coupling Reactions of Benzylic Halides with Aryl Boronic Acids under Mild Conditions. (2025). Request PDF.
- Hartwig, J. F. (2008). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
- Fairlamb, I. J. S. (2007). Simple Palladium(II) Precatalyst for Suzuki−Miyaura Couplings: Efficient Reactions of Benzylic, Aryl, Heteroaryl, and Vinyl Coupling Partners. Organic Letters.
- Effect of base, molecular sieves and solvent on the coupling of 4-bromoanisole and 4-methoxyphenol with L1. a. (n.d.).
- Buchwald–Hartwig amin
- Alcohol Protecting Groups. (n.d.). University of Rochester.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Buchwald-Hartwig Amin
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions in Derivatiz
- Stradiotto, M., & Lundgren, R. J. (2013).
- Zhou, J. (2012). A Dramatic Switch of Enantioselectivity in Asymmetric Heck Reaction by Benzylic Substituents of Ligands. Journal of the American Chemical Society.
- Suzuki−Miyaura Cross-Coupling of Benzylic Carbonates with Arylboronic Acids. (2025). Request PDF.
- Morken, J. P. (2014). Enantiospecific Intramolecular Heck Reactions of Secondary Benzylic Ethers. American Chemical Society.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Ley, S. V., & Marsden, S. P. (2012). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry.
- van der Vight, L. (2021). Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides. Royal Society of Chemistry.
- Improved Functional Group Compatibility in the Palladium-Catalyzed Synthesis of Aryl Amines. (2025).
- Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.). Request PDF.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Organ, M. G. (2023). Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method. NIH.
- Flow Chemistry: Sonogashira Coupling. (n.d.). ThalesNano.
- Sarpong, R. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. PMC.
- Sigman, M. S. (2012).
- Catalyst selection for cross-coupling reactions involving 4-Bromo-6-methylbenzo[d]thiazole. (n.d.). Benchchem.
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
- Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2025). Request PDF.
- Morken, J. P. (2023).
- Srola, M. (2024).
- Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. (2025).
- Kapeni, P. (2025). Copper-Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. PubMed.
- Suzuki cross-coupling reaction. (2020). YouTube.
- Weix, D. J. (2018).
- Baran, P. S. (2015). Functionalized olefin cross-coupling to construct carbon–carbon bonds. PMC.
- Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube.
- CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube.
- Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (n.d.). Green Chemistry (RSC Publishing).
- Ackermann, L. (2020). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
- Molander, G. A. (2010).
- Hartwig, J. F., & Buchwald, S. L. (2000). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Nolan, S. P. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Recent Advances in Sonogashira Reactions. (2011).
- Buchwald, S. L. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. MIT Open Access Articles.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry UK Ltd.
- Cacchi, S. (2014). Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. NIH.
- Lipshutz, B. H. (2024). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. youtube.com [youtube.com]
- 6. Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
preventing homo-coupling in reactions involving [2-(Benzyloxy)-4-bromophenyl]methanol
Technical Support Center: [2-(Benzyloxy)-4-bromophenyl]methanol
A Guide to Preventing Homo-Coupling Side Reactions in Cross-Coupling Methodologies
Welcome to the technical support center for researchers utilizing this compound in synthetic applications. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and validated protocols to address one of the most common challenges encountered with this substrate: the formation of undesired homo-coupled byproducts in cross-coupling reactions. Our focus is on providing not just solutions, but a foundational understanding of the mechanistic principles at play, empowering you to optimize your reactions for higher yields and purity.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a non-polar, high molecular weight byproduct in my reaction with this compound. Could this be a homo-coupling product?
A: Yes, this is a very likely scenario. The homo-coupling of this compound results in the formation of 5,5'-bis(benzyloxy)-2,2'-bis(hydroxymethyl)biphenyl. This symmetrical biphenyl derivative is significantly less polar than your starting material and will thus have a higher Rf value on a normal-phase TLC plate. It is a common byproduct in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, especially when reaction conditions are not fully optimized.
Q2: What are the primary mechanistic pathways that lead to the formation of this homo-coupled byproduct?
A: The formation of homo-coupled products, particularly in Suzuki-Miyaura reactions, can arise from several competing pathways that deviate from the desired catalytic cycle. The two most commonly cited mechanisms are:
-
Oxygen-Mediated Coupling: The presence of dissolved oxygen in the reaction mixture can oxidize the boronic acid or ester coupling partner, leading to the formation of an aryl radical. This radical can then react with another molecule of the boronic acid to form the homo-coupled product. Rigorous deoxygenation of the reaction mixture is therefore critical.
-
Palladium(I) Dimer Formation: Under certain conditions, two palladium(0) species can react with the aryl halide in a process that leads to the formation of a palladium(I) dimer, [Pd(I)Ar]2. This species can then undergo further reactions that ultimately lead to the formation of the homo-coupled biaryl product. The choice of ligand and reaction kinetics can influence the prevalence of this pathway.
Understanding these competing pathways is the first step in designing a robust reaction that favors the desired cross-coupling outcome.
Q3: How does the choice of palladium precursor and ligand impact the suppression of homo-coupling?
A: The palladium precursor and, more importantly, the ancillary ligand, play a pivotal role in modulating the reactivity of the catalyst and minimizing side reactions.
-
Palladium Precursor: While Pd(PPh3)4 can be effective, it delivers a high concentration of phosphine ligands, which can sometimes be detrimental. Precursors like Pd(OAc)2 or Pd2(dba)3 are often preferred as they allow for the precise control of the ligand-to-metal ratio.
-
Ligands: The use of electron-rich, sterically hindered phosphine ligands is a well-established strategy to promote the desired cross-coupling pathway. Ligands such as SPhos, XPhos, and RuPhos have been shown to be particularly effective in minimizing homo-coupling in Suzuki reactions. These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle while discouraging the side reactions that lead to homo-coupling. For instance, the bulky nature of these ligands can sterically hinder the formation of palladium(I) dimers.
Troubleshooting Guide: Minimizing Homo-Coupling
This section provides actionable solutions to common problems encountered when using this compound in cross-coupling reactions.
Problem: Significant formation of the biphenyl homo-coupling product observed by TLC and/or LC-MS.
As oxygen is a known culprit in promoting homo-coupling, ensuring your reaction is performed under strictly anaerobic conditions is paramount.
Experimental Protocol: Deoxygenation
-
Combine this compound, your coupling partner (e.g., boronic acid), and the base in the reaction flask.
-
Seal the flask with a rubber septum.
-
Insert a needle connected to a vacuum/inert gas manifold.
-
Evacuate the flask under vacuum for 5-10 minutes to remove the air.
-
Backfill the flask with an inert gas (high-purity argon or nitrogen).
-
Repeat this vacuum/backfill cycle at least three times.
-
Separately, sparge your solvent with the inert gas for 15-20 minutes before adding it to the reaction flask via a cannula or syringe.
-
Finally, add the palladium catalyst and ligand under a positive pressure of inert gas.
The choice of catalyst and ligand can dramatically influence the outcome of your reaction. If you are observing significant homo-coupling, consider moving away from less robust catalysts towards more modern, specialized systems.
Comparative Table of Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst System | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd(PPh3)4 | PPh3 | 2-5 | Readily available, but can be prone to side reactions. |
| Pd(OAc)2 / SPhos | SPhos | 1-2 | Excellent for minimizing homo-coupling with aryl bromides. |
| Pd2(dba)3 / XPhos | XPhos | 1-2 | High activity and stability, often providing good results at lower temperatures. |
The base and solvent system can influence the kinetics of the reaction and the stability of the catalytic species.
-
Base: A weaker base, such as K3PO4 or Cs2CO3, is often preferred over stronger bases like NaOH or KOH, as strong bases can accelerate the decomposition of boronic acids, a pathway that can lead to homo-coupling.
-
Solvent: Aprotic solvents are generally favored. A mixture of toluene and water or dioxane and water is common for Suzuki reactions. For Sonogashira couplings, a solvent system like THF or DMF with an amine base (e.g., triethylamine or diisopropylethylamine) is standard. The choice of solvent can affect the solubility of the reactants and the stability of the catalyst.
Illustrative Diagrams
Diagram 1: Simplified Catalytic Cycle and Homo-Coupling Pathway
Caption: The desired cross-coupling cycle (green) versus a common homo-coupling pathway (red) initiated by oxygen.
Diagram 2: Troubleshooting Workflow for Homo-Coupling
Caption: A step-by-step workflow for troubleshooting and eliminating homo-coupling side reactions.
References
purification challenges of [2-(Benzyloxy)-4-bromophenyl]methanol and solutions
Welcome to the dedicated technical support guide for the purification of [2-(Benzyloxy)-4-bromophenyl]methanol (CAS No. 1094474-98-2). This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and nuanced challenges associated with obtaining this key intermediate in high purity. Here, we merge foundational chemical principles with practical, field-tested solutions to streamline your purification workflows.
I. Understanding the Molecule and Its Challenges
This compound is a substituted benzyl alcohol. Its structure, featuring a benzyl ether and a brominated phenyl ring, presents a unique set of purification challenges. The polarity of the molecule is dominated by the hydroxyl group, but significantly modulated by the bulky, relatively non-polar benzyloxy group. This balance can lead to solubility issues and complicates the separation from structurally similar impurities.
The primary challenges in its purification stem from impurities arising from its synthesis. The two most common synthetic routes are:
-
Williamson Ether Synthesis: Benzylation of 4-bromo-2-hydroxybenzyl alcohol.
-
Aldehyde Reduction: Reduction of 2-(benzyloxy)-4-bromobenzaldehyde.
Each route generates a distinct impurity profile that must be addressed with a tailored purification strategy.
II. Troubleshooting and Purification Protocols
This section is structured in a question-and-answer format to directly address the most common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: My crude product is a persistent oil or a waxy solid that is difficult to handle. What is the likely cause and how can I solidify it?
A: Oiling out or failing to solidify is almost always due to the presence of impurities that depress the melting point and disrupt the crystal lattice. The most common culprits are residual solvents or unreacted starting materials.
-
Causality: The benzyl ether linkage and the free hydroxyl group can lead to a variety of intermolecular interactions. Impurities can interfere with the ordered packing required for crystallization.
-
Solution:
-
Thorough Solvent Removal: Ensure all reaction and work-up solvents (e.g., THF, DMF, ethyl acetate) are completely removed under high vacuum. Gentle heating (e.g., 40-50 °C) can aid this process, but be cautious of potential degradation.
-
Column Chromatography: The most reliable method to remove a broad spectrum of impurities is silica gel column chromatography. This will separate the target molecule from both more polar and less polar contaminants. (See Protocol 1 for a detailed procedure).
-
Recrystallization/Precipitation: If the product is still an oil after chromatography, attempting a recrystallization from a binary solvent system can induce crystallization.[1][2] A good starting point is dissolving the oil in a minimal amount of a good solvent (like dichloromethane or ethyl acetate) and slowly adding a poor solvent (like hexanes or heptane) until turbidity is observed.[3]
-
Q2: After purification by column chromatography, my yield is very low. What are the potential reasons?
A: Low recovery from silica gel chromatography can be attributed to several factors, from improper column packing to the inherent stability of the compound on silica.
-
Causality: this compound has a free hydroxyl group and a benzyl ether, both of which can interact with the acidic silica gel surface.[4] Prolonged contact time can lead to irreversible adsorption or degradation.
-
Troubleshooting Steps:
-
Optimize TLC First: Before committing to a large-scale column, perfect the separation on a TLC plate. The ideal solvent system should provide a retention factor (Rf) of ~0.25-0.35 for the product.[4]
-
Column Dimensions and Loading: Do not overload the column. A common rule of thumb is a silica gel-to-crude product weight ratio of 30:1 to 50:1 for challenging separations.[5]
-
Elution Speed: A faster flow rate (flash chromatography) minimizes the contact time of the compound with the silica gel, reducing the chances of degradation or streaking.
-
Acid Sensitivity: If you suspect degradation on the acidic silica, you can neutralize the silica gel by pre-treating it with a solvent system containing a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%). However, be mindful that this will alter the elution profile.
-
Q3: My purified material shows extra peaks in the 1H NMR spectrum. How can I identify the impurities?
A: Identifying impurities is key to refining your synthesis and purification strategy. The chemical shifts of the impurities provide clues to their structure.
-
Expert Analysis: Based on the likely synthetic routes, here are the common impurities and their expected 1H NMR signals:
| Impurity | Source | Key ¹H NMR Signals (Predicted, in CDCl₃) |
| 2-(Benzyloxy)-4-bromobenzaldehyde | Incomplete Reduction | A distinct singlet for the aldehyde proton (CHO) around δ 9.8-10.1 ppm . |
| Benzyl Alcohol | Hydrolysis of Benzyl Bromide | A singlet for the benzylic protons (CH₂) around δ 4.6-4.7 ppm and a broad singlet for the hydroxyl proton (OH).[6][7] |
| Benzyl Bromide | Unreacted Starting Material | A sharp singlet for the benzylic protons (CH₂Br) around δ 4.5 ppm . |
| 4-Bromo-2-hydroxybenzyl alcohol | Unreacted Starting Material | Absence of the benzyl ether signals (CH₂ and aromatic protons of the benzyl group). |
| Dibenzyl Ether | Side Reaction | A single sharp singlet for the two equivalent benzylic CH₂ groups around δ 4.5-4.6 ppm . |
-
Reference Data: Compare your spectrum with published data for common lab solvents and reagents to rule out contamination from your workup.[6][8]
Detailed Purification Protocols
This is the most robust method for purifying crude this compound, especially when dealing with a complex mixture of impurities.
1. Preparation of the Mobile Phase:
-
Based on TLC analysis, a gradient of ethyl acetate in hexanes is typically effective.
-
A good starting point for TLC is 20-30% ethyl acetate in hexanes.[9]
-
Prepare two solvent mixtures for gradient elution:
-
Solvent A: 10% Ethyl Acetate in Hexanes
-
Solvent B: 40% Ethyl Acetate in Hexanes
-
2. Column Packing (Slurry Method):
-
Choose a column with an appropriate diameter for your sample size.
-
Place a small cotton or glass wool plug at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (230-400 mesh) in Solvent A.
-
Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed evenly, ensuring no air bubbles are trapped.[4]
3. Sample Loading:
-
Dissolve your crude product in a minimal amount of dichloromethane or ethyl acetate.
-
In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder ("dry loading"). This technique generally results in better separation.
-
Carefully add the dry-loaded sample to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin eluting with Solvent A. Less polar impurities (e.g., dibenzyl ether, benzyl bromide) will elute first.
-
Gradually increase the polarity by slowly adding Solvent B to your elution reservoir.
-
Monitor the elution process by collecting fractions and analyzing them by TLC.
-
The desired product, this compound, will elute after the non-polar impurities.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for chromatographic purification.
Recrystallization is an effective technique if you have a solid crude product with a relatively low level of impurities.[10] A mixed-solvent system is often required for this compound.
1. Solvent Screening:
-
The ideal solvent system consists of a "good" solvent in which the compound is soluble at high temperatures and a "poor" (or "anti-") solvent in which it is insoluble even at high temperatures.[1]
-
Common pairs to test:
-
Ethyl Acetate / Hexanes
-
Acetone / Hexanes
-
Ethanol / Water[2]
-
Dichloromethane / Heptane
-
2. Recrystallization Procedure (Example: Ethyl Acetate/Hexanes):
-
Place the crude solid in an Erlenmeyer flask.
-
Add the minimum amount of hot ethyl acetate to completely dissolve the solid.
-
While the solution is still hot, slowly add hexanes dropwise until you observe persistent cloudiness.
-
Add a few more drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.
-
Allow the flask to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the crystals under vacuum.
Caption: Decision-making for purification method selection.
III. Purity Assessment
After purification, it is critical to assess the purity of this compound. A combination of techniques should be employed for a comprehensive evaluation.
| Technique | Purpose | Expected Results for Pure Compound |
| Thin-Layer Chromatography (TLC) | Quick purity check & monitoring | A single spot with a consistent Rf value. |
| ¹H NMR Spectroscopy | Structural confirmation & impurity identification | Clean spectrum with correct integrations and chemical shifts (see predicted values below). |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment | A single major peak, typically with purity >98% area. |
| Melting Point | Physical property confirmation | A sharp melting range (e.g., within 1-2 °C). The related 4-bromobenzyl alcohol melts at 75-77 °C. |
Predicted ¹H NMR Data (400 MHz, CDCl₃)
-
δ 7.2-7.4 (m, 5H): Aromatic protons of the benzyl group (C₆H₅).
-
δ 7.1-7.3 (m, 3H): Aromatic protons of the bromophenyl ring.
-
δ 5.1 (s, 2H): Benzylic protons of the ether linkage (O-CH₂-Ph).
-
δ 4.7 (s, 2H): Benzylic protons of the alcohol (Ar-CH₂-OH).
-
δ ~2.0 (br s, 1H): Hydroxyl proton (OH). This signal is often broad and its chemical shift is concentration-dependent.
IV. References
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supplementary Information. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University of Notre Dame, Department of Chemistry and Biochemistry. (n.d.). NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Reddit. (2019, December 18). Recrystallization with two solvents. r/Chempros. Retrieved from [Link]
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. epfl.ch [epfl.ch]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Chromatography [chem.rochester.edu]
- 10. mt.com [mt.com]
Technical Support Center: Managing Impurities in the Large-Scale Production of [2-(Benzyloxy)-4-bromophenyl]methanol
From the desk of the Senior Application Scientist
Welcome to the technical support center for [2-(Benzyloxy)-4-bromophenyl]methanol. This guide is designed for researchers, process chemists, and drug development professionals engaged in the large-scale synthesis of this key intermediate. Recognizing the critical impact of purity on downstream applications, we have structured this resource to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and manage impurities effectively. Our focus is on proactive control and reactive problem-solving, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for understanding the impurity profile of this compound.
Q1: What is the most common and scalable synthetic route for this compound, and where are the critical impurity introduction points?
The most prevalent industrial synthesis is a two-step process starting from 4-bromo-2-hydroxybenzaldehyde.
-
Step 1: Williamson Ether Synthesis (O-Benzylation): The phenolic hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is protected using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a mild base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile.[1][2]
-
Step 2: Aldehyde Reduction: The aldehyde functional group of the resulting 2-(benzyloxy)-4-bromobenzaldehyde is selectively reduced to a primary alcohol using a hydride reagent, typically sodium borohydride (NaBH₄), in an alcoholic solvent like methanol or ethanol.
Impurities are primarily introduced from incomplete reactions, side reactions of the reagents, or degradation of the product. The visualization below outlines these critical points.
Caption: Synthesis workflow and key impurity introduction points.
Q2: What are the most common process-related impurities, and what are their typical origins?
The most frequently encountered impurities are process-related, meaning they arise directly from the chemical transformations. Understanding their origin is the first step to controlling them.
| Impurity Name | Structure | Typical Origin |
| 2-(Benzyloxy)-4-bromobenzaldehyde | Aldehyde | Incomplete reduction in Step 2. |
| 4-Bromo-2-hydroxybenzaldehyde | Phenolic Aldehyde | Incomplete benzylation in Step 1. |
| Benzyl Alcohol | C₆H₅CH₂OH | Hydrolysis of benzyl bromide or a by-product of Oppenauer-type oxidation.[3][4] |
| Dibenzyl Ether | (C₆H₅CH₂)₂O | Self-condensation of benzyl bromide/alcohol under basic conditions.[4] |
| 2-(Benzyloxy)-4-bromobenzoic Acid | Carboxylic Acid | Oxidation of the product alcohol or the intermediate aldehyde. |
| 4-Bromo-2-hydroxybenzyl alcohol | Phenolic Alcohol | Debenzylation of the final product, often during acidic workup.[5] |
Q3: What analytical methods are best suited for monitoring reaction completion and final product purity?
A combination of chromatographic and spectroscopic methods is essential for robust process control.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative in-process checks. A typical mobile phase is 30-40% ethyl acetate in hexanes, which provides good separation between the starting material (aldehyde) and the more polar product (alcohol).
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis and impurity profiling.[6] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient and UV detection (typically at 220-254 nm) is highly effective. See the detailed protocol in Part 3.
-
Gas Chromatography (GC): Useful for detecting volatile impurities like residual solvents, benzyl alcohol, or dibenzyl ether.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Indispensable for structural confirmation of the final product and for identifying unknown impurities after isolation.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), it is a powerful tool for the rapid identification of unknown impurity masses, providing crucial clues to their structure.[7]
Part 2: Troubleshooting Guide
This guide addresses specific, practical issues that may arise during a production campaign.
Issue 1: My final product shows a significant peak for the starting aldehyde, 2-(benzyloxy)-4-bromobenzaldehyde, by HPLC analysis (>1.0%).
-
Primary Cause: This is almost always due to incomplete reduction.
-
Underlying Reasons & Causality:
-
Insufficient Reducing Agent: The stoichiometry of NaBH₄ may be too low. On a large scale, slow addition or localized high temperatures can lead to decomposition of the hydride before it reacts with the aldehyde.
-
Reagent Inactivity: Sodium borohydride is sensitive to moisture. Using aged reagent or reagent that has been improperly stored can lead to significantly lower activity.
-
Low Reaction Temperature: While the reaction is exothermic, running it at too low a temperature can slow the kinetics, leading to an incomplete reaction within the standard processing time.
-
-
Troubleshooting & Resolution Protocol:
-
Verify Reagent Quality: Before the reaction, perform a quality check on the NaBH₄ lot.
-
Optimize Stoichiometry: Increase the molar equivalents of NaBH₄ from a typical 1.1 eq. to 1.5 eq. On a large scale, it is common to require a larger excess to drive the reaction to completion.
-
Control Addition: Add the NaBH₄ portion-wise to the solution of the aldehyde in methanol/ethanol while maintaining the internal temperature between 10-20°C. This controls the exotherm without overly chilling the reaction.
-
Implement In-Process Checks (IPC): After the final portion of NaBH₄ is added and stirred for 1 hour, take an aliquot for TLC or HPLC analysis. The reaction should not be quenched until the starting aldehyde is <0.5% by HPLC area. If the reaction has stalled, a small additional charge of NaBH₄ can be added.
-
Issue 2: An unknown impurity is consistently appearing in my final product with a Relative Retention Time (RRT) of ~1.5 (relative to the main peak) in my reversed-phase HPLC method.
-
Primary Cause: An RRT > 1.0 indicates the impurity is less polar than your product. In this synthesis, the most likely candidate is dibenzyl ether .
-
Underlying Reasons & Causality: Dibenzyl ether is formed from the reaction of benzyl bromide with benzyl alkoxide (formed from benzyl alcohol) or by self-condensation, both of which are promoted by the basic conditions of the Williamson ether synthesis.[4] Its formation is favored if excess benzyl bromide is used or if the reaction temperature is too high.
-
Troubleshooting Workflow for Identification & Control:
Caption: Workflow for identifying and controlling a non-polar impurity.
-
Resolution Protocol:
-
Limit Benzyl Bromide: Reduce the stoichiometry of benzyl bromide in Step 1 from a potential 1.5 eq. to a more controlled 1.1-1.2 eq.
-
Temperature Control: Maintain the reaction temperature during benzylation below 60°C.
-
Purification Enhancement: Dibenzyl ether is non-polar and can often be removed during recrystallization. A mixed solvent system like Toluene/Heptane or Ethanol/Water is effective. The dibenzyl ether will preferentially remain in the more non-polar mother liquor.
-
Issue 3: My isolated product is off-white or yellowish and the purity is stagnant at 98.5%, with several small, unresolved impurities.
-
Primary Cause: This often points to degradation or the presence of multiple persistent, low-level impurities that co-crystallize with the product. The color often suggests the presence of oxidized species or residual phenolic compounds.
-
Underlying Reasons & Causality:
-
Oxidation: The product alcohol, and especially the intermediate aldehyde, can be susceptible to air oxidation, forming the corresponding carboxylic acid and other colored degradation products.
-
Incomplete Removal of Phenolics: Unreacted 4-bromo-2-hydroxybenzaldehyde from Step 1 can carry through and is difficult to remove from the final product. Phenolic compounds are notoriously prone to air oxidation, leading to color.
-
Ineffective Crystallization: The chosen solvent system may not be optimal for rejecting a broad spectrum of impurities.
-
-
Troubleshooting & Resolution Protocol:
-
Caustic Wash: Introduce a dilute (1-2%) aqueous sodium hydroxide wash after the reduction step and before crystallization. This will extract acidic impurities (like the carboxylic acid) and phenolic impurities (like unreacted starting material) into the aqueous layer. Immediately follow with a water wash to remove residual base.
-
Charcoal Treatment: During the recrystallization procedure, add a small amount (1-2% w/w) of activated carbon to the hot solution before filtration. This is highly effective at adsorbing colored impurities.
-
Optimize Recrystallization: See the detailed protocol in Part 3. Experiment with different solvent systems. Isopropanol is often an excellent choice for this class of compounds.
-
Part 3: Key Protocols and Data
Protocol 1: Standard HPLC Method for Purity Analysis
This method is designed to provide excellent separation of the main product from its key process-related impurities.
| Parameter | Specification |
| Instrumentation | HPLC with UV Detector |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water (0.1% TFA or Formic Acid) |
| Mobile Phase B | Acetonitrile (0.1% TFA or Formic Acid) |
| Gradient | 50% B to 95% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Sample Prep | 1 mg/mL in Acetonitrile/Water (1:1) |
Expected Elution Order: 4-Bromo-2-hydroxybenzyl alcohol -> 4-Bromo-2-hydroxybenzaldehyde -> This compound (Product) -> 2-(Benzyloxy)-4-bromobenzaldehyde -> Dibenzyl Ether.
Protocol 2: High-Purity Recrystallization
This protocol is optimized to reject both more polar and less polar impurities.
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol (approx. 3-4 mL per gram of crude material) at its boiling point (~80°C).
-
Charcoal Treatment (Optional): If the solution is colored, add 1-2% w/w activated carbon and hold at temperature for 15 minutes with gentle stirring.
-
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove any particulates or activated carbon.
-
Controlled Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical for forming well-defined crystals and excluding impurities.
-
Crystallization: Once crystal formation begins, continue to cool the mixture slowly. For maximum recovery, cool to 0-5°C and hold for at least 2 hours.
-
Isolation & Washing: Isolate the crystals by filtration. Wash the filter cake with a small amount of cold isopropanol to remove residual mother liquor.
-
Drying: Dry the purified product under vacuum at 40-50°C until a constant weight is achieved.
References
- Investigation into an Unexpected Impurity: A Practical Approach to Process Development for the Addition of Grignard Reagents to Aldehydes Using Continuous Flow Synthesis.
- Grignard Reaction. University of Minnesota.
- How do typical impurities arise in the Grignard reaction? Homework.Study.com.
- The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. Royal Society of Chemistry.
- The Grignard Reaction (Experiment). Chemistry LibreTexts.
- A Comparative Guide to Purity Analysis of 2-[2-(4-Bromophenyl)
- (r,s)-mevalonolactone-2-13c. Organic Syntheses Procedure.
- Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.
- Deprotection method for phenolic hydroxyl group.
- Benzyl (Bn) Protective Group.
- Analytical Methods. Royal Society of Chemistry.
- Benzyl Protection. Common Organic Chemistry.
Sources
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102557910A - Deprotection method for phenolic hydroxyl group - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Making sure you're not a bot! [opus4.kobv.de]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling Through Strategic Base Selection
Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical nuances of base selection to enhance reaction efficiency, yield, and reproducibility. As a self-validating system, the principles and protocols outlined herein are grounded in established mechanistic understanding and extensive field application.
The Pivotal Role of the Base: More Than a Simple Proton Scavenger
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for its versatility in forming C-C bonds.[1][2] The reaction proceeds through a catalytic cycle involving a palladium catalyst, with three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] The base is a critical player, primarily facilitating the transmetalation step, which is often rate-limiting.[2][5]
The primary function of the base is to activate the organoboron species (typically a boronic acid), making it more nucleophilic and poised to transfer its organic moiety to the palladium center.[2][5][6] This is generally believed to occur through the formation of a more reactive boronate species [RB(OH)₃]⁻.[6] The choice of base can therefore dramatically influence the reaction rate and overall yield.[2][4]
Visualizing the Mechanism: The Base in Action
The following diagram illustrates the catalytic cycle, highlighting the critical intervention of the base.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the base's role in activating the boronic acid for transmetalation.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during Suzuki-Miyaura coupling, with a focus on base-related problems.
FAQ 1: My reaction is sluggish or has a low yield. Could the base be the problem?
Answer: Absolutely. An inappropriate base is a frequent cause of poor reaction performance. Consider the following:
-
Basicity (pKa): The base must be strong enough to deprotonate the boronic acid to form the reactive boronate species. However, an overly strong base can lead to side reactions, such as decomposition of the starting materials or catalyst. For substrates with base-sensitive functional groups, a milder base is preferable.[5]
-
Solubility: The base must have some solubility in the reaction medium to be effective. In biphasic systems (e.g., toluene/water), the base is typically in the aqueous phase, and phase transfer can be important.
-
Counter-ion Effect: The nature of the cation (e.g., Na⁺, K⁺, Cs⁺) can influence the reaction. Cesium ions (Cs⁺) are large and highly soluble, which can enhance the reactivity of the associated anion, often leading to improved yields, especially in challenging couplings.[7]
Troubleshooting Steps:
-
Switch to a stronger base: If you are using a weak base like NaHCO₃, consider switching to K₂CO₃, Cs₂CO₃, or K₃PO₄.
-
Change the cation: If using Na₂CO₃, try K₂CO₃ or Cs₂CO₃. The increased solubility and "naked" nature of the carbonate anion with larger cations can accelerate the reaction.
-
Consider anhydrous conditions: If protodeboronation (hydrolysis of the boronic acid) is a suspected side reaction, switching to an anhydrous solvent system with a base like K₃PO₄ can be beneficial.[8]
FAQ 2: I am observing significant protodeboronation of my boronic acid. How can I mitigate this?
Answer: Protodeboronation is the undesired cleavage of the C-B bond, replacing it with a C-H bond. This is often exacerbated by the presence of water and a strong base.
Troubleshooting Steps:
-
Use a milder base: Bases like KF are known to be effective in activating boronic acids while minimizing protodeboronation, especially for substrates with base-labile groups.[5]
-
Employ anhydrous conditions: As mentioned, switching to a non-aqueous solvent system (e.g., dioxane, THF) with a base like K₃PO₄ can suppress this side reaction.[8]
-
Use a more stable boron reagent: Consider using boronate esters (e.g., pinacol esters) or trifluoroborate salts, which are generally more stable to hydrolysis than boronic acids.[1]
FAQ 3: My reaction is producing a significant amount of homocoupling product. What is the role of the base in this?
Answer: Homocoupling, the coupling of two boronic acid molecules, can occur as a side reaction. While often linked to the presence of oxygen or issues with the palladium catalyst, the base can play a role. An excessively strong base can sometimes promote this side reaction.
Troubleshooting Steps:
-
Optimize base stoichiometry: Using a large excess of a strong base may not be necessary and could be detrimental. Try reducing the equivalents of the base.
-
Screen different bases: A change from a hydroxide or phosphate base to a carbonate might reduce homocoupling.
-
Ensure rigorous degassing: The primary cause of homocoupling is often dissolved oxygen. Ensure your solvent and reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen).[1][8]
FAQ 4: How do I choose between inorganic and organic bases?
Answer: Inorganic bases are the most common choice for Suzuki-Miyaura couplings.[1][9] Organic bases, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), are generally less effective for activating boronic acids in this reaction. However, in specific cases, particularly in homogeneous reaction systems or with certain catalyst systems, organic bases have been successfully employed.[10][11] For most standard Suzuki couplings, inorganic bases provide better results.[9]
Comparative Guide to Common Bases in Suzuki-Miyaura Coupling
The selection of a base is highly dependent on the specific substrates, catalyst, and solvent system. The following table provides a comparative overview to guide your choice.
| Base | pKa of Conjugate Acid | Typical Substrates & Conditions | Advantages | Disadvantages |
| Na₂CO₃ | 10.3 | General purpose, often in aqueous/organic biphasic systems (e.g., Toluene/H₂O).[12] | Inexpensive, widely available, effective for many standard couplings. | Can be less effective for challenging or sterically hindered substrates. |
| K₂CO₃ | 10.3 | General purpose, often preferred over Na₂CO₃ due to better solubility.[8] | Higher solubility of potassium salts can lead to faster reaction rates. | May not be strong enough for very unreactive aryl chlorides. |
| Cs₂CO₃ | 10.3 | Sterically hindered substrates, difficult couplings. Often used in anhydrous polar aprotic solvents (e.g., dioxane, DMF).[7] | High solubility and the "naked" carbonate effect often provide superior results in tough cases. | More expensive than sodium or potassium carbonates. |
| K₃PO₄ | 12.3 | Aryl chlorides, electron-rich halides, and when anhydrous conditions are needed to prevent protodeboronation.[8][13] | Stronger base, effective for less reactive electrophiles. Can be used under anhydrous conditions. | Can be too strong for substrates with base-sensitive functional groups. |
| KF | 3.2 | Substrates with base-sensitive functional groups (e.g., esters). | Mild, minimizes side reactions like hydrolysis of esters.[5] | Often requires higher temperatures or longer reaction times due to its lower basicity. |
| t-BuOK | ~19 | Highly unreactive substrates, particularly sterically hindered aryl chlorides.[14] | Very strong base, can activate even very challenging substrates. | Can promote numerous side reactions; not suitable for base-sensitive substrates. |
Note: pKa values are approximate and can vary with solvent.
Decision Workflow for Base Selection
This diagram provides a logical pathway for selecting an appropriate base for your Suzuki-Miyaura coupling.
Caption: A decision-making workflow for initial base selection in Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 1: General Procedure for Base Screening in Suzuki-Miyaura Coupling
This protocol provides a framework for efficiently screening different bases to find the optimal conditions for your specific reaction.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Boronic acid or ester (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, KF; 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, 5 mL)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a series of identical reaction vials, add the aryl halide (1.0 mmol) and the boronic acid (1.2 mmol).
-
To each vial, add one of the selected bases (2.0 mmol).
-
Place a stir bar in each vial.
-
Seal the vials with septa and purge with an inert gas for 5-10 minutes.
-
In a separate flask, prepare a stock solution of the palladium catalyst in the degassed solvent.
-
Using a syringe, add the appropriate volume of the catalyst solution to each reaction vial.
-
Place the vials in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80-100 °C).
-
Stir the reactions for a set period (e.g., 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) by taking small aliquots from each vial.
-
Compare the conversion and yield for each base to determine the optimal choice.
Protocol 2: Optimized Coupling of a Sterically Hindered Aryl Chloride
This protocol is tailored for a challenging coupling, employing a stronger base under anhydrous conditions.
Materials:
-
Sterically hindered aryl chloride (e.g., 2-chloro-1,3-dimethylbenzene, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (e.g., phenylboronic acid, 1.5 mmol, 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground and dried
-
Anhydrous 1,4-dioxane (5 mL)
-
Schlenk flask and inert gas manifold
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl chloride (1.0 mmol), arylboronic acid (1.5 mmol), K₃PO₄ (2.0 mmol), and the palladium pre-catalyst (2 mol%).
-
Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction until completion (typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Couto, C. G., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]
- Myers, A. The Suzuki Reaction. Chem 115.
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. [Link]
- Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
-
ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling... [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
- Amatore, C., et al. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
-
Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]
-
ResearchGate. (2017). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]
-
ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction a. [Link]
-
National Institutes of Health. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. [Link]
-
ACS Publications. (2021). Advancing Base-Metal Catalysis: Development of a Screening Method for Nickel-Catalyzed Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heterocycles. [Link]
-
ResearchGate. (2025). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
-
ResearchGate. Screening of reaction conditions for Suzuki-Miyaura reaction a. [Link]
-
Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. [Link]
- A Review on Palladium C
-
National Institutes of Health. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. [Link]
-
Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]
-
National Institutes of Health. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
Navigating the Synthesis Maze: A Guide to Protecting 2-hydroxy-4-bromobenzyl Alcohol
Prepared by: Your Senior Application Scientist
Welcome to our technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 2-hydroxy-4-bromobenzyl alcohol and need to employ protecting group strategies. The inherent challenge of this molecule lies in the differential reactivity of its two hydroxyl groups—a nucleophilic primary alcohol and an acidic phenol. This document provides in-depth, field-tested advice on selecting and utilizing alternatives to the common benzyloxy (Bn) group, focusing on practical, troubleshooting-oriented solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the synthesis and recommend solutions based on established chemical principles.
Q1: I'm trying to selectively protect the primary alcohol, but I'm getting a mixture of mono- and di-protected products. How can I improve selectivity?
A1: This is a classic selectivity challenge. The phenolic hydroxyl is more acidic, making it more reactive towards bases, while the primary alcohol is a better nucleophile. To favor protection of the primary alcohol:
-
Sterically Hindered Protecting Groups: Employ bulky silyl ethers like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS).[1] The steric bulk of these groups will favor reaction with the less hindered primary alcohol over the more sterically encumbered ortho-substituted phenol.
-
Reaction Conditions are Key:
-
Use a non-nucleophilic base like imidazole or triethylamine (NEt3) in a non-polar aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[2]
-
Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and add the silylating agent (e.g., TBDMS-Cl) slowly to the solution of the alcohol. This allows the more nucleophilic primary alcohol to react preferentially.
-
Troubleshooting Tip: If you still observe significant protection of the phenol, it's possible your base is too strong, leading to deprotonation of the phenol and subsequent silylation. Consider using a milder base or carefully controlling the stoichiometry of your reagents.
Q2: I need to protect the phenolic hydroxyl group selectively. What are my best options?
A2: To selectively protect the more acidic phenolic hydroxyl, you can exploit its acidity.
-
Base-Mediated Protection: Use a base that will selectively deprotonate the phenol. A carefully controlled amount (1.0 equivalent) of a strong base like sodium hydride (NaH) in an aprotic solvent like THF will generate the phenoxide, which can then be reacted with a protecting group precursor (e.g., MOM-Cl).[3]
-
Methoxymethyl (MOM) Ether: The MOM group is an excellent choice for protecting phenols.[4] It is stable to a wide range of conditions but can be removed under acidic conditions.[3][5]
-
Caution: Methoxymethyl chloride (MOM-Cl) is a known carcinogen. Safer alternatives like dimethoxymethane with a Lewis acid catalyst can also be used for MOM protection.[2]
-
Troubleshooting Tip: If you see any protection of the primary alcohol, it indicates that your conditions are too harsh or your base is not selective enough. Ensure you are using only one equivalent of the base and that the reaction temperature is kept low.
Q3: My chosen protecting group is being cleaved during a subsequent reaction step. What should I do?
A3: This indicates a compatibility issue between your protecting group and the reaction conditions. The solution is to choose a more robust protecting group or modify your reaction conditions.
-
Review Stability: Consult a protecting group stability chart (see Table 1 below) to ensure your chosen group is compatible with the planned reaction conditions (e.g., pH, temperature, reagents).
-
Orthogonal Protecting Groups: This is a crucial strategy in multi-step synthesis.[4] It involves using protecting groups that can be removed under different conditions. For example, if you have a silyl ether (removed by fluoride) and a MOM ether (removed by acid), you can deprotect one without affecting the other.[4][6]
Comparative Analysis of Alternative Protecting Groups
The choice of a protecting group is critical and depends on the planned synthetic route. Below is a comparison of viable alternatives to the benzyl group for 2-hydroxy-4-bromobenzyl alcohol.
| Protecting Group | Abbreviation | Target Hydroxyl | Protection Conditions | Deprotection Conditions | Stability Profile |
| tert-Butyldimethylsilyl Ether | TBDMS/TBS | Primary Alcohol | TBDMS-Cl, Imidazole, DMF/DCM | TBAF, THF; or mild acid (e.g., AcOH) | Stable to base, mild acid, and many oxidizing/reducing agents.[2] |
| Triisopropylsilyl Ether | TIPS | Primary Alcohol | TIPS-Cl, Imidazole, DMF/DCM | TBAF, THF; or stronger acid than for TBDMS | More sterically hindered and more stable to acid than TBDMS.[2] |
| Methoxymethyl Ether | MOM | Phenol | MOM-Cl, NaH or DIPEA, THF/DCM | Mild acid (e.g., HCl in MeOH, PPTS)[1][3] | Stable to strong bases, nucleophiles, and hydrides.[7] |
| Tetrahydropyranyl Ether | THP | Primary Alcohol | Dihydropyran (DHP), p-TsOH (cat.), DCM | Mild acid (e.g., AcOH in THF/H2O, PPTS)[3][7] | Stable to strong bases, organometallics, and hydrides.[7][8] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the selective protection of 2-hydroxy-4-bromobenzyl alcohol.
Protocol 1: Selective Protection of the Primary Alcohol with TBDMS
Objective: To selectively protect the primary hydroxyl group as a TBDMS ether.
Materials:
-
2-hydroxy-4-bromobenzyl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-hydroxy-4-bromobenzyl alcohol (1.0 eq) in anhydrous DCM, add imidazole (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.1 eq) in anhydrous DCM dropwise over 15 minutes.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Selective Protection of the Phenolic Hydroxyl with MOM
Objective: To selectively protect the phenolic hydroxyl group as a MOM ether.
Materials:
-
2-hydroxy-4-bromobenzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methoxymethyl chloride (MOM-Cl)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a suspension of sodium hydride (1.0 eq, washed with hexanes to remove mineral oil) in anhydrous THF at 0 °C, add a solution of 2-hydroxy-4-bromobenzyl alcohol (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add MOM-Cl (1.05 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Strategy: Orthogonal Protection
The concept of using protecting groups that can be removed under different conditions is fundamental to complex organic synthesis. The diagram below illustrates an orthogonal protection strategy for 2-hydroxy-4-bromobenzyl alcohol.
Caption: Orthogonal protection and deprotection workflow.
This workflow demonstrates how the two hydroxyl groups can be independently unmasked, allowing for selective reactions at either position.
Deprotection Workflows
The removal of the protecting group is as critical as its installation. The following diagrams illustrate the deprotection pathways for the TBDMS and MOM groups.
Caption: Deprotection schemes for TBDMS and MOM ethers.
References
-
Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
-
University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
Reddit. (2021). Looking for advice on protecting phenol in presence of primaril alcohol. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage. [Link]
-
Organic Chemistry Portal. (n.d.). MOM Ethers. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]
-
SlideShare. (n.d.). Protection of OH group of alcohol. [Link]
-
ACS Publications. (1998). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. [Link]
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. MOM Ethers [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Reactivity of [2-(Benzyloxy)-4-bromophenyl]methanol in Modern Cross-Coupling and Metallation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of aromatic scaffolds is paramount for the construction of complex molecules, from pharmaceuticals to advanced materials. Brominated aromatics serve as versatile and readily available building blocks for these transformations. This guide provides an in-depth comparative analysis of the reactivity of [2-(Benzyloxy)-4-bromophenyl]methanol, a key intermediate in various synthetic endeavors, with other common brominated aromatics. We will explore its performance in cornerstone palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—as well as its propensity for Grignard reagent formation and directed ortho-metalation. This document is designed to equip you with the technical insights and practical protocols necessary to effectively utilize this and similar reagents in your research.
Understanding the Reactivity Landscape: Electronic and Steric Influences
The reactivity of a brominated aromatic compound is fundamentally governed by the electronic environment of the carbon-bromine (C-Br) bond and the steric hindrance around the reaction center. These factors dictate the ease of key mechanistic steps, such as the oxidative addition of a palladium(0) catalyst, which is often the rate-determining step in cross-coupling reactions.[1]
Electronic Effects:
-
Electron-donating groups (EDGs) , such as alkoxy (e.g., benzyloxy, methoxy) and alkyl groups, increase the electron density on the aromatic ring. This strengthening of the C-Br bond can slow down the rate of oxidative addition.
-
Electron-withdrawing groups (EWGs) , in contrast, decrease the electron density at the C-Br bond, making it more susceptible to cleavage and thus generally accelerating oxidative addition.
Steric Effects:
-
Ortho-substituents can significantly hinder the approach of the bulky palladium catalyst to the C-Br bond, thereby reducing the reaction rate. The size and conformation of the ortho-group are critical determinants of this steric impediment.
The subject of our focus, this compound, presents a unique combination of these factors:
-
An electron-donating benzyloxy group at the ortho-position.
-
A hydroxymethyl group at the para-position, which is generally considered electronically neutral to weakly electron-donating.
-
The potential for both steric hindrance and chelation from the ortho-benzyloxy group.
We will compare its reactivity profile to three other commercially available brominated aromatics, each with distinct electronic and steric characteristics:
-
4-Bromoanisole: Features an electron-donating methoxy group para to the bromine.
-
4-Bromotoluene: Contains a weakly electron-donating methyl group para to the bromine.
-
1-Bromo-4-(methoxymethyl)benzene: Possesses a methoxymethyl group, which is electronically similar to the hydroxymethyl group of our target molecule but lacks the acidic proton.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of carbon-carbon bonds.[2] The general reactivity trend for brominated aromatics in Suzuki coupling is influenced by both electronic and steric factors.
Analysis of this compound:
The ortho-benzyloxy group in this compound is expected to exert a significant influence. While its electron-donating nature could slightly deactivate the C-Br bond towards oxidative addition, the primary concern is steric hindrance. The bulky benzyloxy group can impede the approach of the palladium catalyst. However, the oxygen atom of the benzyloxy group could also potentially coordinate to the palladium center, which might facilitate the oxidative addition step in some cases. The para-hydroxymethyl group is not expected to have a strong electronic effect on the reaction.
Comparison with Other Brominated Aromatics:
| Substrate | Key Features | Expected Suzuki Coupling Reactivity | Rationale |
| This compound | ortho-EDG (bulky), para-CH₂OH | Moderate to Good | Steric hindrance from the ortho-benzyloxy group may be counteracted by potential chelation effects. |
| 4-Bromoanisole | para-EDG | Good to Excellent | The electron-donating methoxy group slightly deactivates the ring, but the absence of steric hindrance allows for efficient coupling.[3] |
| 4-Bromotoluene | para-EDG (weak) | Good to Excellent | Similar to 4-bromoanisole, with minimal steric hindrance and weak electronic deactivation.[3] |
| 1-Bromo-4-(methoxymethyl)benzene | para-CH₂OCH₃ | Good to Excellent | Electronically similar to 4-bromotoluene with minimal steric hindrance. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[4] Similar to the Suzuki coupling, this reaction is sensitive to steric and electronic effects.
Analysis of this compound:
The steric bulk of the ortho-benzyloxy group is a significant consideration in the Buchwald-Hartwig amination. It can hinder the approach of both the palladium catalyst and the amine coupling partner. However, the use of modern, sterically demanding phosphine ligands can often overcome this challenge.[5] The electron-donating nature of the benzyloxy group can also slightly slow the rate of oxidative addition. The hydroxymethyl group's acidic proton could potentially interfere with the strong bases typically used in this reaction, necessitating its protection or the use of excess base.
Comparison with Other Brominated Aromatics:
| Substrate | Key Features | Expected Buchwald-Hartwig Reactivity | Rationale |
| This compound | ortho-EDG (bulky), para-CH₂OH | Moderate | Significant steric hindrance from the ortho-substituent and potential for side reactions involving the acidic proton of the hydroxymethyl group. |
| 4-Bromoanisole | para-EDG | Good | Electronically similar to the target molecule but lacks the steric hindrance, making it a more facile substrate. |
| 4-Bromotoluene | para-EDG (weak) | Good to Excellent | Minimal steric hindrance and only weak electronic deactivation. |
| 1-Bromo-4-(methoxymethyl)benzene | para-CH₂OCH₃ | Good to Excellent | Lacks the acidic proton of the target molecule and the steric bulk at the ortho-position. |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.[6] This reaction is generally less sensitive to steric hindrance than the Suzuki and Buchwald-Hartwig reactions.
Analysis of this compound:
The Sonogashira coupling is expected to be a more forgiving reaction for this compound. While the ortho-benzyloxy group still presents some steric bulk, the linear nature of the alkyne coupling partner minimizes steric clashes in the transition state. The electronic deactivation from the benzyloxy group is a minor consideration.
Comparison with Other Brominated Aromatics:
| Substrate | Key Features | Expected Sonogashira Coupling Reactivity | Rationale |
| This compound | ortho-EDG (bulky), para-CH₂OH | Good | The reaction is less sensitive to steric hindrance, making the ortho-substituent less of an impediment. |
| 4-Bromoanisole | para-EDG | Excellent | Minimal steric and electronic hindrance to the reaction.[7] |
| 4-Bromotoluene | para-EDG (weak) | Excellent | An ideal substrate with minimal steric and electronic barriers. |
| 1-Bromo-4-(methoxymethyl)benzene | para-CH₂OCH₃ | Excellent | Expected to be highly reactive due to the absence of significant steric or electronic deactivating features. |
Experimental Protocol: Generalized Sonogashira Coupling
Caption: Generalized workflow for a Sonogashira cross-coupling reaction.
Grignard Reagent Formation and Directed ortho-Metalation
Beyond palladium-catalyzed reactions, the reactivity of this compound in metallation reactions is also of significant interest.
Grignard Reagent Formation
The formation of a Grignard reagent involves the insertion of magnesium into the C-Br bond.[8] This reaction is notoriously sensitive to the presence of acidic protons and certain functional groups.
Analysis of this compound:
The primary challenge in forming the Grignard reagent of this compound is the presence of the acidic hydroxyl proton of the hydroxymethyl group. This proton would be readily deprotonated by the highly basic Grignard reagent, leading to the consumption of the desired product and the formation of byproducts. Therefore, protection of the alcohol, for instance as a silyl ether, is a prerequisite for successful Grignard formation. The benzyloxy group is generally stable under these conditions.
Comparison with Other Brominated Aromatics:
| Substrate | Key Features | Feasibility of Grignard Formation | Rationale |
| This compound | ortho-EDG, para-CH₂OH | Not feasible without protection | The acidic proton of the alcohol is incompatible with the Grignard reagent. |
| 4-Bromoanisole | para-EDG | Feasible | The methoxy group is stable under Grignard formation conditions. |
| 4-Bromotoluene | para-EDG (weak) | Feasible | The methyl group is inert to Grignard reagent formation. |
| 1-Bromo-4-(methoxymethyl)benzene | para-CH₂OCH₃ | Feasible | The methoxymethyl ether is stable under these conditions. |
Directed ortho-Metalation (DoM)
Directed ortho-metalation utilizes a directing group to guide the deprotonation of an aromatic ring at the position ortho to it using a strong base, typically an organolithium reagent.[9]
Analysis of this compound:
The benzyloxy group in this compound can act as a directed metalation group (DMG), directing lithiation to the C3 position. However, a significant competing reaction is lithium-halogen exchange at the C-Br bond, which is often faster than deprotonation. The hydroxymethyl group, after deprotonation by the organolithium base, would form a lithium alkoxide, which can also act as a DMG, potentially directing lithiation to the C5 position. The outcome of this reaction would be highly dependent on the specific organolithium reagent used, the temperature, and the reaction time.
Comparison with Other Brominated Aromatics:
| Substrate | Key Features | Likelihood of Selective DoM | Rationale |
| This compound | ortho-DMG, para-alkoxide (after deprotonation) | Complex, potential for competing reactions | Lithium-halogen exchange at the C-Br bond is a likely and often faster competing reaction. The presence of two potential DMGs can lead to a mixture of products. |
| 4-Bromoanisole | para-DMG | Low | The bromine is para to the directing methoxy group, so ortho-lithiation would occur at the positions adjacent to the methoxy group, not the bromine. |
| 4-Bromotoluene | Weak para-DMG | Very Low | The methyl group is a very weak DMG. |
| 1-Bromo-4-(methoxymethyl)benzene | Weak para-DMG | Very Low | The methoxymethyl group is a weak DMG. |
Conclusion
This compound is a valuable and versatile building block for organic synthesis. Its reactivity is a nuanced interplay of steric and electronic factors, as well as the presence of a potentially reactive hydroxymethyl group. For palladium-catalyzed cross-coupling reactions, the Sonogashira coupling is likely to be the most robust, while the Suzuki-Miyaura and Buchwald-Hartwig reactions may require careful optimization of ligands and reaction conditions to overcome the steric hindrance of the ortho-benzyloxy group. For metallation reactions, protection of the alcohol is essential for successful Grignard formation, and the outcome of directed ortho-metalation is likely to be complex due to competing lithium-halogen exchange.
This guide provides a framework for understanding and predicting the reactivity of this compound in comparison to other common brominated aromatics. The provided protocols offer a starting point for experimental design, and the mechanistic insights should aid in troubleshooting and optimization. As with all chemical transformations, empirical validation is key to success.
References
-
Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]
-
Comparative kinetic study of the Suzuki reaction involving 4-bromo... - ResearchGate. [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021-02-23). [Link]
-
Molander, G. A.; Wolfe, J. P.; Buchwald, S. L. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. J. Org. Chem.2007 , 72, 20, 7819–7822. [Link]
-
The Suzuki Reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Buchwald, S. L.; Hartwig, J. F. Buchwald–Hartwig amination. Wikipedia. [Link]
-
Rossi, R.; Bellina, F.; Lessi, M. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules2014 , 19, 15439-15483. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chinchilla, R.; Nájera, C. Recent Advances in Sonogashira Reactions. Chem. Soc. Rev.2011 , 40, 5084-5121. [Link]
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Sonogashira coupling. Wikipedia. [Link]
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Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41, 11, 1534–1544. [Link]
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Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]
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Mirica, L. M. et al. Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. J. Am. Chem. Soc.2022 , 144, 20, 8971–8977. [Link]
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Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
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Product yields in Suzuki–Miyaura reaction of 4-bromoanisole with... - ResearchGate. [Link]
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Royal Society of Chemistry. Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. [Link]
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Guijarro, D.; Rieke, R. D. α-Lithiobenzyloxy as a Directed Metalation Group in ortho-Lithiation Reactions. Org. Lett.2000 , 2, 21, 3345–3348. [Link]
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UCF CHM2210 Exam4.9 Review - Skill9 - Retrosynthesis of Grignard Reactions - YouTube. (2025-11-08). [Link]
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A Comparative Guide to the Definitive Structural Validation of [2-(Benzyloxy)-4-bromophenyl]methanol
This guide provides an in-depth technical comparison of methodologies for the structural validation of the organic compound [2-(Benzyloxy)-4-bromophenyl]methanol. While various spectroscopic techniques can propose a structure, single-crystal X-ray crystallography remains the unequivocal gold standard for providing definitive, three-dimensional atomic-level proof. We will explore the causality behind the experimental choices in X-ray crystallography and objectively compare its performance against alternative, complementary techniques, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Unambiguous Structure
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
X-ray crystallography is the most powerful technique for determining the three-dimensional structure of a molecule.[1] It provides a direct image of the electron density within a crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and absolute stereochemistry.[2] This level of detail is unsurpassed and is crucial for understanding molecular packing, intermolecular interactions, and the solid-state conformation of a compound.[3]
The journey from a synthesized powder to a refined crystal structure is a multi-step process, where each stage is critical for success.
Experimental Workflow for X-ray Crystallography
The overall process is a linear progression from material synthesis to the final validated structure. Each step builds upon the successful completion of the previous one, emphasizing the need for high-purity materials and meticulous technique.
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comparative study of different palladium catalysts for Suzuki coupling of [2-(Benzyloxy)-4-bromophenyl]methanol
An In-Depth Comparative Guide to Palladium Catalysts for the Suzuki Coupling of [2-(Benzyloxy)-4-bromophenyl]methanol
For researchers engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. The choice of the palladium catalyst is paramount to the success of this transformation, particularly when dealing with sterically hindered and electronically rich substrates such as this compound. This guide provides a comprehensive comparison of various palladium catalyst systems, offering insights into their performance and rationale for their selection, supported by experimental data from the literature.
The Challenge: Coupling of a Sterically Hindered and Functionalized Substrate
The substrate, this compound, presents a unique set of challenges for the Suzuki coupling. The presence of a bulky benzyloxy group at the ortho position to the bromine atom creates significant steric hindrance around the reaction center. This can impede the crucial oxidative addition step in the catalytic cycle. Furthermore, the hydroxymethyl group, while not directly adjacent to the reaction site, is a polar functional group that could potentially interact with and deactivate the catalyst. Therefore, an ideal catalyst must be both highly active to overcome the steric barrier and tolerant of the functional groups present.
Catalyst Selection: A Tale of Two Ligand Classes
The evolution of palladium catalysts for Suzuki coupling has been largely driven by ligand design. For challenging substrates, two classes of ligands have emerged as particularly effective: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
1. Bulky, Electron-Rich Phosphine Ligands (Buchwald and Fu-type Ligands):
Pioneered by Stephen Buchwald and Gregory Fu, these ligands are characterized by their large steric bulk and strong electron-donating properties.[1][2] The steric bulk promotes the formation of monoligated palladium(0) species (L-Pd(0)), which are highly reactive in the oxidative addition of aryl halides.[1] The electron-rich nature of the ligand enhances the rate of both oxidative addition and the final reductive elimination step.[1] For sterically hindered aryl bromides, ligands such as SPhos and XPhos have become the gold standard.[1][2]
2. N-Heterocyclic Carbene (NHC) Ligands:
NHCs are another class of highly effective ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, even more so than many phosphine ligands, which helps to stabilize the palladium center and promote catalytic activity.[3] The "flexible steric bulk" of some NHC ligands can also be advantageous in accommodating sterically demanding substrates.[3] Robust acenaphthoimidazolylidene palladium complexes have demonstrated high efficiency in the coupling of sterically hindered substrates, often with low catalyst loadings.[3]
Comparative Performance of Palladium Catalysts
| Catalyst System (Precatalyst/Ligand) | Aryl Bromide Substrate | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2-Bromo-1,3-dimethylbenzene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | [1][2] |
| Pd₂(dba)₃ / XPhos | 2-Bromo-6-methylanisole | 4-Tolylboronic acid | K₃PO₄ | Dioxane | 100 | 1 | >95 | [1] |
| Pd(OAc)₂ / DavePhos | 2-Bromotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | [1] |
| Acenaphthoimidazolylidene Pd Complex | 2,6-Dimethylbromobenzene | Phenylboronic acid | t-BuOK | Dioxane | 80 | 12 | >99 | [3] |
| Pd(PPh₃)₄ | 2-Bromotoluene | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 24 | Moderate | [4] |
Analysis of the Data:
The data clearly indicates that catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos, as well as specialized NHC ligands, are significantly more effective for sterically hindered substrates than traditional catalysts like Pd(PPh₃)₄.[1][2][3][4] They generally allow for lower reaction temperatures, shorter reaction times, and achieve higher yields.[1][2][3]
Mechanistic Considerations: The Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The choice of ligand significantly influences the efficiency of each step.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (Ar-Br) to form a Pd(II) intermediate. Bulky, electron-rich ligands facilitate this often rate-limiting step, especially for hindered substrates.[1]
-
Transmetalation: The aryl group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center, displacing the bromide. This step is base-mediated.[5][6]
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium, forming the desired biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.[1]
Experimental Protocols
The following is a general, adaptable protocol for the Suzuki coupling of this compound. It is crucial to screen different catalysts, bases, and solvents to find the optimal conditions for this specific substrate.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium precatalyst (e.g., Pd(OAc)₂, XPhos Pd G2)
-
Ligand (if not using a precatalyst, e.g., SPhos)
-
Base (e.g., K₃PO₄, t-BuOK)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Add the palladium precatalyst (0.5-2.0 mol%) and, if necessary, the ligand (1:1 or 2:1 ligand-to-palladium ratio).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Conclusion and Recommendations
For the Suzuki coupling of the sterically hindered and functionalized substrate this compound, modern palladium catalysts featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbene ligands are highly recommended over traditional catalysts.
-
Initial Screening: A good starting point would be to screen catalyst systems based on SPhos and XPhos ligands, as they have a proven track record with a wide range of sterically hindered substrates.[1][2] An NHC-based catalyst , such as an acenaphthoimidazolylidene palladium complex, should also be evaluated for its potential high activity at low catalyst loadings.[3]
-
Optimization: Key parameters to optimize include the choice of base (K₃PO₄ is often a good starting point, but stronger bases like t-BuOK may be necessary), solvent (toluene and dioxane are common choices), and reaction temperature.
By systematically evaluating these high-performance catalyst systems, researchers can develop a robust and efficient protocol for the synthesis of biaryl compounds derived from this compound, paving the way for the development of novel pharmaceuticals and other advanced materials.
References
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Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]
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Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Wolfe, J. P., & Buchwald, S. L. (1999). A Highly Active Catalyst for Suzuki Coupling Reactions. Angewandte Chemie International Edition, 38(16), 2413–2416. [Link]
-
Singh, R., Kumar, A., & Singh, V. K. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(34), 6216–6221. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Feuerstein, M., Doucet, H., & Santelli, M. (2001). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamine. Tetrahedron Letters, 42(38), 6667-6670. [Link]
-
Shields, J. D., & Doyle, A. G. (2021). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Journal of the American Chemical Society, 143(3), 1438–1447. [Link]
-
Scientific Diagram. (2023). Mechanism for Palladium catalyzed Suzuki cross-coupling reaction. ResearchGate. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566–1578. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Leadbeater, N. E., & Marco, M. (2002). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. Organic Letters, 4(17), 2973–2976. [Link]
-
Cesa, E. D., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Heravi, M. M., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 13(47), 11486–11494. [Link]
-
Leadbeater, N. E., & Resouly, S. M. (2007). Transition-Metal-Free Suzuki-Type Coupling Reactions: Scope and Limitations of the Methodology. The Journal of Organic Chemistry, 72(17), 6531–6535. [Link]
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Zhang, J., et al. (2018). NHC Pd(II) and Ag(I) Complexes: Synthesis, Structure, and Catalytic Activity in Three Types of C–C Coupling Reactions. ACS Omega, 3(4), 4293–4302. [Link]
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
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El-ajaily, M. M., et al. (2025). Suzuki—Miyaura Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid under Aerobic Conditions Catalyzed by Palladium Complexes with Thiosemicarbazone Ligands. ResearchGate. [Link]
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Gómez-Mudarra, F. A., et al. (2024). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends. ResearchGate. [Link]
-
Wang, D., et al. (2019). Improved Palladium Catalysis in Suzuki‐Type Coupling of Benzotriazinones for o‐Aryl/Alkenyl Benzamides. Chemistry – An Asian Journal, 14(21), 3863-3867. [Link]
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A Comparative Guide to Purity Assessment of [2-(Benzyloxy)-4-bromophenyl]methanol via High-Performance Liquid Chromatography
For researchers and professionals in drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound [2-(Benzyloxy)-4-bromophenyl]methanol serves as a crucial building block in the synthesis of various complex molecules. Its purity profile directly influences the impurity profile of the final API. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the robust purity assessment of this specific intermediate, grounded in established scientific principles and regulatory expectations.
Part 1: Foundational Understanding: The Analyte and Its Synthetic Landscape
Before developing an analytical method, it is imperative to understand the target molecule and the potential impurities that may arise from its synthesis.[1] This proactive approach, based on a scientific appraisal of the chemical reactions involved, is a core tenet of impurity control strategies outlined by the International Council for Harmonisation (ICH).[1][2]
This compound is a substituted aromatic alcohol. A plausible and common synthetic route involves the reduction of a corresponding aldehyde, 2-(Benzyloxy)-4-bromobenzaldehyde. This aldehyde itself is often prepared via the benzylation of 4-bromo-2-hydroxybenzaldehyde. An alternative pathway could be the Grignard reaction, involving the addition of a formylating agent to a Grignard reagent derived from 1-bromo-2-(benzyloxy)-4-bromobenzene.
Each synthetic pathway presents a unique constellation of potential impurities. For the purpose of this guide, we will consider the reduction pathway, which is common for producing such alcohols. The primary impurities of concern would be:
-
Starting Material: Unreacted 2-(Benzyloxy)-4-bromobenzaldehyde.
-
Over-oxidation Product: The same aldehyde, which can also form via degradation of the final alcohol product.[3]
-
Process-Related Impurities: Reagents or by-products from prior steps, such as benzyl bromide or 4-bromo-2-hydroxybenzaldehyde.
-
Degradation Products: Compounds formed during storage or handling, with oxidation to the aldehyde being the most likely.[4]
Caption: Plausible synthetic route and key potential process-related impurities.
Part 2: Comparative HPLC Method Development
Reverse-phase HPLC (RP-HPLC) is the technique of choice for analyzing moderately polar to nonpolar compounds like this compound, separating analytes based on their hydrophobicity.[5] Our objective is to find a method that provides optimal resolution between the main peak and all potential impurities with good peak symmetry.
Comparison 1: Stationary Phase Selection
The column is the heart of the separation. The choice of stationary phase dictates the primary interaction mechanism with the analyte. We will compare two common, yet distinct, reverse-phase columns.
-
Agilent ZORBAX Eclipse Plus C18: A workhorse column with a high-purity silica backbone and exhaustive end-capping. It separates primarily based on hydrophobic interactions. This is an excellent starting point for most small molecules.[6]
-
Phenomenex Luna Phenyl-Hexyl: This phase offers an alternative selectivity. In addition to hydrophobic interactions, the phenyl rings provide π-π interactions, which can be highly effective for separating aromatic and unsaturated compounds.
The rationale for comparing these two is that while the C18 provides a universal hydrophobic retention mechanism, the Phenyl-Hexyl phase can offer enhanced selectivity for resolving aromatic impurities that differ subtly in their electronic structure from the main analyte.
Comparison 2: Mobile Phase Optimization
The mobile phase composition fine-tunes the separation. We will evaluate the impact of the organic modifier.
-
Acetonitrile (ACN): Generally provides lower viscosity (and thus lower backpressure) and better UV transparency at low wavelengths.
-
Methanol (MeOH): Can offer different selectivity compared to ACN, sometimes improving resolution between critical pairs.
An acidic modifier is typically required to suppress the ionization of residual silanols on the column, thereby improving peak shape. 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid are common choices. For this analysis, we will use 0.1% Formic Acid as it is more MS-compatible, a useful feature for impurity identification.
Experimental Data Summary
The following table summarizes hypothetical but realistic chromatographic results from our methods comparison. The goal was to achieve a minimum resolution (Rs) of 1.5 between the main peak and its closest eluting impurity.
| Parameter | Method 1: C18 Column / ACN Gradient | Method 2: Phenyl-Hexyl / ACN Gradient | Method 3: Phenyl-Hexyl / MeOH Gradient |
| Analyte (Product) RT | 8.52 min | 9.25 min | 10.88 min |
| Impurity A (Aldehyde) RT | 8.91 min | 10.05 min | 11.95 min |
| Impurity C (Phenol) RT | 6.24 min | 6.55 min | 7.31 min |
| Resolution (Rs) [Product/Imp A] | 1.45 | 2.10 | 1.98 |
| Tailing Factor (Product Peak) | 1.15 | 1.08 | 1.25 |
| Analysis | Sub-optimal resolution for the critical pair (Product and its corresponding aldehyde, Impurity A). The hydrophobic interaction alone is insufficient to fully separate these structurally similar compounds. | Optimal. The Phenyl-Hexyl column provides superior selectivity through π-π interactions, significantly improving the resolution of the critical pair. Peak shape is excellent. | Good resolution, but the higher viscosity of methanol leads to broader peaks and a longer run time without a significant selectivity advantage over ACN on this column. |
Part 3: Optimized & Validated Protocol for Purity Determination
Based on the comparative data, the following protocol is recommended. This method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.[7][8] Validation would include demonstrating specificity, linearity, precision, accuracy, and robustness.[9]
Experimental Workflow
Caption: Standard workflow for HPLC purity analysis from sample to report.
Step-by-Step Methodology
-
Instrumentation & Consumables:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: Phenomenex Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm).
-
Chemicals: HPLC-grade Acetonitrile, HPLC-grade Water, Formic Acid (>99%).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Rationale: A binary gradient system is chosen to provide a wide elution window, ensuring both early and late-eluting impurities are effectively separated and detected.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak efficiency.
-
Detection Wavelength: 220 nm.
-
Rationale: This wavelength provides good sensitivity for the aromatic rings present in the main analyte and expected impurities. A DAD allows for peak purity analysis by comparing spectra across the peak.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 90 18.0 90 18.1 40 | 22.0 | 40 |
-
-
Sample and Standard Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sensitivity Check (0.05% Solution): Prepare a standard at the ICH identification threshold (e.g., 0.05%) to confirm the method's limit of quantitation (LOQ) is adequate.[10]
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram, disregarding peaks from the blank and those below the validated LOQ.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Calculate the percentage of each individual impurity similarly.
-
Part 4: Bridging Analysis with Regulatory Compliance
A validated HPLC method provides the data, but the interpretation and subsequent actions are dictated by regulatory guidelines. According to ICH Q3A (R2) for new drug substances, specific thresholds trigger reporting, identification, and qualification of impurities.[2][11]
-
Reporting Threshold: Generally ≥0.05%. Any impurity at or above this level must be reported in regulatory submissions.[10]
-
Identification Threshold: Typically ≥0.10% for a maximum daily dose ≤2 g/day . An impurity exceeding this level must be structurally identified (e.g., using LC-MS or NMR).[12]
-
Qualification Threshold: Typically ≥0.15%. This is the level above which an impurity's biological safety must be established.[2]
Using the validated HPLC method, the chromatogram of each new batch of this compound must be evaluated. The area percent of each impurity is determined and compared against these thresholds to ensure the quality and safety of the material before it proceeds to the next stage of API synthesis.
References
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
ICH. (2006). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]
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IKEV. (n.d.). ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. Retrieved from [Link]
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International Journal of Pharmaceutical Investigation. (2023). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
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European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Analysis of Seven Aromatic Compounds on Reversed-Phase Aromatic Stationary Phases. Relative Selectivity. Retrieved from [Link]
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National Institutes of Health (NIH). (2020). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
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Hungarian Journal of Industrial Chemistry. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved from [Link]
-
Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]
-
INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Retrieved from [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]
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Homework.Study.com. (n.d.). How do typical impurities arise in the Grignard reaction?. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Benzyl alcohol on Newcrom R1 HPLC column. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]
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Organic Chemistry Tutor. (2023). The Grignard Reaction | Synthesis of Alcohols. Retrieved from [Link]
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PubMed. (1987). Determination of Benzyl Alcohol and Its Metabolite in Plasma by Reversed-Phase High-Performance Liquid Chromatography. Retrieved from [Link]
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ARL Bio Pharma. (n.d.). Benzyl Alcohol - Analytical Method Validation. Retrieved from [Link]
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ResearchGate. (2025). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations | Request PDF. Retrieved from [Link]
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A Researcher's Guide to Comparative Kinetic Analysis: The Case of [2-(Benzyloxy)-4-bromophenyl]methanol Oxidation
Introduction: The Significance of [2-(Benzyloxy)-4-bromophenyl]methanol in Synthesis
This compound is a functionalized aromatic alcohol. The benzyloxy group serves as a common protecting group for phenols, while the bromo-substituent offers a handle for further cross-coupling reactions. The primary alcohol moiety is a key functional group that can be oxidized to an aldehyde, a crucial intermediate for forming more complex molecules. The electronic effects of the benzyloxy (electron-donating through resonance) and bromo (electron-withdrawing through induction, weakly deactivating) groups are expected to influence the reactivity of the benzylic C-H bond, making kinetic analysis essential for predicting reaction outcomes and optimizing conditions.
Comparative Kinetic Studies: A Proposed Experimental Framework
A powerful approach to understanding the reactivity of this compound is to compare its oxidation kinetics under different catalytic systems. This allows for the selection of the most efficient and selective method for its transformation. We will consider two common classes of oxidants for benzyl alcohols: a chromium-based reagent and a modern catalytic system employing a metal-organic framework (MOF).
Experimental Design Overview
The core of this comparative study is to determine the reaction rate, order, and activation parameters for the oxidation of this compound under different conditions. The general reaction is the oxidation of the benzyl alcohol to the corresponding benzaldehyde.
dot
Caption: General reaction scheme for the oxidation of this compound.
Method A: Oxidation with Acidified Dichromate
Chromium (VI) reagents, such as potassium dichromate in an acidic medium, are classical oxidants for benzyl alcohols. The kinetics of such reactions have been extensively studied for various substituted benzyl alcohols.[1]
Proposed Mechanism
The oxidation likely proceeds through the formation of a chromate ester, followed by a rate-determining hydride transfer. The rate of this reaction is typically dependent on the concentrations of the substrate, the oxidant, and the acid catalyst.[1][2]
dot
Caption: Proposed mechanism for dichromate oxidation of a benzyl alcohol.
Experimental Protocol: Kinetic Run
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in a suitable solvent mixture, such as aqueous acetic acid.
-
Prepare a stock solution of potassium dichromate (K₂Cr₂O₇) in the same solvent system.
-
Prepare a stock solution of a strong acid, such as sulfuric acid (H₂SO₄), in the same solvent system.
-
-
Reaction Initiation:
-
Thermostat the stock solutions to the desired reaction temperature (e.g., 308 K).[1]
-
In a reaction vessel, mix the substrate and acid solutions.
-
Initiate the reaction by adding the oxidant solution and start the timer.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction immediately (e.g., by adding a large volume of ice-cold water).
-
Determine the concentration of the remaining oxidant or the formed product. A common method is to monitor the disappearance of the Cr(VI) species spectrophotometrically.
-
-
Data Analysis:
-
Plot the logarithm of the oxidant concentration versus time to determine the pseudo-first-order rate constant (k') under conditions where the substrate is in large excess.
-
Repeat the experiment with varying initial concentrations of the substrate and acid to determine the order of the reaction with respect to each component.
-
Method B: Catalytic Oxidation with a Metal-Organic Framework (MOF)
Modern synthetic chemistry often favors catalytic methods due to their milder reaction conditions and potential for higher selectivity. Metal-organic frameworks (MOFs) have emerged as promising catalysts for a variety of organic transformations, including the oxidation of benzyl alcohols.[3][4]
Proposed Catalytic Cycle
A plausible mechanism involves the activation of an oxidant (e.g., tert-butyl hydroperoxide, TBHP) by the metal nodes of the MOF.[3] The activated oxidant then abstracts a hydrogen atom from the benzylic position, leading to the formation of the aldehyde.
dot
Caption: Generalized catalytic cycle for MOF-mediated alcohol oxidation.
Experimental Protocol: Kinetic Run
-
Catalyst Preparation and Characterization:
-
Synthesize or procure the desired MOF catalyst (e.g., a copper-based MOF like MFM-170).[3]
-
Characterize the MOF using standard techniques (e.g., PXRD, BET) to ensure its purity and structural integrity.
-
-
Reaction Setup:
-
In a reaction vessel, suspend the MOF catalyst in a suitable solvent (e.g., acetonitrile).[3]
-
Add the substrate, this compound.
-
Thermostat the mixture to the desired reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the oxidant (e.g., TBHP).
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by a suitable chromatographic method (e.g., GC or HPLC) to determine the concentration of the substrate and product.
-
-
Data Analysis:
-
Plot the concentration of the substrate versus time.
-
Determine the initial rate of the reaction from the slope of the concentration-time curve at t=0.
-
Vary the concentrations of the substrate, catalyst, and oxidant to determine the reaction orders and the rate law.
-
Comparative Data Analysis and Presentation
To provide a clear comparison of the two methods, the kinetic data should be summarized in tables.
Table 1: Comparison of Reaction Conditions and Reagents
| Parameter | Method A: Acidified Dichromate | Method B: Catalytic MOF |
| Oxidant | Potassium Dichromate (stoichiometric) | tert-Butyl Hydroperoxide (catalytic) |
| Catalyst | Sulfuric Acid | Metal-Organic Framework |
| Solvent | Aqueous Acetic Acid | Acetonitrile |
| Temperature | Typically elevated (e.g., 308 K) | Mild to elevated |
| Byproducts | Reduced chromium species | tert-Butanol |
Table 2: Hypothetical Comparative Kinetic Data
| Kinetic Parameter | Method A: Acidified Dichromate | Method B: Catalytic MOF |
| Rate Law | Rate = k[Substrate][HCrO₄⁻][H⁺] | Rate = k[Substrate]ᵃ[Catalyst]ᵇ[Oxidant]ᶜ |
| Rate Constant (k) | To be determined | To be determined |
| Activation Energy (Ea) | To be determined | To be determined |
| Selectivity for Aldehyde | Good, but over-oxidation to carboxylic acid is possible | Potentially very high |
Conclusion: Guiding Future Research
This guide outlines a comparative kinetic study for the oxidation of this compound. By systematically investigating both a classical and a modern catalytic approach, researchers can gain valuable insights into the reactivity of this molecule. The choice of the optimal method will depend on factors such as desired reaction rate, selectivity, and environmental considerations. The experimental protocols and data analysis frameworks provided here serve as a starting point for a thorough investigation, enabling scientists to make data-driven decisions in their synthetic endeavors.
References
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Mechanism and kinetics of the aerobic oxidation of benzyl alcohol to benzaldehyde catalyzed by cobalt porphyrin in a membrane mi. (n.d.). ScienceDirect. Retrieved January 21, 2026, from [Link]
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Kinetics of Oxidation of Benzyl Alcohol with Dilute Nitric Acid. (n.d.). ACS Publications. Retrieved January 21, 2026, from [Link]
-
Degirmenbasi, N., & Boz, N. (n.d.). Kinetics and Mechanism of the Oxidation of Substituted Benzyl Alcohols by Pyrazinium Dichromate. Gazi University. Retrieved January 21, 2026, from [Link]
-
Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium. (n.d.). Oriental Journal of Chemistry. Retrieved January 21, 2026, from [Link]
-
Kinetics and Mechanism of the Oxidation of Benzyl Alcohol and Benzaldehyde by Aqueous Sodium Dichromate. (n.d.). Canadian Science Publishing. Retrieved January 21, 2026, from [Link]
-
The Origin of Catalytic Benzylic C−H Oxidation over a Redox‐Active Metal–Organic Framework. (n.d.). PMC - NIH. Retrieved January 21, 2026, from [Link]
-
Summary of kinetic and acidity data in methanol. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Highly selective and efficient oxidation of benzylic alcohols with sulfate radical over metal-organic frameworks. (2019, October 18). SciSpace. Retrieved January 21, 2026, from [Link]
-
Solvent-Free Selective Catalytic Oxidation of Benzyl Alcohol over Pd/g-C3N4. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]
-
Bijudas, K., et al. (2014). Kinetic Studies on the Selective Oxidation of Benzyl Alcohols in Organic Medium under Phase Transfer Catalysis. Semantic Scholar. Retrieved January 21, 2026, from [Link]
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- 4. scispace.com [scispace.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of [2-(Benzyloxy)-4-bromophenyl]methanol and its Derivatives
Introduction
In the landscape of medicinal chemistry and materials science, halogenated and ether-functionalized aromatic alcohols serve as pivotal building blocks for complex molecular architectures. [2-(Benzyloxy)-4-bromophenyl]methanol is one such intermediate, possessing a unique combination of a reactive primary alcohol, a bulky, cleavable benzyloxy protecting group, and a bromine atom that offers a versatile handle for cross-coupling reactions. The precise characterization of this molecule and its transformation products is paramount for ensuring the integrity of multi-step syntheses and the final properties of the target compounds.
This technical guide provides an in-depth spectroscopic comparison of this compound and three representative derivatives, each illustrating a common synthetic modification:
-
Oxidation: 2-(Benzyloxy)-4-bromobenzaldehyde
-
Esterification: [2-(Benzyloxy)-4-bromobenzyl] acetate
-
Halogen Exchange: [2-(Benzyloxy)-4-chlorophenyl]methanol
Drawing upon foundational spectroscopic principles and data from structurally related compounds, this guide explains the causality behind the spectral shifts and patterns observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is designed for researchers, scientists, and drug development professionals who rely on rigorous structural elucidation to drive their projects forward.
Molecular Structures for Comparison
The structural variations among the parent compound and its derivatives are the direct cause of their distinct spectroscopic signatures. The diagram below illustrates the molecules under investigation.
Caption: Parent compound and its key synthetic derivatives.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous structural confirmation.
Expert Insight: Why NMR is Crucial
For the target molecules, ¹H NMR is indispensable for confirming the substitution pattern on the aromatic rings and tracking modifications to the benzylic -CH₂OH group. The chemical shift, multiplicity (splitting pattern), and integration (proton count) of each signal are highly sensitive to subtle electronic changes. ¹³C NMR complements this by revealing the number of unique carbon environments and the presence of key functional groups like carbonyls (aldehydes, esters) at characteristic downfield shifts.
Standard Protocol for NMR Analysis
A self-validating protocol ensures reproducibility and accuracy. This general procedure is applicable for all compounds discussed.[1][2]
-
Sample Preparation:
-
For ¹H NMR, accurately weigh 5-10 mg of the sample.
-
For ¹³C NMR, accurately weigh 20-40 mg of the sample.
-
-
Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), which is an excellent solvent for this class of compounds and has a well-defined residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR. Tetramethylsilane (TMS) is added as an internal standard (0.00 ppm).
-
Transfer: Using a clean glass pipette, transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, typical parameters include a 30° pulse angle, 16 scans, and a relaxation delay of 1 second.
-
For ¹³C NMR, a proton-decoupled experiment is standard, requiring more scans (e.g., 1024) to achieve a good signal-to-noise ratio.
-
¹H NMR: Comparative Spectral Analysis
1. This compound (Parent Compound)
-
Benzylic Protons (-CH₂OH): A singlet appearing around δ 4.7 ppm . This signal is a singlet because there are no adjacent protons to cause splitting. Its position is downfield from typical alcohols due to the deshielding effect of the adjacent aromatic ring and oxygen atom.[3]
-
Benzyloxy Protons (-OCH₂Ph): A sharp singlet around δ 5.1 ppm . This methylene group is adjacent to two oxygen atoms and a phenyl ring, resulting in a significant downfield shift.
-
Hydroxyl Proton (-OH): A broad singlet, typically between δ 2.0-2.5 ppm . Its chemical shift can vary with concentration and sample purity.
-
Aromatic Protons: The spectrum will show complex multiplets between δ 6.9-7.5 ppm . The five protons of the benzyl group will appear as a multiplet around δ 7.3-7.4 ppm. The three protons on the brominated phenyl ring will be distinct and show characteristic splitting patterns based on their positions relative to the other substituents.
2. Derivative Comparisons:
-
2-(Benzyloxy)-4-bromobenzaldehyde (Oxidation):
-
Aldehydic Proton (-CHO): The most dramatic change is the appearance of a new singlet at a highly deshielded position, δ ~9.9-10.5 ppm . This is characteristic of an aldehyde proton directly attached to an aromatic ring.[4]
-
Disappearance of Signals: The -CH₂OH singlet at δ 4.7 ppm and the broad -OH signal will be absent, confirming the oxidation of the primary alcohol.
-
Aromatic Protons: The aromatic protons on the benzaldehyde ring will shift slightly further downfield due to the powerful electron-withdrawing effect of the new aldehyde group.
-
-
[2-(Benzyloxy)-4-bromobenzyl] acetate (Esterification):
-
Acetate Methyl Protons (-COCH₃): A new, sharp singlet will appear in the upfield region, around δ 2.1 ppm , integrating to three protons. This is a definitive marker for the acetate group.
-
Benzylic Protons (-CH₂OAc): The original -CH₂OH singlet at δ 4.7 ppm will shift downfield to δ ~5.1-5.2 ppm . This is because the acetyl group's carbonyl is more electron-withdrawing than a hydroxyl proton, leading to increased deshielding of the adjacent methylene protons.
-
Disappearance of Signal: The broad -OH signal will be absent.
-
-
[2-(Benzyloxy)-4-chlorophenyl]methanol (Halogen Exchange):
-
Benzylic and Benzyloxy Protons: The signals for -CH₂OH (δ ~4.7 ppm) and -OCH₂Ph (δ ~5.1 ppm) will be largely unchanged.
-
Aromatic Protons: The primary difference will be subtle shifts in the aromatic region (δ ~6.9-7.5 ppm). Chlorine is more electronegative than bromine, which will slightly alter the electronic environment and thus the precise chemical shifts and coupling constants of the protons on that ring. This type of subtle change often requires higher field NMR or 2D-NMR techniques for full resolution.[5]
-
¹H NMR Data Summary
| Compound | Key Signal 1 (Assignment) | Key Signal 2 (Assignment) | Key Signal 3 (Assignment) |
| Parent Alcohol | δ ~4.7 ppm (s, 2H, -CH₂ OH) | δ ~5.1 ppm (s, 2H, -OCH₂ Ph) | δ ~2.2 ppm (br s, 1H, -OH ) |
| Aldehyde Derivative | δ ~10.1 ppm (s, 1H, -C HO) | δ ~5.2 ppm (s, 2H, -OCH₂ Ph) | Signal Absent |
| Acetate Derivative | δ ~2.1 ppm (s, 3H, -COC H₃) | δ ~5.15 ppm (s, 2H, -C H₂OAc) | Signal Absent |
| Chloro Analogue | δ ~4.7 ppm (s, 2H, -CH₂ OH) | δ ~5.1 ppm (s, 2H, -OCH₂ Ph) | Subtle shifts in Ar-H region |
¹³C NMR: Comparative Spectral Analysis
The ¹³C NMR spectrum provides complementary information, particularly regarding quaternary carbons and carbonyls.
-
Parent Compound: Expect signals for the benzylic carbon (-CH₂OH) around δ 60-65 ppm and the benzyloxy carbon (-OCH₂Ph) around δ 70-72 ppm . Aromatic carbons will appear between δ 110-160 ppm.
-
Aldehyde Derivative: A new, highly deshielded signal for the aldehyde carbonyl carbon will appear at δ ~190 ppm .[4] The benzylic alcohol carbon signal at ~65 ppm will be absent.
-
Acetate Derivative: Two new signals will appear: the ester carbonyl carbon at δ ~170 ppm and the acetate methyl carbon at δ ~21 ppm . The benzylic carbon (-CH₂OAc) will shift slightly downfield compared to the parent alcohol.
-
Chloro Analogue: The changes will be minimal, with slight shifts in the aromatic carbon signals. The carbon bearing the halogen (C-Cl vs. C-Br) will have a different chemical shift; the C-Br is typically around δ 122 ppm, while the C-Cl would be further downfield.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the presence or absence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Expert Insight: The Diagnostic Power of IR
For this compound series, IR spectroscopy serves as a quick and powerful validation tool. The transformation of the alcohol can be confirmed in seconds. The broad O-H stretch of the starting material is unmistakable. Its disappearance, coupled with the appearance of a sharp, intense C=O stretch, is definitive proof of oxidation or esterification. The two C=O stretches (aldehyde vs. ester) also appear in slightly different regions, allowing for their differentiation.
Standard Protocol for IR Analysis
-
Sample Preparation: A small amount of the neat solid or liquid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared for solid samples.
-
Data Acquisition: Spectra are typically recorded over the range of 4000–650 cm⁻¹. An average of 16 or 32 scans is usually sufficient to obtain a high-quality spectrum. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.
Comparative Spectral Analysis
-
This compound (Parent Compound):
-
O-H Stretch: A strong, broad absorption band centered around 3350 cm⁻¹ . This is the hallmark of a hydrogen-bonded alcohol.
-
C-O Stretch: A strong band in the region of 1050-1150 cm⁻¹ .
-
Aromatic C-H/C=C: Sharp peaks around 3030-3100 cm⁻¹ (C-H stretch) and 1500-1600 cm⁻¹ (C=C stretches).
-
-
Derivative Comparisons:
-
Aldehyde Derivative: The broad O-H band at 3350 cm⁻¹ will be absent . A very strong, sharp C=O stretching band will appear around 1690-1710 cm⁻¹ . Often, two weaker C-H stretching bands for the aldehyde can be seen around 2820 cm⁻¹ and 2720 cm⁻¹.[6]
-
Acetate Derivative: The broad O-H band will be absent . A new, very strong, sharp C=O (ester) stretching band will appear at a higher frequency than the aldehyde, typically 1735-1750 cm⁻¹ . A strong C-O stretching band for the ester will also be present around 1240 cm⁻¹.
-
Chloro Analogue: The IR spectrum will be nearly identical to the parent compound. The C-Br and C-Cl stretching vibrations occur in the fingerprint region (< 800 cm⁻¹) and are often difficult to assign definitively without computational analysis.
-
IR Data Summary
| Compound | Key Absorption 1 (cm⁻¹) | Key Absorption 2 (cm⁻¹) |
| Parent Alcohol | ~3350 (broad, O-H) | ~1050 (C-O) |
| Aldehyde Derivative | Signal Absent | ~1700 (strong, C=O) |
| Acetate Derivative | Signal Absent | ~1740 (strong, C=O) |
| Chloro Analogue | ~3350 (broad, O-H) | ~1050 (C-O) |
Part 3: Mass Spectrometry (MS)
MS provides the molecular weight and fragmentation pattern of a molecule, offering powerful confirmation of identity and structural features.
Expert Insight: Confirming Identity and Fragmentation
For this series, Electron Ionization (EI) Mass Spectrometry is highly informative. The first piece of data, the molecular ion peak (M⁺), confirms the elemental composition. Bromine-containing compounds are instantly recognizable due to the characteristic M/M+2 isotopic pattern, where the two peaks are of nearly equal intensity. The fragmentation pattern provides a structural fingerprint. A key fragmentation for all these compounds is the cleavage of the benzylic ether bond to produce the highly stable tropylium ion (C₇H₇⁺) at m/z = 91, which is often the base peak.
Standard Protocol for MS Analysis
-
Method: Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for these compounds, providing both separation and mass analysis.[2]
-
Ionization: Electron Ionization (EI) at 70 eV is standard.
-
Analysis: A sample solution (e.g., 1 mg/mL in dichloromethane) is injected into the GC. The mass analyzer scans a range (e.g., m/z 40-550) to detect the molecular ion and fragment ions.
Comparative Spectral Analysis
Caption: Key fragmentation pathways in Mass Spectrometry.
-
Parent Compound (MW = 293.16 for ⁷⁹Br): Will show a molecular ion peak cluster at m/z 294 and 296 . A prominent peak will be at m/z 91 (tropylium ion). Another significant fragment will be from the loss of the benzyl group (C₇H₇), resulting in an ion at m/z 201/203.
-
Aldehyde Derivative (MW = 291.14 for ⁷⁹Br): Molecular ion at m/z 292/294 . The base peak will likely still be m/z 91 . Loss of the benzyl group gives a fragment at m/z 199/201.
-
Acetate Derivative (MW = 335.20 for ⁷⁹Br): Molecular ion at m/z 336/338 . It will also show a strong peak at m/z 91 . Loss of an acetyl group (-COCH₃) is a common fragmentation pathway for acetates, leading to a fragment that can then produce the m/z 91 ion.
-
Chloro Analogue (MW = 248.71 for ³⁵Cl): Will show a molecular ion with a characteristic M/M+2 pattern for chlorine (ratio approx. 3:1) at m/z 248/250 . The base peak will be m/z 91 .
Conclusion
The structural differentiation of this compound from its common synthetic derivatives is straightforward and robust when employing a multi-technique spectroscopic approach. Each modification—oxidation, esterification, and halogen exchange—imparts a unique and predictable fingerprint upon the molecule's NMR, IR, and MS spectra.
-
¹H NMR is definitive for tracking changes at the benzylic position, with the appearance of the aldehyde proton (~10 ppm) or acetate methyl group (~2.1 ppm) serving as unambiguous proof of reaction.
-
IR Spectroscopy provides rapid confirmation of functional group transformations, primarily through the disappearance of the broad O-H stretch and the appearance of sharp, intense C=O stretches at characteristic frequencies.
-
Mass Spectrometry confirms the molecular weight and elemental composition, with the isotopic patterns of bromine and chlorine providing immediate evidence of their presence.
By understanding the causality behind these spectral changes, researchers can confidently verify their synthetic outcomes, troubleshoot reactions, and ensure the quality of the materials advancing through the development pipeline.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Platinum thiolate complexes... RSC Publishing. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromobenzyl alcohol. National Center for Biotechnology Information. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. RSC Publishing. Retrieved from [Link]
-
MDPI. (2015). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. Molecules. Retrieved from [Link]
-
ResearchGate. (2015). Transformation of Tertiary Benzyl Alcohols into the Vicinal Halo-Substituted Derivatives Using N-Halosuccinimides. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2010). 4-(Benzyloxy)benzaldehyde. PMC. Retrieved from [Link]
-
NIST. (n.d.). Benzenemethanol, 4-methyl-. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library. Retrieved from [Link]
-
YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. PMC. Retrieved from [Link]
-
IPB University Scientific Repository. (2015). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. IPB University. Retrieved from [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy. Google Patents.
-
PubChem. (n.d.). Benzyl bromoacetate. National Center for Biotechnology Information. Retrieved from [Link]
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Safety Operating Guide
Comprehensive Disposal Protocol for [2-(Benzyloxy)-4-bromophenyl]methanol
This guide provides a detailed, safety-first protocol for the proper disposal of [2-(Benzyloxy)-4-bromophenyl]methanol (CAS No. 1094474-98-2). As a brominated aromatic ether and alcohol, this compound requires specific handling and disposal considerations to ensure the safety of laboratory personnel and maintain environmental compliance. This document is intended to supplement, not replace, your institution's specific Environmental Health & Safety (EHS) guidelines. Always consult your local EHS office for clarification on institutional and regional regulations.
Hazard Assessment & Chemical Profile
Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural components—a brominated phenyl ring, a benzyl ether, and a primary alcohol—allow for an informed hazard assessment based on analogous compounds.
The primary disposal classification for this compound is as a Halogenated Organic Waste .[1][2][3][4] This is the single most critical factor determining its waste stream. Mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory settings, as halogenated waste requires specialized and more expensive disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[2][4][5]
Based on data from structurally similar chemicals like (4-bromophenyl)methanol and (benzyloxy)methanol, this compound should be handled as a potential irritant and toxicant.[6][7][8]
Table 1: Summary of Hazard Profile and Disposal Parameters
| Parameter | Assessment & Guidance | Supporting Sources |
| Waste Classification | Halogenated Organic Waste | [1][2][4] |
| Physical Form | Solid (Assumed at room temperature) | [9] |
| Anticipated Hazards | Causes serious eye irritation. Causes skin irritation. Harmful if swallowed or in contact with skin. May cause respiratory irritation. | [6][7][8] |
| Primary Disposal Route | Licensed hazardous waste disposal facility (incineration). | [10][11][12] |
| Incompatible Materials | Strong oxidizing agents, acids, acid anhydrides, acid chlorides. Keep waste segregated from these materials. | [3][6][13] |
Pre-Disposal Safety & Personal Protective Equipment (PPE)
A safe disposal process begins with preparation. Ensure the following before handling the waste material:
-
Designated Area: Conduct all waste handling and transfers within a designated area, preferably inside a certified chemical fume hood to minimize inhalation exposure.[2][14]
-
Spill Kit: Confirm that a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads), a sealable bag or container for spill debris, and necessary PPE is readily accessible.[15]
-
Knowledge of Procedures: Be familiar with your institution's emergency procedures, including the location of safety showers, eyewash stations, and emergency contact numbers.
Required Personal Protective Equipment (PPE):
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles (ANSI Z87.1 certified or equivalent). | Protects against splashes and potential eye irritation.[7][13] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Inspect gloves for integrity before use. | Prevents skin contact and irritation.[7][16] |
| Body Protection | A buttoned lab coat and closed-toe shoes. | Protects skin and personal clothing from contamination.[10] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol
Follow these steps meticulously to ensure safe and compliant disposal.
-
Confirm Waste Segregation: The most critical step is correct categorization. This compound must be disposed of in a container designated exclusively for Halogenated Organic Waste .[1][3][4] Never mix it with non-halogenated organic waste (like acetone, hexanes, or ethyl acetate) or aqueous waste.[2][4]
-
Select an Appropriate Container:
-
Ensure Proper Labeling: Before adding any waste, the container must be correctly labeled.[1] The label, often provided by your EHS department, must include:
-
The words "Hazardous Waste".[2]
-
The full, unabbreviated chemical name: "this compound". If other halogenated compounds are present, list all constituents.[1]
-
The specific hazards associated with the contents (e.g., "Irritant," "Toxic").[2]
-
The accumulation start date, which is the date the first drop of waste is added to the container.[19][20]
-
-
Transfer the Waste:
-
Wearing the correct PPE, carefully transfer the this compound waste into the labeled container. If it is a solid, use a powder funnel. If dissolved in a solvent, pour slowly to avoid splashing.
-
Perform this transfer in a chemical fume hood.[2]
-
Do not overfill the container. A safe maximum is 80-90% of the container's volume to allow for expansion.
-
-
Secure and Store the Container:
-
Tightly seal the cap on the waste container.[16]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[2][15]
-
The SAA should be a low-traffic area, and the container must be stored within a secondary containment bin or tray to contain any potential leaks.[18][19]
-
Ensure the container is stored away from incompatible materials, particularly strong acids and oxidizers.[3]
-
-
Arrange for Final Disposal:
Emergency Procedures: Spill Management
In the event of a small, manageable spill of this compound:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Isolate the Area: Secure the area and prevent unauthorized access.
-
Don PPE: If you are trained and it is safe to do so, don the appropriate PPE, including gloves, goggles, and a lab coat.
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical absorbent pad.[21] Do not use combustible materials like paper towels.
-
Collect Debris: Carefully sweep or scoop the absorbed material and place it into a heavy-duty plastic bag or a designated solid waste container.[1]
-
Seal and Label: Seal the bag/container, and affix a "Hazardous Waste" label detailing the contents (e.g., "this compound and vermiculite").
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of the cleanup debris and any contaminated PPE as halogenated organic waste. Request a waste pickup from EHS. For large or highly hazardous spills, evacuate the area immediately and contact your institution's emergency response team.[1][2]
References
- Daniels Health (2025).
- Justrite (2018). How to Manage Chemical Waste Disposal in Academic Labs.
- ACTenviro (n.d.). Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- Northwestern University (2023). Hazardous Waste Disposal Guide.
- Ace Waste (n.d.).
- Braun Research Group, University of Illinois (n.d.).
- Temple University (n.d.).
- AK Scientific, Inc. (n.d.).
- University of Otago (n.d.). Laboratory chemical waste disposal guidelines.
- ChemicalBook (2025).
- Fisher Scientific (2025).
- Washington State University (n.d.).
- Pfaltz & Bauer (n.d.).
- Cole-Parmer (n.d.).
- Bucknell University (2016).
- Sigma-Aldrich (2012).
- Fisher Scientific (2011).
- BLDpharm (n.d.). 1094474-98-2|this compound.
- Biosynth (2020).
- Ideal Response (2025). What is bromine and what are the safe disposal and recycling methods?.
- Fisher Scientific (2025).
- PubChem (n.d.). 4-Bromobenzyl alcohol.
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Personal protective equipment for handling [2-(Benzyloxy)-4-bromophenyl]methanol
Operational Guide: Safe Handling of [2-(Benzyloxy)-4-bromophenyl]methanol
This document provides a comprehensive, step-by-step protocol for the safe handling, use, and disposal of this compound (CAS No. 1094474-98-2). The procedures outlined are designed to minimize risk and ensure the integrity of your research by establishing a self-validating system of safety and compliance for laboratory professionals.
Hazard Analysis and Risk Assessment
A specific Safety Data Sheet (SDS) for this compound is not consistently available across all suppliers. Therefore, a robust risk assessment must be conducted by analyzing its structural components and referencing data from analogous compounds.
-
Benzyl Alcohol Moiety: The core structure includes benzyl alcohol. Benzyl alcohol is known to be harmful if swallowed or inhaled and can cause serious eye irritation and potential skin sensitization[1].
-
Brominated Aromatic Ring: The presence of a bromine atom on the phenyl ring classifies this compound as a halogenated organic. Such compounds require specific disposal procedures[2][3][4]. Structurally similar compounds like (4-Bromophenyl)methanol are known to cause skin, eye, and respiratory irritation[5].
-
Ether Linkage: The benzyloxy group introduces an ether linkage. While generally stable, ethers can form explosive peroxides over time if exposed to air and light, although this risk is lower for aromatic ethers compared to aliphatic ethers[6].
Based on this analysis, this compound should be handled as a substance that is harmful if swallowed or inhaled, a skin and respiratory irritant, and a cause of serious eye irritation or damage.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the identified risks. The selection of specific PPE is based on providing a robust barrier against the chemical's irritant and potentially harmful properties.
| Body Area | Required PPE | Rationale and Best Practices |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Goggles must provide a complete seal around the eyes to protect against splashes and potential vapors.[7][8] A full-face shield worn over the goggles is mandatory during procedures with a high risk of splashing, such as transferring solutions or preparing formulations. |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact (e.g., handling a sealed container), double-gloving with standard nitrile gloves is the minimum requirement. For direct handling, weighing, or any situation with potential for prolonged contact or immersion, heavy-duty neoprene or butyl rubber gloves are required.[9] These materials offer superior protection against halogenated and aromatic hydrocarbons. Gloves must be changed immediately upon contamination.[10] |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat made of a chemically resistant material is required. This protects against incidental spills and contamination of personal clothing. Ensure cuffs are snug to prevent exposure at the wrist-glove interface. |
| Respiratory | As needed, based on risk assessment | All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to control vapor and aerosol exposure. If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges may be necessary. |
Operational Workflow: From Receipt to Disposal
Adherence to a strict, sequential workflow is critical for minimizing exposure and preventing contamination.
Pre-Handling and Preparation
-
Verify Engineering Controls: Confirm that the chemical fume hood has a current certification and is functioning correctly, with the sash at the appropriate height.
-
Designate Handling Area: Cordon off a specific area within the fume hood exclusively for handling this compound to contain any potential spills.
-
Assemble Equipment: Place all necessary apparatus (spatulas, weigh boats, glassware, solvent wash bottles) inside the fume hood before introducing the chemical.
-
Emergency Equipment Check: Locate the nearest emergency eyewash station and safety shower.[10] Confirm they are unobstructed and operational.
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as detailed in the table above before handling the container.
-
Equilibrate Container: If the compound has been stored under refrigeration, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
Transfer Solid: Carefully weigh the required amount of the solid compound within the fume hood. Use smooth, deliberate motions to avoid creating airborne dust.
-
Prepare Solutions: If preparing a solution, add the solid this compound slowly to the solvent to prevent splashing.
-
Seal Containers: Keep all containers tightly sealed when not in active use.[3][11]
Spill Management
-
Small Spills (in fume hood):
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Gently sweep the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department immediately.
-
Prevent entry into the contaminated area until cleared by safety professionals.
-
Visualization of the Safe Handling Workflow
The following diagram outlines the critical decision points and procedural flow for safely managing this compound in the laboratory.
Caption: Workflow for handling this compound.
Waste Management and Disposal
Proper segregation and disposal of waste are mandatory to ensure safety and regulatory compliance.
-
Classification: As a brominated compound, all waste containing this compound, including contaminated consumables (gloves, weigh boats, absorbent pads), must be classified as Halogenated Organic Waste .[2][3]
-
Segregation: Never mix halogenated waste with non-halogenated organic waste.[12] Doing so contaminates the entire waste stream and significantly increases disposal costs and environmental burden.
-
Containerization:
-
Use a designated, clearly labeled, and sealable waste container for "Halogenated Organic Solvents/Waste".[4]
-
The container must be kept closed at all times except when waste is actively being added.[3]
-
Store the waste container in a secondary containment bin within a well-ventilated area, such as a satellite accumulation area or a designated cabinet.
-
-
Disposal Request: Follow your institution's procedures for hazardous waste pickup. Ensure the waste tag is accurately filled out with all chemical constituents and their approximate percentages.
Emergency Procedures for Exposure
Immediate and appropriate first aid is critical in the event of an exposure.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[10] Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing while flushing the affected area with large amounts of soap and water for at least 15 minutes.[13] Seek medical attention if irritation develops or persists.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
References
-
Hazardous Waste Segregation, Tufts University. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure, Braun Research Group, University of Illinois. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes, U.S. Environmental Protection Agency (EPA). [Link]
-
Halogenated Solvents in Laboratories, Temple University Environmental Health & Radiation Safety. [Link]
-
What are personal protective equipment requirements for handling hazardous chemicals during production?, Quora. [Link]
-
Lab Safety Equipment & PPE, ChemTalk. [Link]
-
BENZYL ALCOHOL, Occupational Safety and Health Administration (OSHA). [Link]
Sources
- 1. BENZYL ALCOHOL | Occupational Safety and Health Administration [osha.gov]
- 2. bucknell.edu [bucknell.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. chemscene.com [chemscene.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. quora.com [quora.com]
- 8. safety.rochester.edu [safety.rochester.edu]
- 9. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biosynth.com [biosynth.com]
- 12. 7.2 Organic Solvents [ehs.cornell.edu]
- 13. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
